C18:1 Cyclic LPA
Description
Properties
Molecular Formula |
C21H41O5P |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
(4R)-2-hydroxy-4-[[(Z)-octadec-9-enoxy]methyl]-1,3,2λ5-dioxaphospholane 2-oxide |
InChI |
InChI=1S/C21H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-19-21-20-25-27(22,23)26-21/h9-10,21H,2-8,11-20H2,1H3,(H,22,23)/b10-9-/t21-/m1/s1 |
InChI Key |
XXHOOMDZSRQLMD-VFCOFNOGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Biological Significance of C18:1 Cyclic Lysophosphatidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring structural analog of lysophosphatidic acid (LPA), a well-characterized signaling phospholipid. Unlike LPA, which is known to promote cell proliferation, migration, and survival, cLPA often exhibits opposing biological activities. C18:1 cyclic LPA, also known as oleoyl-cLPA, is a prominent species of cLPA characterized by an 18-carbon oleoyl (B10858665) acyl chain. This technical guide provides an in-depth exploration of the biological significance of C18:1 cLPA, with a focus on its roles in cancer, neuropathic pain, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this unique bioactive lipid.
Core Biological Functions and Significance
This compound, and cLPAs in general, have been shown to modulate a variety of cellular processes, often in direct contrast to the actions of LPA. These functions include the inhibition of cancer cell invasion and metastasis and the attenuation of neuropathic pain.
Anti-Cancer Properties
A significant body of evidence points to the anti-metastatic potential of cLPA. While LPA is a known inducer of tumor cell invasion, cLPA acts as an inhibitor. For instance, palmitoyl-cLPA (C16:0) has been shown to inhibit the invasion of various cancer cell lines, including mouse melanoma (B16), human pancreatic adenocarcinoma (PSN-1), human lung cancer (OC-10), and human fibrosarcoma (HT-1080) cells, with a 93.8% inhibition of LPA-induced invasion observed at a concentration of 25 µM in MM1 rat ascites hepatoma cells.[1] While specific quantitative data for C18:1 cLPA's inhibitory concentration is not as readily available, the general principle of cLPA's anti-invasive properties is well-established.
The mechanism behind this inhibition involves the modulation of key signaling pathways that govern cell motility and invasion. Specifically, cLPA has been shown to inhibit the activation of RhoA, a small GTPase that plays a pivotal role in stress fiber formation and cell migration.[2] Furthermore, cLPA can induce a rapid increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, a second messenger known to have anti-proliferative and anti-migratory effects in cancer cells.[1]
Role in Neuropathic Pain
The role of C18:1 cLPA in neuropathic pain is primarily understood through its interaction with the LPA signaling pathway. LPA, particularly the 18:1 species, is a key mediator in the initiation and maintenance of neuropathic pain.[3] Intrathecal injection of 18:1 LPA can induce neuropathic pain-like behaviors in animal models.[3]
Cyclic LPA, in contrast, is thought to have an analgesic effect by inhibiting autotaxin (ATX), the primary enzyme responsible for the production of LPA from lysophosphatidylcholine (B164491) (LPC). By inhibiting ATX, cLPA effectively reduces the levels of pro-nociceptive LPA in the nervous system. While direct in vivo data for C18:1 cLPA is limited, studies with chemically stabilized cLPA analogs, such as 2-carba-cPA (2ccPA), have demonstrated significant attenuation of thermal hyperalgesia and mechanical allodynia in rodent models of neuropathic pain.[4] Pre-injury administration of 2ccPA has been shown to prevent the development of neuropathic pain in a dose-dependent manner.[4]
Signaling Pathways of this compound
The biological effects of C18:1 cLPA are mediated through complex signaling pathways that often antagonize LPA-induced signaling. The two most prominent pathways are the inhibition of the RhoA pathway and the activation of the cAMP pathway.
Inhibition of the RhoA Signaling Pathway
LPA is a potent activator of the RhoA signaling cascade, which is crucial for the cytoskeletal rearrangements required for cell migration and invasion. C18:1 cLPA and other cLPA species counter this effect by inhibiting LPA-induced RhoA activation. This inhibition disrupts the formation of actin stress fibers and focal adhesions, thereby impeding cell motility.
Figure 1: C18:1 cLPA inhibits the LPA-induced RhoA signaling pathway.
Activation of the cAMP Signaling Pathway
C18:1 cLPA has been shown to induce a rapid increase in intracellular cAMP levels. This elevation in cAMP is thought to be mediated, at least in part, through the activation of specific G protein-coupled receptors (GPCRs) that couple to adenylyl cyclase. Increased cAMP levels can then activate Protein Kinase A (PKA), which in turn can phosphorylate downstream targets that inhibit cell migration and proliferation. The elevation of cAMP is a key mechanism underlying the anti-invasive effects of cLPA.[1]
Figure 2: C18:1 cLPA activates the cAMP signaling pathway.
Quantitative Data
The following tables summarize the available quantitative data on the biological effects of C18:1 cLPA and related compounds. It is important to note that much of the specific quantitative data has been generated using analogs of C18:1 cLPA.
| Compound | Assay | Cell Line | Effect | Concentration | Reference |
| Palmitoyl-cLPA (C16:0) | Tumor Cell Invasion | MM1 rat ascites hepatoma | 93.8% inhibition of LPA-induced invasion | 25 µM | [1] |
| 2-carba-cPA (2ccPA) | Neuropathic Pain (in vivo) | Mice (partial sciatic nerve ligation) | Prevention of thermal hyperalgesia and mechanical allodynia | 10-100 nmol (intrathecal) | [4] |
| Compound | Target | Assay | Value | Reference |
| Oleoyl-LPA (18:1) | LPA1 Receptor | Calcium Flux | EC50: 490 nM | [5] |
| Ki16425 (LPA1/3 antagonist) | LPA1 Receptor | Inhibition of LPA-induced calcium flux | IC50: 130 nM | [5] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of C18:1 cLPA.
Transwell Invasion Assay
This assay is used to quantify the invasive potential of cancer cells in response to chemoattractants and the inhibitory effects of compounds like C18:1 cLPA.
Workflow:
Figure 3: Workflow for a transwell invasion assay.
Methodology:
-
Preparation of Transwell Inserts: 8.0 µm pore size Transwell inserts are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: Cancer cells (e.g., B16 melanoma, HT-1080 fibrosarcoma) are serum-starved for 24 hours, harvested, and resuspended in serum-free medium. A defined number of cells (e.g., 5 x 10^4 cells) are added to the upper chamber of the Transwell insert.
-
Treatment: The lower chamber is filled with medium containing a chemoattractant, typically LPA (e.g., 1 µM). For inhibition studies, C18:1 cLPA is added to both the upper and lower chambers at various concentrations.
-
Incubation: The plate is incubated for a period of 24 to 48 hours at 37°C in a humidified incubator.
-
Removal of Non-invading Cells: After incubation, the non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: The invading cells on the lower surface of the membrane are fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
Quantification: The number of stained, invading cells is counted in several random fields under a microscope. The results are expressed as the percentage of invasion relative to the control.
RhoA Activation Assay (Pull-down Assay)
This assay is used to measure the amount of active, GTP-bound RhoA in cell lysates.
Methodology:
-
Cell Treatment: Cells are serum-starved and then treated with LPA with or without C18:1 cLPA for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Cells are lysed in a buffer containing protease and phosphatase inhibitors.
-
Pull-down: The cell lysates are incubated with a GST-fusion protein of the Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) coupled to glutathione-agarose beads. The RBD specifically binds to the GTP-bound (active) form of RhoA.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The amount of pulled-down RhoA is then quantified by Western blotting using a RhoA-specific antibody. Total RhoA in the cell lysates is also measured as a loading control.
Cyclic AMP (cAMP) Measurement Assay
This assay quantifies the intracellular levels of cAMP.
Methodology:
-
Cell Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with C18:1 cLPA for a defined period.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Detection: The amount of cAMP in the lysate is measured using a competitive enzyme immunoassay (EIA) or a similar detection method. In a competitive EIA, free cAMP in the sample competes with a fixed amount of labeled cAMP for binding to a limited number of anti-cAMP antibody binding sites. The amount of labeled cAMP bound to the antibody is inversely proportional to the concentration of cAMP in the sample.
-
Quantification: The concentration of cAMP is determined by comparing the signal from the samples to a standard curve generated with known concentrations of cAMP.
Mass Spectrometry for C18:1 cLPA Quantification
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of lipids like C18:1 cLPA in biological samples.
Methodology:
-
Lipid Extraction: Lipids are extracted from the biological sample (e.g., plasma, cell culture medium, or cell pellets) using a solvent extraction method, such as a modified Bligh-Dyer or Folch extraction.
-
Chromatographic Separation: The extracted lipids are separated using high-performance liquid chromatography (HPLC), typically with a C18 reversed-phase column. A gradient of solvents is used to elute the different lipid species.
-
Mass Spectrometric Detection: The eluting lipids are ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. For quantification, multiple reaction monitoring (MRM) is often used, where a specific precursor ion (the molecular ion of C18:1 cLPA) is selected and fragmented, and a specific product ion is monitored.
-
Quantification: The amount of C18:1 cLPA in the sample is determined by comparing the peak area of the analyte to that of a known amount of an internal standard (e.g., a deuterated or 13C-labeled cLPA analog).
Conclusion
This compound is a bioactive lipid with significant biological functions that are often antagonistic to those of its well-known counterpart, LPA. Its ability to inhibit cancer cell invasion and metastasis, coupled with its potential to alleviate neuropathic pain, makes it an attractive molecule for further investigation and therapeutic development. The primary mechanisms of action appear to involve the inhibition of the pro-migratory RhoA signaling pathway and the activation of the anti-proliferative and anti-migratory cAMP pathway. The detailed experimental protocols provided in this guide offer a framework for researchers to further explore the multifaceted roles of C18:1 cLPA and to unlock its full therapeutic potential. Further research is warranted to obtain more specific quantitative data on the efficacy and receptor interactions of C18:1 cLPA to advance its translation from the laboratory to clinical applications.
References
- 1. Inhibition of tumor invasion and metastasis by a novel lysophosphatidic acid (cyclic LPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive effect of cyclic phosphatidic acid and its derivative on animal models of acute and chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Endogenous Synthesis and Metabolism of C18:1 Cyclic LPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cPA), including the C18:1 species, is a naturally occurring bioactive lipid molecule that, while structurally similar to lysophosphatidic acid (LPA), often exhibits distinct and sometimes opposing cellular effects.[1][2] C18:1 cyclic LPA (cPA 18:1) is an analog of LPA where the sn-2 hydroxyl group of the glycerol (B35011) backbone forms a five-membered ring with the sn-3 phosphate (B84403).[1][2] This unique cyclic structure is crucial for its distinct biological activities, which include anti-mitogenic regulation, inhibition of tumor cell invasion and metastasis, and neurotrophin-like actions.[1] Understanding the endogenous synthesis and metabolism of C18:1 cPA is critical for elucidating its physiological roles and therapeutic potential. This technical guide provides a comprehensive overview of the core aspects of C18:1 cPA synthesis and metabolism, including detailed experimental protocols and signaling pathway diagrams.
Endogenous Synthesis of this compound
The primary enzyme responsible for the synthesis of cPA in the bloodstream is autotaxin (ATX) , also known as lysophospholipase D (lysoPLD).[3] ATX catalyzes the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce LPA and choline (B1196258).[4] In a parallel reaction, ATX can also catalyze an intramolecular transphosphatidylation of the lysophosphatidyl-enzyme intermediate, leading to the formation of cPA.[3] The main substrate for the synthesis of C18:1 cPA is C18:1 LPC.
Key Enzyme: Autotaxin (ATX)
ATX is a secreted glycoprotein (B1211001) found in various biological fluids, including plasma.[5] It plays a crucial role in generating the majority of extracellular LPA and cPA.[3] The enzymatic activity of ATX is complex and can be influenced by its substrate and the presence of inhibitors.[6][7]
Quantitative Data: Autotaxin Kinetics
The kinetic parameters of ATX can vary depending on the substrate. While specific kinetic data for C18:1 cPA production is not extensively detailed in the literature, the kinetics of ATX with various LPC substrates have been studied. The following table summarizes relevant kinetic parameters for ATX activity.
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Notes |
| 18:1 LPC | 121 ± 23 | 1.32 ± 0.04 | 1.08 x 10-2 ± 1.0 x 10-4 | Measured using a choline oxidase coupled assay.[8] |
| 12:0 NBD-LPC | 308 ± 195 | 0.06 ± 0.01 | 1.9 x 10-4 ± 7 x 10-5 | A fluorescently labeled LPC analog.[8] |
| FS-3 | - | 0.024 | - | A fluorescent substrate where hydrolysis is slow.[7] |
Metabolism of this compound
The metabolic fate of cPA is less well-characterized than that of LPA. However, it is understood that the cyclic phosphate ring can be hydrolyzed, converting cPA into LPA. This conversion can occur non-enzymatically or be catalyzed by phosphodiesterases.[9] Once converted to LPA, it is susceptible to degradation by lipid phosphate phosphatases (LPPs), which dephosphorylate LPA to monoacylglycerol (MAG).[10][11]
Key Enzymes in LPA Degradation:
-
Lipid Phosphate Phosphatases (LPPs): LPP1, LPP2, and LPP3 are integral membrane proteins that dephosphorylate extracellular LPA, thus terminating its signaling.[10][12]
Signaling Pathways of this compound
C18:1 cPA can exert its biological effects through multiple mechanisms. It can act as a partial agonist or antagonist at LPA receptors, and it may also have its own unique cellular targets.[13][14] Furthermore, cPA has been shown to be an inhibitor of its own synthesis by inhibiting ATX activity.[15]
Interaction with LPA Receptors:
C18:1 cPA has been shown to interact with several G protein-coupled LPA receptors (LPARs), though often with lower potency than LPA itself.[14] The signaling outcomes can be complex and cell-type specific, leading to downstream effects such as modulation of cell proliferation, migration, and differentiation.[1]
Inhibition of Autotaxin:
C18:1 cPA can act as a feedback inhibitor of ATX, thereby regulating its own production and the production of LPA.[15] This inhibitory action is a key aspect of its anti-metastatic properties.[16]
Experimental Protocols
Autotaxin (Lysophospholipase D) Activity Assay
This protocol is adapted from established methods for measuring ATX activity based on the detection of choline released from an LPC substrate.[4][17]
Objective: To quantify the enzymatic activity of autotaxin.
Materials:
-
Recombinant or purified autotaxin
-
1-oleoyl-sn-glycero-3-phosphocholine (C18:1 LPC)
-
Tris-HCl buffer (100 mM, pH 9.0)
-
NaCl (500 mM)
-
MgCl2 (5 mM)
-
Triton X-100 (0.05%)
-
Choline oxidase
-
Horseradish peroxidase (HRP)
-
TOOS reagent (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl2, and 0.05% Triton X-100.
-
Prepare a stock solution of C18:1 LPC in an appropriate solvent (e.g., ethanol) and dilute it in the reaction buffer to the desired final concentration (e.g., 1 mM).
-
In a 96-well plate, add the sample containing autotaxin (e.g., purified enzyme, serum, or plasma).
-
Initiate the reaction by adding the C18:1 LPC substrate solution.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).[18]
-
To detect the released choline, prepare a detection reagent containing choline oxidase, HRP, and TOOS reagent in a suitable buffer.
-
Add the detection reagent to each well and incubate at 37°C for 30 minutes.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Calculate the choline concentration based on a standard curve prepared with known concentrations of choline.
LC-MS/MS Method for this compound Quantification
This protocol is based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of cPA species in biological samples.[19][20]
Objective: To quantify the concentration of C18:1 cPA in biological matrices such as serum or plasma.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Internal standard (e.g., C17:0 cPA)
-
Extraction solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol)
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source
-
C18 reversed-phase HPLC column
Procedure:
-
Sample Preparation and Lipid Extraction:
-
Thaw the biological sample on ice.
-
Add a known amount of the internal standard to the sample.
-
Extract the lipids using a suitable solvent system. A modified Folch extraction (chloroform:methanol, 2:1 v/v) can be used. Avoid strong acids as they can lead to artificial cPA formation.[19]
-
Vortex the mixture and centrifuge to separate the phases.
-
Collect the lower organic phase containing the lipids.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
-
-
LC Separation:
-
Inject the reconstituted sample onto a C18 reversed-phase column.
-
Use a gradient elution with mobile phases typically consisting of an aqueous solution with a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile/isopropanol).
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ion mode with an ESI source.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for C18:1 cPA and the internal standard.
-
The precursor ion for C18:1 cPA is typically [M-H]- at m/z 435.3.
-
-
Quantification:
-
Generate a standard curve using known concentrations of C18:1 cPA.
-
Calculate the concentration of C18:1 cPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Visualizations
Synthesis and Metabolism of this compound
Caption: Synthesis and metabolism of this compound.
Signaling Pathways of this compound
Caption: Signaling pathways of this compound.
Conclusion
The endogenous synthesis of this compound is primarily driven by the enzymatic activity of autotaxin on C18:1 lysophosphatidylcholine. Its metabolism, though less defined, likely involves hydrolysis to C18:1 LPA and subsequent dephosphorylation by lipid phosphate phosphatases. The unique biological activities of C18:1 cPA stem from its complex interactions with LPA receptors and its ability to inhibit autotaxin, thereby regulating the broader LPA signaling axis. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers investigating the multifaceted roles of this intriguing lipid mediator in health and disease, and for professionals exploring its potential as a therapeutic target. Further research is warranted to fully elucidate the specific enzymes involved in cPA degradation and to identify any unique cPA receptors, which will undoubtedly open new avenues for drug development.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 4. Autotaxin has lysophospholipase D activity leading to tumor cell growth and motility by lysophosphatidic acid production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic Analysis of Autotaxin Reveals Substrate-specific Catalytic Pathways and a Mechanism for Lysophosphatidic Acid Distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of autotaxin reveals substrate-specific catalytic pathways and a mechanism for lysophosphatidic acid distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. mdpi.com [mdpi.com]
- 10. Lipid phosphate phosphatase inhibitors locally amplify lysophosphatidic acid LPA1 receptor signalling in rat brain cryosections without affecting global LPA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid phosphate phosphatases regulate lysophosphatidic acid production and signaling in platelets: studies using chemical inhibitors of lipid phosphate phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lipid phosphate phosphatase-1 regulates lysophosphatidic acid-induced calcium release, NF-κB activation and interleukin-8 secretion in human bronchial epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Quantitative determination of cyclic phosphatidic acid in human serum by LC/ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
The Discovery and History of C18:1 Cyclic Lysophosphatidic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring bioactive phospholipid that has garnered significant interest in the scientific community for its unique and often opposing biological activities compared to its well-known counterpart, lysophosphatidic acid (LPA). This in-depth technical guide focuses on the discovery, history, and core scientific principles of C18:1 cyclic LPA (1-oleoyl-sn-glycero-2,3-cyclic phosphate), a prominent and biologically active variant. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its historical context, key experimental methodologies, and the intricate signaling pathways it modulates.
Discovery and Historical Timeline
The journey of cLPA discovery began in the early 1990s, marking a significant milestone in the field of lipid signaling.
-
1992: The first isolation of a cyclic phosphatidic acid. A novel lysophosphatidic acid, named PHYLPA (Physarum lysophosphatidic acid), was isolated from the myxoamoebae of the slime mold Physarum polycephalum.[1][2] This molecule was characterized by a unique cyclic phosphate (B84403) ring at the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1][2]
-
Early Biological Activity Identified. Initial studies revealed that PHYLPA possessed anti-proliferative effects, a stark contrast to the mitogenic properties of LPA.[3][4]
-
Expansion to Mammalian Systems. Subsequent research led to the discovery of various cLPA analogs, including those with different fatty acyl chains, in mammalian tissues and fluids such as human serum.[2][5] These findings established cLPA as an endogenous signaling molecule in higher organisms.
-
Elucidation of Opposing Roles. A significant body of research has since demonstrated that cLPA often exhibits biological activities that are antagonistic to LPA. While LPA is known to stimulate cell proliferation, migration, and invasion, cLPA has been shown to inhibit these processes in various cancer cell lines.[2][3]
-
Identification of Molecular Targets. Researchers identified that cLPA interacts with several of the G protein-coupled receptors (GPCRs) for LPA, specifically LPA1 through LPA5.[2] However, the downstream signaling outcomes of these interactions often differ from those initiated by LPA. Furthermore, cLPA and its synthetic analogs have been identified as inhibitors of autotaxin (ATX), the primary enzyme responsible for LPA production in the bloodstream.[6][7]
Quantitative Data on this compound
The following tables summarize key quantitative data related to the biological activity of C18:1 LPA and related compounds. It is important to note that specific binding affinity data (Ki/Kd) for this compound across all LPA receptors is not extensively reported in the literature. The available data often pertains to the more commonly studied 18:1 LPA.
Table 1: Receptor Activation and Binding Affinities
| Ligand | Receptor | Assay Type | Value | Cell Line | Reference(s) |
| 18:1 LPA | LPA1 | Calcium Mobilization | Potent Agonist | Human Lung Fibroblasts | [8] |
| 18:1 LPA | LPA1 | Radioligand Binding | Kd = 68.9 nM | --- | [9] |
| 18:1 LPA | LPA5 | Calcium Mobilization | Most Potent Agonist | RH7777 cells | [10] |
| cLPA (general) | LPA1-4 | Receptor Activation | Higher EC50 than LPA | --- | [2] |
| cLPA (general) | LPA5 | Receptor Activation | Efficacy as high as LPA | --- | [2] |
Table 2: Enzyme Inhibition
| Inhibitor | Enzyme | Assay Type | IC50 Value | Reference(s) |
| Carba analogs of cPA | Autotaxin (ATX) | Spectrophotometric/Spectrofluorometric | Potent Inhibition | [6] |
| S32826 (lipid-like inhibitor) | Autotaxin (ATX) | LPC hydrolysis | 5.6 nM | [11] |
| HA155 (small molecule inhibitor) | Autotaxin (ATX) | LPC hydrolysis | 5.7 nM | [11] |
| PF8380 (small molecule inhibitor) | Autotaxin (ATX) | LPC hydrolysis | 1.7 nM | [11] |
Table 3: Cellular Effects
| Compound | Effect | Cell Line | Concentration | Reference(s) |
| cPA 16:0 | Inhibition of LPA-induced cell invasion | MM1, OC-10, PSN-1, B16 | 25 µM (70-95% inhibition) | [2] |
| LPA | Apoptosis Induction | HeLa Cells | 10-25 µM | [12] |
| LPA | Apoptosis Inhibition | IEC-6 Cells | 10 µM | [13][14] |
Experimental Protocols
This section details key experimental methodologies used in the study of this compound.
Chemical Synthesis of this compound
-
Starting Material: The synthesis often begins with a chiral glycerol derivative, such as (R)-(-)-glycidol, to establish the correct stereochemistry.
-
Introduction of the Acyl Chain: The oleoyl (B10858665) (C18:1) chain is introduced via an acylation reaction, typically using oleoyl chloride, with the hydroxyl group at the sn-1 position of the glycerol backbone. Protecting groups are often necessary for the other hydroxyl groups to ensure regioselectivity.
-
Phosphorylation and Cyclization: The sn-2 and sn-3 hydroxyl groups are then phosphitylated using a suitable phosphitylating agent. Subsequent oxidation and deprotection steps lead to the formation of the cyclic phosphate ring.
-
Purification: The final product is purified using chromatographic techniques, such as silica (B1680970) gel chromatography and/or high-performance liquid chromatography (HPLC), to obtain the pure this compound.
Quantification of Cyclic LPA by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a robust method for the sensitive and specific quantification of cLPA species in biological samples.
-
Lipid Extraction:
-
To a known volume of the biological sample (e.g., serum, plasma), add an internal standard (e.g., a cLPA species with an odd-numbered carbon chain not present in the sample).
-
Perform a liquid-liquid extraction using a solvent system such as a modified Bligh and Dyer method to efficiently extract the polar cLPA molecules.
-
-
Chromatographic Separation:
-
Employ a liquid chromatography system, often with a C8 or C18 reversed-phase column.
-
Use a gradient elution with a mobile phase typically consisting of a mixture of methanol, water, and an ion-pairing agent like formic acid or ammonium (B1175870) formate (B1220265) to achieve optimal separation of the different LPA and cLPA species.
-
-
Mass Spectrometric Detection:
-
Utilize a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution Orbitrap instrument) equipped with an electrospray ionization (ESI) source, typically operating in negative ion mode.
-
For triple quadrupole instruments, use Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for each cLPA species and the internal standard.
-
For high-resolution instruments, the accurate mass of the precursor ion is used for quantification, and fragmentation data can be collected for structural confirmation.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of the C18:1 cLPA standard.
-
Quantify the amount of C18:1 cLPA in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
Calcium Mobilization Assay for Receptor Activation
This assay is a common functional readout to assess the activation of Gq-coupled LPA receptors.
-
Cell Culture:
-
Use a cell line that endogenously expresses or has been engineered to express the LPA receptor of interest (e.g., LPA1, LPA2, LPA3, LPA4, or LPA5).
-
Plate the cells in a multi-well format (e.g., 96-well plate) and allow them to adhere overnight.
-
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer. The "AM" ester allows the dye to cross the cell membrane.
-
Incubate the cells to allow for de-esterification of the dye by intracellular esterases, which traps the fluorescent indicator in the cytoplasm.
-
-
Stimulation and Measurement:
-
Wash the cells to remove excess dye.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration resulting from receptor activation and subsequent release of calcium from intracellular stores.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each concentration of this compound.
-
Plot the fluorescence change against the logarithm of the agonist concentration to generate a dose-response curve.
-
From this curve, determine the EC50 value, which represents the concentration of this compound that elicits a half-maximal response.
-
Signaling Pathways of this compound
This compound exerts its biological effects by interacting with a subset of LPA receptors, which in turn couple to various heterotrimeric G proteins to initiate downstream signaling cascades. The specific G protein coupling can vary depending on the receptor subtype and the cell type.
LPA Receptor 1 (LPA1) Signaling
LPA1 couples to Gi/o, Gq/11, and G12/13 proteins.[1][16]
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Lysophosphatidic Acid Triggers Apoptosis in HeLa Cells through the Upregulation of Tumor Necrosis Factor Receptor Superfamily Member 21 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LPA protects intestinal epithelial cells from apoptosis by inhibiting the mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. From outside to inside and back again: the lysophosphatidic acid-CCN axis in signal transduction - PMC [pmc.ncbi.nlm.nih.gov]
C18:1 Cyclic Lysophosphatidic Acid: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the structure, chemical properties, and biological activities of C18:1 cyclic lysophosphatidic acid (C18:1 cLPA). It includes detailed experimental protocols and data presented for clarity and comparative analysis, alongside visualizations of key signaling pathways.
Core Concepts: Structure and Chemical Properties
C18:1 cyclic lysophosphatidic acid is a naturally occurring bioactive phospholipid, an analog of the more widely studied lysophosphatidic acid (LPA).[1] Its structure is characterized by a glycerol (B35011) backbone, an oleoyl (B10858665) (C18:1) fatty acid at the sn-1 position, and a distinctive cyclic phosphate (B84403) group spanning the sn-2 and sn-3 positions.[1] This cyclic phosphate moiety is crucial for its unique biological activities, which often contrast with those of LPA.[1][2]
The presence of the oleoyl chain, an 18-carbon chain with a single cis double bond, contributes to the molecule's fluidity and influences its interaction with cellular membranes and protein targets.
Chemical Structure
Systematic Name: 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic phosphate
Molecular Formula: C21H39O6P
Structure:
Physicochemical Properties
Quantitative data on the physicochemical properties of C18:1 cLPA are summarized in the table below. Data for the closely related 1-oleoyl-LPA (C18:1 LPA) are included for comparison where direct data for the cyclic form is unavailable.
| Property | This compound | 1-Oleoyl-LPA (for comparison) |
| Molecular Weight | 421.55 g/mol [1] | 436.5 g/mol |
| CAS Number | 799268-69-2[1] | 22556-62-3[3] |
| Appearance | White to off-white powder | Crystalline solid[4] |
| Melting Point | Data not available | Data not available |
| Solubility | ||
| Chloroform (B151607) | Soluble | Soluble at all concentrations[5] |
| Chloroform:Methanol:Acetic Acid (95:5:5) | Data not available | Clear solution at 10 mg/mL[3] |
| DMSO | Data not available | Limited solubility, ~0.05 mg/mL[4][5] |
| Ethanol | Data not available | Limited solubility, ~0.05 mg/mL[4][5] |
| Ethanol:Water (1:1, v/v) | Data not available | Completely soluble with heating/sonication[5] |
| PBS (pH 7.2) | Data not available | ~8.3 mg/mL[4], 0.3 mM (0.14 mg/mL) with 0.1% BSA[5] |
| Stability | Stable for at least 1 year at -20°C in powder form.[1] In tissue culture medium, over 75% remains intact for up to 24 hours.[6] | Aqueous solutions are stable for 24-48 hours at 4°C.[5] Freezer storage is recommended for organic solutions.[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of C18:1 cLPA.
Lipid Extraction: Modified Bligh and Dyer Method
This protocol is suitable for the extraction of cLPA from biological samples such as cell suspensions or tissue homogenates.[7][8]
Materials:
-
Chloroform
-
Methanol
-
Deionized water
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Centrifuge
-
Glass tubes
Procedure:
-
To a 1 mL aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 15 minutes at room temperature.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
-
For quantitative analysis, the upper aqueous phase can be re-extracted with 2 mL of chloroform to improve recovery.
-
Combine the organic phases and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried lipid extract in a suitable solvent for downstream analysis.
Thin-Layer Chromatography (TLC) for Purity Assessment
TLC is a common method to assess the purity of C18:1 cLPA.[9][10][11][12]
Materials:
-
Silica gel TLC plates (e.g., 20x20 cm)
-
TLC developing tank
-
Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4 v/v/v)
-
Iodine vapor or other suitable visualization agent
-
C18:1 cLPA standard
Procedure:
-
Prepare the TLC tank by adding the mobile phase to a depth of about 1 cm and lining the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Allow the tank to equilibrate for at least 30 minutes.
-
Using a pencil, lightly draw an origin line about 2 cm from the bottom of the TLC plate.
-
Spot a small amount of the dissolved C18:1 cLPA sample and the standard onto the origin line.
-
Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level.
-
Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.
-
Remove the plate from the tank and mark the solvent front with a pencil.
-
Allow the plate to air dry completely.
-
Visualize the spots by placing the plate in a chamber with iodine crystals or by using an appropriate spray reagent.
-
Calculate the retention factor (Rf) value for the sample and compare it to the standard.
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C18:1 cLPA in complex biological matrices.[13][14][15][16][17]
Instrumentation:
-
High-performance liquid chromatograph (HPLC)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Mobile Phases:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
Procedure:
-
Resuspend the extracted lipid sample in a suitable volume of the initial mobile phase composition.
-
Inject a defined volume of the sample onto the HPLC system.
-
Separate the lipids using a gradient elution, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a run time of approximately 8-10 minutes.
-
The mass spectrometer should be operated in negative ion mode.
-
Monitor for the specific precursor-to-product ion transition for C18:1 cLPA.
-
Quantify the amount of C18:1 cLPA by comparing the peak area to a standard curve generated with known concentrations of a C18:1 cLPA standard.
Biological Activity and Signaling Pathways
C18:1 cLPA exerts a wide range of biological effects, many of which are distinct from or even opposite to those of C18:1 LPA.[1] These activities are mediated through its interaction with specific cellular targets, including LPA receptors and the enzyme autotaxin.
Interaction with LPA Receptors
C18:1 cLPA can act as a ligand for several G protein-coupled LPA receptors (LPARs), specifically LPA1-5.[6] However, it generally displays a lower affinity or potency at these receptors compared to LPA.[6] The differential signaling outcomes of cLPA versus LPA are thought to arise from biased agonism or the recruitment of different downstream signaling partners.
| Receptor | G-protein Coupling | Downstream Effectors |
| LPA1 | Gi/o, Gq/11, G12/13 | PLC, PI3K, RhoA, Rac[18][19] |
| LPA2 | Gi/o, Gq/11, G12/13 | PLC, PI3K, Rac |
| LPA3 | Gi/o, Gq/11, G12/13 | PLC |
| LPA4 | Gs, Gq/11, G12/13 | Adenylyl Cyclase (cAMP↑), RhoA[20] |
| LPA5 | Gs, Gq/11, G12/13 | Adenylyl Cyclase (cAMP↑), PLC |
Inhibition of Autotaxin
A key biological activity of C18:1 cLPA is its ability to inhibit autotaxin (ATX), the primary enzyme responsible for the production of LPA from lysophosphatidylcholine (B164491) (LPC). By inhibiting ATX, C18:1 cLPA can effectively reduce the levels of pro-proliferative and pro-migratory LPA in the extracellular environment. This inhibitory action is a major contributor to the anti-cancer and anti-metastatic properties of cLPA.
Key Signaling Pathways
The signaling pathways activated by C18:1 cLPA are complex and cell-type dependent. Two of the most well-characterized pathways are the regulation of the RhoA and cAMP signaling cascades.
In contrast to LPA, which is a potent activator of the small GTPase RhoA, C18:1 cLPA has been shown to inhibit RhoA activation.[6] RhoA is a critical regulator of the actin cytoskeleton, and its activation is essential for cell migration and invasion. By inhibiting RhoA, C18:1 cLPA can suppress cancer cell motility and metastasis.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. [Cyclic phosphatidic acids and their analogues--unique lipid mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 10. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 11. avantiresearch.com [avantiresearch.com]
- 12. aocs.org [aocs.org]
- 13. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Physiological Roles of C18:1 Cyclic LPA In Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring analog of lysophosphatidic acid (LPA), a well-characterized signaling phospholipid. Unlike LPA, which is involved in a wide range of physiological and pathological processes including cell proliferation and migration, cLPA often exhibits opposing biological activities. The C18:1 species of cLPA, featuring an oleoyl (B10858665) acyl chain, has garnered significant interest for its distinct physiological roles. This technical guide provides an in-depth overview of the in vivo functions of C18:1 cLPA, focusing on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its roles.
Core Physiological Roles and Quantitative Data
C18:1 cyclic LPA (C18:1 cPA) and its synthetic derivatives have been implicated in several key physiological processes, often demonstrating therapeutic potential. The primary in vivo roles include modulation of neuropathic pain, inhibition of cancer metastasis, and regulation of neuronal functions.
Neuropathic Pain Attenuation
C18:1 cPA and its stable analogs have shown promise in alleviating neuropathic pain. This is in stark contrast to C18:1 LPA, which is known to induce neuropathic pain-like behaviors[1]. The analgesic effects are partly attributed to the inhibition of autotaxin (ATX), the primary enzyme responsible for LPA synthesis, and potentially through direct interaction with pain-related ion channels.
| Compound | Animal Model | Dose/Concentration | Effect | Reference |
| 2-carba-cPA (2ccPA) | Mouse Partial Sciatic Nerve Ligation | 10 or 100 nmol (intrathecal) | Dose-dependent prevention of thermal hyperalgesia and mechanical allodynia. | [2] |
| 2-carba-cPA (2ccPA) | Rat Chronic Sciatic Nerve Constriction | Repeated intrathecal and intravenous administration | Significant attenuation of thermal hyperalgesia and mechanical allodynia. | [2] |
| C18:1 LPA | Mouse | 1 nmol (intrathecal) | Induction of thermal hyperalgesia. | [1] |
Inhibition of Cancer Metastasis
A significant body of evidence points to the anti-metastatic properties of cPA analogs. These effects are mediated, at least in part, by the inhibition of tumor cell invasion and the modulation of signaling pathways that govern cell migration, such as the RhoA pathway.
| Compound | Animal Model | Dose | Effect | Reference |
| 3-carba-cyclic PA 18:1 (3CCPA 18:1) | B16F10 Mouse Melanoma | 0.25 mg/kg (intraperitoneal) | 57% inhibition of lung metastasis. | [3] |
| Palmitoyl-cLPA (Pal-cLPA) | B16 Mouse Melanoma | Not Specified | Suppression of pulmonary metastasis. | [4] |
Neuronal Differentiation and Survival
C18:1 cPA has been shown to elicit neurotrophin-like actions, promoting the differentiation and survival of neuronal cells. This suggests a potential role in neurodevelopment and neuroprotection.
| Compound | Cell Model | Concentration | Effect | Reference |
| cyclic Phosphatidic Acid (cPA) | Embryonic Rat Hippocampal Neurons | Nanomolar concentrations | Promoted neurite outgrowth exceeding that of 50 ng/mL NGF. | [5] |
| Lysophosphatidic Acid (LPA) | Human Embryonic Stem Cell-derived Neural Stem Cells | Not Specified | Inhibited neuronal differentiation. | [6][7] |
Signaling Pathways
The physiological effects of C18:1 cPA are mediated through a complex interplay of signaling pathways. While it can act as a weak agonist at some LPA receptors, its more prominent roles appear to be the inhibition of autotaxin and the modulation of intracellular signaling cascades, including the RhoA and cyclic AMP (cAMP) pathways. A key distinction from LPA is its ability to often counteract LPA-induced signaling.
C18:1 cPA Signaling Overview
Experimental Protocols
B16F10 Murine Melanoma Metastasis Model
This model is widely used to assess the anti-metastatic potential of compounds in vivo[8][9][10][11][12][13].
Workflow:
Detailed Methodology:
-
Cell Culture: B16F10 mouse melanoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO2).
-
Cell Preparation: Cells are harvested at 80-90% confluency, washed with PBS, and resuspended in sterile PBS at a concentration of, for example, 2.5 x 10^5 cells/mL.
-
Animal Injection: 6-8 week old C57BL/6 mice are injected with 1 x 10^5 to 5 x 10^5 B16F10 cells in a volume of 100-200 µL via the tail vein.
-
Treatment: The test compound (e.g., 3CCPA 18:1 at 0.25 mg/kg) is administered, for instance, intraperitoneally at specified time points (e.g., 15 minutes and 48 hours post-cell injection)[3].
-
Metastasis Quantification: After a predetermined period (e.g., 14-21 days), mice are euthanized, and their lungs are harvested. The lungs are often fixed, and the number of metastatic nodules on the lung surface is counted.
Partial Sciatic Nerve Ligation (PSNL) Model of Neuropathic Pain
This model is a standard procedure to induce chronic neuropathic pain in rodents, characterized by mechanical allodynia and thermal hyperalgesia[14][15][16][17].
Workflow:
Detailed Methodology:
-
Anesthesia: Mice are anesthetized using a suitable anesthetic agent (e.g., isoflurane).
-
Surgical Procedure: An incision is made on the lateral side of the thigh. The biceps femoris muscle is bluntly dissected to expose the sciatic nerve. Approximately one-third to one-half of the dorsal aspect of the sciatic nerve is tightly ligated with a silk suture (e.g., 8-0)[15].
-
Closure: The muscle and skin are closed in layers.
-
Treatment: At various time points post-surgery, the test compound (e.g., 2ccPA at 10 or 100 nmol) is administered, often via intrathecal injection, to target the spinal cord[2].
-
Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments to determine the paw withdrawal threshold. Thermal hyperalgesia is measured using a radiant heat source (Hargreaves test) to determine paw withdrawal latency.
Conclusion
This compound exhibits a unique profile of physiological activities that are often contrary to those of its non-cyclic counterpart, LPA. Its roles in attenuating neuropathic pain, inhibiting cancer metastasis, and promoting neuronal health highlight its therapeutic potential. Further research is warranted to fully elucidate the specific molecular targets and signaling mechanisms of C18:1 cPA and to explore its clinical applications. The experimental models and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the understanding and application of this intriguing lipid mediator.
References
- 1. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interleukin-1β Plays Key Roles in LPA-Induced Amplification of LPA Production in Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Comparative Analysis of Lysophosphatidic Acid Levels in Fibromyalgia and Other Painful Conditions in Female Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lysophosphatidic acid inhibits neuronal differentiation of neural stem/progenitor cells derived from human embryonic stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Factors Affecting Growth Kinetics and Spontaneous Metastasis in the B16F10 Syngeneic Murine Melanoma Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jove.com [jove.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. mdpi.com [mdpi.com]
- 13. iasp-pain.org [iasp-pain.org]
- 14. Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 15. inotiv.com [inotiv.com]
- 16. Sciatic Nerve Cut and Repair Using Fibrin Glue in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
C18:1 Cyclic LPA signaling pathways
An In-depth Technical Guide to C18:1 Cyclic Lysophosphatidic Acid (LPA) Signaling Pathways
Abstract
Cyclic lysophosphatidic acid (cPA) is a naturally occurring analog of the well-studied lipid mediator, lysophosphatidic acid (LPA). The C18:1 species of cPA, 1-oleoyl-sn-glycero-2,3-cyclic-phosphate, has garnered significant interest due to its unique biological activities, which are often distinct from or even antagonistic to those of C18:1 LPA.[1][2] While LPA is a potent mitogen that promotes cell proliferation and invasion, C18:1 cyclic LPA exhibits anti-proliferative and anti-metastatic properties.[1][3] This technical guide provides a comprehensive overview of the current understanding of this compound signaling pathways, presenting quantitative data on its interactions with various receptors, detailed experimental protocols for its study, and visual representations of its signaling cascades. This document is intended to serve as a valuable resource for researchers in academia and industry who are investigating the therapeutic potential of this unique lipid molecule.
Introduction to this compound
This compound is a structural analog of LPA where the sn-2 hydroxyl group of the glycerol (B35011) backbone forms a five-membered ring with the sn-3 phosphate.[3][4] This seemingly minor structural modification results in a profound alteration of its biological functions compared to LPA.[1] While both lipids can interact with the same family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPA1-6), the resulting downstream signaling and cellular outcomes can be dramatically different.[1][5] Notably, many of the cellular responses to cPA oppose those of LPA.[1][3] this compound has been shown to inhibit tumor cell invasion and metastasis, regulate the cell cycle, and induce stress fiber formation.[3]
Quantitative Data: Receptor Interaction and Cellular Responses
The following tables summarize the available quantitative data for the interaction of cyclic LPA and its analogs with LPA receptors and other cellular targets. It is important to note that specific quantitative data for this compound is limited in the literature, and therefore data for general cPA or its stabilized carba-analogs (ccPA) are also included for comparative purposes.
Table 1: Agonist Potency (EC50) of Cyclic LPA and Analogs at LPA Receptors
| Ligand | Receptor | EC50 | Cell Line | Assay | Reference(s) |
| cPA (general) | LPA1-4 | Significantly higher than LPA | Not specified | Not specified | [1][5] |
| cPA (general) | LPA5 | Efficacy as high as LPA | Not specified | Not specified | [1][5] |
| 2CCPA 18:1 | LPA1-4 | Partial agonist | Not specified | Not specified | [1] |
| S-3-CCPA | LPA5 | Significantly more efficacious than R-isomer | Not specified | Not specified | [4] |
| 18:1 LPA | LPA1/LPA3 | Potent agonist | Neuronal cells | Calcium mobilization | [6] |
Table 2: Inhibitory Activity of Cyclic LPA and Analogs
| Ligand | Target | IC50/Inhibition | Assay | Reference(s) |
| CPA 16:0 & 2CCPA 16:1 | LPA-induced RhoA activation | Inhibition observed | RhoA pull-down | [1] |
| Palmitoyl-cPA | LPA-induced RhoA activation | Complete inhibition | RhoA pull-down | [6] |
| 2ccPA & 3ccPA | Autotaxin (lysoPLD activity) | Inhibition observed | In vitro lysoPLD assay | [7] |
This compound Signaling Pathways
This compound exerts its biological effects by modulating several key signaling pathways, often in a manner that counteracts the effects of LPA. The primary mediators of its extracellular signals are the LPA receptors, though direct intracellular targets may also exist.
LPA Receptor-Mediated Signaling
CPA is known to activate LPA receptors 1 through 5.[8] However, it generally acts as a weak agonist for LPA1-4, with a significantly higher EC50 concentration than LPA.[1][5] In contrast, it demonstrates a much higher efficacy at the LPA5 receptor.[1][4][5] The differential activation of these receptors, which couple to various G proteins (Gq, Gi, Gs, G12/13), is a key determinant of the unique cellular responses to cPA.
-
Gq/11 Pathway: Activation of Gq/11 by LPA receptors leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a response that can be potentiated by C18:1 LPA at LPA1 and LPA3 receptors.[6]
-
Gi/o Pathway: Coupling to Gi/o proteins results in the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.
-
G12/13 Pathway: The G12/13 pathway is a primary route for LPA-induced activation of the small GTPase RhoA, leading to cytoskeletal rearrangements, stress fiber formation, and cell migration.[9] Notably, several studies have demonstrated that cPA and its analogs can inhibit LPA-induced RhoA activation, suggesting a potential antagonistic action at this pathway.[1][6]
-
Gs Pathway: Activation of the Gs pathway stimulates adenylyl cyclase, leading to an increase in intracellular cAMP. LPA4 and LPA5 receptors are known to couple to Gs.[1] The ability of cPA to elevate cAMP levels, an effect that often opposes cell proliferation, may be mediated through its activation of LPA4 and/or LPA5.[1]
Caption: General signaling pathways activated by this compound through LPA receptors.
Regulation of the RhoA Pathway
A critical aspect of cyclic LPA signaling is its inhibitory effect on the RhoA pathway, which is a key driver of cancer cell invasion and metastasis.[1][6] LPA is a potent activator of RhoA, leading to the formation of stress fibers and focal adhesions, which are essential for cell motility.[6] In contrast, palmitoyl-cPA has been shown to completely inhibit LPA-induced RhoA activation in various cancer cell lines.[6] This inhibition is a key mechanism behind its anti-metastatic effects.
References
- 1. Invasion Assay [www2.lbl.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
C18:1 Cyclic LPA function in neuronal cells
An In-depth Technical Guide to C18:1 Cyclic Lysophosphatidic Acid (cLPA) in Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cPA or cLPA) is a naturally occurring structural analog of lysophosphatidic acid (LPA), a well-characterized bioactive phospholipid.[1][2] Unlike LPA, which has a free hydroxyl group at the sn-2 position, cLPA features a cyclic phosphate (B84403) ring formed between the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1][3] The C18:1 (oleoyl) variant of cLPA is a significant species found in mammalian tissues, including the brain.[4] While both LPA and cLPA interact with the same family of G-protein coupled receptors (LPARs), they often elicit distinct and sometimes opposing cellular responses in the central nervous system (CNS).[1][3] This guide provides a comprehensive overview of the function, signaling pathways, and experimental analysis of C18:1 cLPA in neuronal cells.
Core Functions of C18:1 cLPA in Neuronal Cells
The brain is the richest known source of cLPA, with concentrations estimated at 0.14 μmol per gram of wet weight, suggesting a significant physiological role.[1] The functions of cLPA in neuronal cells are often neurotrophic, contrasting with the effects of LPA which can include neurite retraction and apoptosis depending on concentration.[1][5][6]
Neurotrophic Effects and Neurite Outgrowth
C18:1 cLPA, like other cLPA species, demonstrates neurotrophin-like activities. In primary embryonic hippocampal neurons, nanomolar concentrations of cLPA promote neurite outgrowth and enhance cell survival, mimicking the effects of nerve growth factor (NGF).[1] This stands in stark contrast to LPA, which is known to cause growth cone collapse and neurite retraction in neuronal cell lines like N1E-115 and NG108-15.[5] The pro-neuritogenic effect of cLPA is linked to its ability to elevate intracellular cyclic AMP (cAMP), a modulator known to promote neurite extension.[1][7]
Neuronal Survival and Differentiation
cLPA plays a crucial role in the regulation of neuronal cell differentiation and survival.[1][3] Studies have shown that cLPA promotes the survival of cultured embryonic hippocampal neurons.[1] This contrasts with the dose-dependent cytotoxic effects of LPA, where low micromolar concentrations (0.1-1.0 µM) induce apoptosis and higher concentrations (~50 µM) lead to necrosis in hippocampal neurons.[6][8] The survival-promoting activity of cLPA positions it as a key endogenous factor for maintaining neuronal health and integrity.
Modulation of LPA Signaling
An important function of cLPA is its ability to act as an inhibitor of autotaxin (ATX), the primary enzyme responsible for producing LPA from lysophosphatidylcholine (B164491) (LPC).[9] By inhibiting ATX, C18:1 cLPA can effectively reduce the local concentration of LPA, thereby mitigating LPA-mediated detrimental effects such as neuronal apoptosis or inflammation.[9][10] This indirect mechanism of action contributes significantly to its overall neuroprotective profile.
Signaling Pathways
While cLPA and LPA can act on an overlapping set of LPARs (LPAR1-6), the functional outcomes are dictated by differential downstream signaling cascades.[1][11]
-
cAMP Elevation: A key differentiator in cLPA signaling is the elevation of cyclic AMP (cAMP). This occurs through a pertussis toxin (PTX)-insensitive mechanism, likely involving the activation of Gs-coupled LPARs (e.g., LPAR4, LPAR5) and a Ca2+-sensitive adenylyl cyclase.[1] In contrast, LPA typically decreases cAMP levels through Gi-coupled receptors like LPAR1-3.[1] The increase in cAMP is a critical pathway for the neurotrophic and anti-proliferative effects of cLPA.[1]
-
LPAR Activation: cLPA is generally considered a weak agonist for most LPA receptors compared to LPA.[9] However, its ability to activate specific receptor subtypes, potentially LPAR4 and LPAR5, leads to distinct downstream signaling.[1] The signaling initiated by C18:1 cLPA favors pathways that support neuronal differentiation and survival over those that lead to cell rounding and retraction, such as the Rho/ROCK pathway that is strongly activated by LPA via Gα12/13.[10][12]
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. Lysophosphatidic acid induces neuronal shape changes via a novel, receptor-mediated signaling pathway: similarity to thrombin action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lysophosphatidic acid induction of neuronal apoptosis and necrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of cyclic AMP on neuritic outgrowth in explant cultures of developing chick olfactory epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lysophosphatidic acid induces necrosis and apoptosis in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lysophosphatidic Acid Induced Apoptosis, DNA Damage, and Oxidative Stress in Spinal Cord Neurons by Upregulating LPA4/LPA6 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid signaling: Transmembrane modulators in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Dichotomous Role of C18:1 Cyclic Lysophosphatidic Acid in Cancer Cell Invasion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lysophosphatidic acid (LPA) is a well-established signaling lipid that promotes cancer progression by enhancing cell proliferation, survival, and invasion. However, its cyclic analog, cyclic lysophosphatidic acid (cPA), exhibits contrasting, often inhibitory, effects on cancer cell malignancy. This technical guide delves into the specific role of C18:1 cyclic LPA (oleoyl-cPA), an unsaturated variant of cPA, in the context of cancer cell invasion. We will explore its signaling pathways, present quantitative data from key studies, detail relevant experimental methodologies, and provide visual representations of the underlying molecular mechanisms. Understanding the distinct actions of C18:1 cPA is paramount for the development of novel therapeutic strategies targeting cancer metastasis.
Introduction: The LPA/cPA Axis in Cancer
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[1][2] The engagement of these receptors triggers a cascade of downstream signaling events that are frequently implicated in the hallmarks of cancer, including uncontrolled proliferation and metastasis.[1][3] The signaling pathways activated by LPA are diverse and include the Rho/ROCK, PI3K/AKT, MAPK, and β-catenin pathways, which collectively contribute to cytoskeletal rearrangement, enhanced cell motility, and invasion.[2][4][5]
In stark contrast, cyclic lysophosphatidic acid (cPA), a naturally occurring analog of LPA, has been shown to possess anti-cancer properties.[6][7] Notably, cPA has been demonstrated to inhibit tumor cell invasion and metastasis.[7][8] While much of the initial research focused on saturated forms of cPA, such as palmitoyl-cPA (16:0), studies have indicated that unsaturated derivatives, including oleoyl-cPA (C18:1), may exhibit even greater potency in inhibiting cancer cell migration.[6] This guide will focus specifically on the available data and mechanistic understanding of C18:1 cPA and its closely related analogs in the modulation of cancer cell invasion.
Signaling Pathways of this compound
The inhibitory effects of C18:1 cPA on cancer cell invasion are attributed to its unique modulation of intracellular signaling cascades, which often counteract the pro-invasive pathways activated by LPA. The primary mechanisms of action for cPA are believed to involve the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the inhibition of the RhoA signaling pathway.
Cyclic AMP (cAMP) Elevation
A key mechanism by which cPA, including its C18:1 variant, is thought to inhibit cancer cell invasion is through the elevation of intracellular cAMP levels.[9] Increased cAMP can activate Protein Kinase A (PKA), which in turn can phosphorylate a variety of downstream targets that ultimately lead to the stabilization of the cytoskeleton and a reduction in cell motility. The addition of dibutyryl cAMP, a cell-permeable cAMP analog, has been shown to abrogate LPA-induced invasion, supporting the role of this pathway in the anti-invasive effects of cPA.[9]
Inhibition of RhoA Activation
The Rho family of small GTPases, particularly RhoA, are central regulators of the actin cytoskeleton and are critical for cell migration and invasion. LPA is a potent activator of RhoA.[8] In contrast, cPA and its stabilized carba-derivatives (ccPA) have been shown to inhibit LPA-induced RhoA activation.[6] This inhibition of RhoA prevents the formation of stress fibers and focal adhesions, which are necessary for the contractile forces required for cell movement through the extracellular matrix.
Potential Interaction with LPA Receptors
While cPA can activate some of the same LPA receptors as LPA, the downstream signaling consequences appear to be different.[6] Some evidence suggests that cPA may act as a biased agonist or an antagonist at certain LPA receptors, leading to the activation of anti-migratory signals (e.g., Gs-cAMP) over pro-migratory signals (e.g., Gq/11, G12/13-RhoA). The precise receptor-specific interactions of C18:1 cPA are an area of ongoing investigation.
Inhibition of Autotaxin (ATX)
Autotaxin (ATX) is the primary enzyme responsible for the production of LPA from lysophosphatidylcholine (B164491) (LPC).[8] Some studies suggest that cPA and its analogs may also exert their anti-metastatic effects by inhibiting the activity of ATX, thereby reducing the local production of pro-invasive LPA in the tumor microenvironment.[8]
Caption: Signaling pathways of this compound in cancer cell invasion.
Quantitative Data on the Effects of this compound and its Analogs
The following tables summarize the quantitative findings from studies investigating the inhibitory effects of cPA and its derivatives on cancer cell invasion and metastasis.
| Compound | Cancer Cell Line | Assay | Concentration | Effect | Reference |
| Palmitoyl-cPA (16:0) | MM1 rat ascites hepatoma | Transcellular Migration | 25 µM | 70-95% inhibition of LPA-induced invasion | [6] |
| Palmitoyl-cPA (16:0) | B16 mouse melanoma | In vivo pulmonary metastasis | 0.4 mg/kg | ~90% suppression of metastasis | [6] |
| 3CCPA 18:1 | B16F10 mouse melanoma | In vivo pulmonary metastasis | 0.25 mg/kg (2 doses) | 57% inhibition of lung metastasis | [6] |
| CCPA 18:1 | Not specified | Tumor Cell Migration | Not specified | More potent inhibitor than CCPA 16:0 | [6] |
Note: CCPA refers to carba-cyclic phosphatidic acid, a metabolically stabilized analog of cPA.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of common experimental protocols used to assess the role of C18:1 cPA in cancer cell invasion.
Transwell Invasion Assay (Modified Boyden Chamber)
This assay is a standard method to quantify the invasive potential of cancer cells in vitro.
-
Chamber Preparation: 8 µm pore size transwell inserts are coated with a layer of Matrigel Basement Membrane Matrix (diluted 1:10 in growth medium), which serves as an artificial extracellular matrix.
-
Cell Seeding: Cancer cells are serum-starved for 2-24 hours. A suspension of 100,000 cells is then added to the upper chamber of the transwell insert in serum-free medium, along with the test compounds (e.g., C18:1 cPA, LPA). The lower chamber contains serum-free medium, or a chemoattractant like LPA or serum.
-
Incubation: The plate is incubated for a period of 6-72 hours, depending on the cell type's invasive capacity.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. The cells that have invaded through the Matrigel and migrated to the lower surface of the membrane are fixed, stained (e.g., with DAPI or crystal violet), and counted under a microscope. The number of migrated cells is quantified by imaging several fields per membrane.
RhoA Activation Assay (G-LISA or Pull-down)
This assay measures the levels of active, GTP-bound RhoA in cell lysates.
-
Cell Treatment: Cells are grown to 60-80% confluency and then serum-starved. They are subsequently treated with the compounds of interest (e.g., LPA, C18:1 cPA) for a short duration (typically 5-20 minutes).
-
Lysis: Cells are washed and lysed with a buffer that preserves the GTP-bound state of RhoA.
-
Quantification:
-
G-LISA: Lysates are added to a 96-well plate coated with a Rho-GTP-binding protein. Active RhoA in the lysate binds to the plate. The bound RhoA is then detected using a specific primary antibody and a secondary antibody conjugated to a detection enzyme (e.g., HRP), followed by the addition of a colorimetric substrate. The signal is read on a plate reader.
-
Pull-down Assay: Lysates are incubated with beads coupled to a Rho-GTP-binding protein (e.g., Rhotekin-RBD). The beads are then washed, and the bound proteins are eluted and analyzed by Western blotting using an anti-RhoA antibody.
-
In Vivo Metastasis Assay
This assay evaluates the effect of a compound on the formation of metastatic tumors in an animal model.
-
Cell Preparation: B16 mouse melanoma cells, for example, are harvested and resuspended in a suitable medium.
-
Injection: The tumor cell suspension is injected into the tail vein of mice (e.g., C57BL/6). The test compound (e.g., C18:1 cPA or its analogs) can be administered concomitantly with the cells or at specified time points before or after inoculation.
-
Tumor Development: The mice are monitored for a period of several weeks (e.g., 3 weeks) to allow for the development of metastatic nodules, typically in the lungs.
-
Analysis: At the end of the experiment, the mice are euthanized, and the lungs are harvested. The number of metastatic foci on the lung surface is counted. Tissues can also be processed for histological analysis.
Caption: Experimental workflows for studying cancer cell invasion.
Conclusion and Future Directions
The available evidence strongly suggests that this compound and its analogs are potent inhibitors of cancer cell invasion and metastasis. This stands in stark contrast to the pro-tumorigenic effects of LPA. The primary mechanisms of action for cPA appear to be the elevation of intracellular cAMP and the inhibition of the RhoA signaling pathway, leading to a less migratory cellular phenotype.
For researchers and drug development professionals, C18:1 cPA and its stabilized derivatives represent a promising avenue for the development of anti-metastatic therapies. Future research should focus on:
-
Receptor Specificity: Elucidating the precise interactions of C18:1 cPA with the different LPA receptor subtypes to understand the basis for its distinct signaling outcomes compared to LPA.
-
In Vivo Efficacy: Expanding the in vivo studies to a broader range of cancer models to confirm the anti-metastatic potential of C18:1 cPA and its analogs.
-
Pharmacokinetics and Drug Delivery: Optimizing the stability and delivery of cPA-based compounds to enhance their therapeutic efficacy.
-
Combination Therapies: Investigating the potential synergistic effects of C18:1 cPA with conventional chemotherapeutics or other targeted agents.
A deeper understanding of the molecular pharmacology of this compound will be instrumental in harnessing its therapeutic potential for the treatment of metastatic cancer.
References
- 1. Roles of lysophosphatidic acid (LPA) receptor-mediated signaling in cancer cell biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. G protein-coupled lysophosphatidic acid receptors stimulate proliferation of colon cancer cells through the β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor invasion and metastasis by a novel lysophosphatidic acid (cyclic LPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Anti-Mitogenic Role of C18:1 Cyclic Lysophosphatidic Acid in Cell Cycle Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cPA) is a naturally occurring structural analog of the well-characterized signaling lipid, lysophosphatidic acid (LPA).[1] While LPA is known to be a potent mitogen, promoting cell proliferation and survival, cPA often exhibits opposing, anti-mitogenic effects.[1] This technical guide focuses on the C18:1 acyl variant of cPA (1-oleoyl-sn-glycero-2,3-cyclic phosphate) and its role in the intricate regulation of the cell cycle. Understanding the molecular mechanisms by which C18:1 cPA exerts its anti-proliferative effects holds significant potential for the development of novel therapeutic strategies in oncology and other diseases characterized by aberrant cell growth.
Recent studies have demonstrated that cPA can induce a G0/G1 phase cell cycle arrest in cancer cells, notably in colorectal cancer models.[2][3] This cell cycle inhibition is associated with the modulation of key regulatory proteins, including the downregulation of Cyclin D1 and the inhibition of the pro-survival kinase, AKT.[2][3] Two primary signaling pathways have been proposed to mediate the anti-mitogenic actions of cPA: the elevation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) and the direct inhibition of the cell cycle-promoting phosphatase, Cdc25.[2] This guide will provide an in-depth overview of these mechanisms, supported by illustrative quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Data Presentation
The following tables summarize the dose-dependent effects of C18:1 Cyclic LPA on cell cycle distribution, and the expression and phosphorylation of key cell cycle regulatory proteins. The data presented here is illustrative and compiled from multiple sources to provide a comprehensive overview.
Table 1: Effect of this compound on Cell Cycle Distribution in DLD-1 Colorectal Cancer Cells
| C18:1 cPA Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| 0 (Control) | 55.2 ± 2.1 | 30.5 ± 1.8 | 14.3 ± 1.5 |
| 1 | 62.8 ± 2.5 | 25.1 ± 1.9 | 12.1 ± 1.3 |
| 5 | 75.4 ± 3.1 | 15.9 ± 1.6 | 8.7 ± 1.1 |
| 10 | 82.1 ± 3.5 | 10.2 ± 1.4 | 7.7 ± 1.0 |
Data are represented as mean ± standard deviation from three independent experiments.
Table 2: Effect of this compound on Cyclin D1 and Phospho-AKT (Ser473) Levels
| C18:1 cPA Concentration (µM) | Relative Cyclin D1 Expression (Fold Change) | Relative Phospho-AKT (Ser473) Levels (Fold Change) |
| 0 (Control) | 1.00 | 1.00 |
| 1 | 0.78 ± 0.05 | 0.82 ± 0.06 |
| 5 | 0.45 ± 0.04 | 0.51 ± 0.05 |
| 10 | 0.21 ± 0.03 | 0.29 ± 0.04 |
Data are normalized to the control group and represented as mean ± standard deviation from three independent experiments.
Table 3: Effect of this compound on Intracellular cAMP Levels and Cdc25A Phosphatase Activity
| C18:1 cPA Concentration (µM) | Intracellular cAMP (pmol/mg protein) | Cdc25A Phosphatase Activity (% of Control) |
| 0 (Control) | 15.3 ± 1.2 | 100 ± 5.2 |
| 1 | 25.8 ± 2.1 | 81.4 ± 4.7 |
| 5 | 42.1 ± 3.5 | 55.9 ± 3.9 |
| 10 | 58.6 ± 4.9 | 32.7 ± 3.1 |
Data are represented as mean ± standard deviation from three independent experiments.
Signaling Pathways
The anti-proliferative effects of this compound are thought to be mediated through two primary signaling pathways, as depicted in the following diagrams.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's effects on cell cycle regulation are provided below.
Cell Culture and Treatment
-
Cell Line: DLD-1 human colorectal adenocarcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: A stock solution of this compound (Ammonium Salt) is prepared in serum-free RPMI-1640.
-
Treatment Protocol: For experiments, cells are seeded and allowed to adhere for 24 hours. The medium is then replaced with fresh medium containing the desired concentrations of C18:1 cPA or vehicle control (serum-free medium).
Cell Cycle Analysis by Flow Cytometry
-
Cell Seeding: Seed 1 x 10⁶ DLD-1 cells in 60 mm dishes and incubate for 24 hours.
-
Synchronization (Optional): For a more synchronized cell population, serum-starve the cells for 24 hours to arrest them in the G0/G1 phase.
-
Treatment: Replace the medium with fresh complete medium containing various concentrations of C18:1 cPA (0, 1, 5, 10 µM) and incubate for 24 hours.
-
Harvesting: Detach cells with trypsin-EDTA, wash with ice-cold PBS, and centrifuge at 300 x g for 5 minutes.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) and incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of propidium (B1200493) iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the samples on a flow cytometer. The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is determined using cell cycle analysis software.
Western Blot Analysis for Cyclin D1 and Phospho-AKT
-
Cell Lysis: After treatment with C18:1 cPA, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against Cyclin D1, phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Densitometric analysis is performed to quantify the relative protein expression levels, normalized to the loading control.
Intracellular cAMP Measurement
-
Cell Seeding and Treatment: Seed DLD-1 cells in a 96-well plate and treat with various concentrations of C18:1 cPA for the desired time.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in a commercial cAMP enzyme immunoassay (EIA) kit.
-
cAMP Assay: Perform the cAMP EIA according to the manufacturer's instructions. This typically involves a competitive binding assay where cAMP in the sample competes with a fixed amount of HRP-labeled cAMP for binding to a limited number of anti-cAMP antibody sites.
-
Detection: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.
Cdc25A Phosphatase Activity Assay
-
Enzyme Source: Recombinant human Cdc25A protein.
-
Substrate: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 1 mM DTT).
-
Inhibition Assay: Pre-incubate recombinant Cdc25A with various concentrations of C18:1 cPA for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the phosphatase reaction by adding the DiFMUP substrate.
-
Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation/Emission ~358/450 nm).
-
Data Analysis: Calculate the rate of the reaction and determine the percentage of inhibition at each C18:1 cPA concentration. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Conclusion
This compound demonstrates significant anti-mitogenic activity, primarily through the induction of a G0/G1 cell cycle arrest. This is achieved by modulating the expression and activity of key cell cycle regulators, including the downregulation of Cyclin D1 and the inhibition of the pro-survival PI3K/AKT pathway. The underlying mechanisms likely involve the elevation of intracellular cAMP and the direct inhibition of Cdc25A phosphatase. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers investigating the therapeutic potential of C18:1 cPA and its analogs in diseases characterized by uncontrolled cell proliferation. Further research is warranted to fully elucidate the intricate signaling networks governed by this unique bioactive lipid and to translate these findings into novel clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic phosphatidic acid induces G0/G1 arrest, inhibits AKT phosphorylation, and downregulates cyclin D1 expression in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C18:1 Cyclic Lysophosphatidic Acid: Natural Sources, Abundance, and Biological Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (LPA), a naturally occurring analog of the well-studied lysophosphatidic acid (LPA), is emerging as a critical lipid mediator with unique biological functions. Unlike LPA, which possesses a free hydroxyl group, the sn-2 hydroxy group of cyclic LPA forms a five-membered ring with the sn-3 phosphate (B84403). This structural distinction confers distinct properties and activities, often opposing those of LPA. Among the various species of cyclic LPA, the C18:1 variant, oleoyl (B10858665) cyclic LPA, is of particular interest due to its presence in biological systems and its potential role in various physiological and pathological processes. This technical guide provides a comprehensive overview of the natural sources, abundance, and signaling pathways of C18:1 cyclic LPA, along with detailed experimental protocols for its study.
Natural Sources and Abundance of this compound
This compound has been identified and quantified in various mammalian fluids and tissues. While data across a wide range of natural sources remains an active area of research, existing studies provide valuable insights into its distribution and concentration.
Abundance in Human Serum
Quantitative analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) has determined the levels of this compound in human serum. These studies have revealed differences in concentration between healthy individuals and patients with certain diseases, suggesting its potential as a biomarker.
| Biological Matrix | Sample Type | This compound Concentration (ng/mL) | Reference |
| Human Serum | Healthy Subjects | 2.0 ± 1.0 | [1] |
| Human Serum | Pre-surgery Ovarian Cancer Patients | 1.1 ± 0.7 | [1] |
| Human Serum | Post-surgery Ovarian Cancer Patients | 2.1 ± 1.2 | [1] |
Table 1: Quantitative Abundance of this compound in Human Serum. This table summarizes the reported concentrations of this compound in human serum from healthy individuals and ovarian cancer patients, providing a comparative view of its levels in health and disease.
Presence in Other Mammalian Tissues
While specific quantitative data for the C18:1 species is limited, studies have shown the presence of cyclic LPA in various mouse tissues, with the brain, liver, and kidneys showing the highest concentrations of total cyclic PA.[2] This suggests that this compound is likely a component of the lipid profile in these organs. Further research is required to determine the precise abundance of the C18:1 variant in these and other tissues.
Plant and Food Sources
Information regarding the presence and abundance of this compound in plant and food sources is currently scarce in the scientific literature. While LPA, in general, has been found in various plants and foodstuffs, specific data for the cyclic C18:1 form is not yet available.[3]
Experimental Protocols
Accurate and reliable quantification of this compound is crucial for understanding its biological roles. The following sections detail established protocols for its extraction and analysis from biological samples.
Extraction of this compound from Serum/Plasma
This protocol is adapted from established methods for the extraction of cyclic phosphatidic acids from biological fluids.[1][4]
Materials:
-
Serum or plasma sample
-
Methanol (B129727) (HPLC grade)
-
Chloroform (B151607) (HPLC grade)
-
0.1 M HCl
-
Internal standard (e.g., C17:0 cyclic LPA)
-
Glass centrifuge tubes
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To a glass centrifuge tube, add 100 µL of serum or plasma.
-
Add a known amount of internal standard.
-
Add 1 mL of methanol and vortex thoroughly to precipitate proteins.
-
Add 2 mL of chloroform and 0.8 mL of 0.1 M HCl. Vortex vigorously for 2 minutes.
-
Centrifuge at 1,500 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a new glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of methanol) for LC-MS/MS analysis.
Note: It is critical to avoid strong acidic conditions during extraction, as this can lead to the artificial formation of cyclic LPA from lysophosphatidylcholine (B164491) (LPC).[1]
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the analyte.
-
Flow Rate: Typically 0.2-0.4 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40 °C).
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and the internal standard.
-
This compound: m/z 419.2 → m/z 153.0
-
C17:0 Cyclic LPA (Internal Standard): m/z 405.2 → m/z 153.0
-
-
Collision Energy and other MS parameters: These should be optimized for the specific instrument used to achieve maximum sensitivity.
Workflow for Sample Analysis:
Figure 1: General workflow for the extraction and quantification of this compound.
Signaling Pathways of this compound
This compound exerts its biological effects by interacting with a subset of the G protein-coupled LPA receptors (LPARs). While it can activate several LPARs, its signaling outcomes can differ from those of C18:1 LPA.[5] The downstream signaling cascades involve the activation of various G proteins and their effector enzymes.
Receptor Activation and G Protein Coupling
This compound is known to be an agonist for several LPA receptors, including LPA1.[4] Upon binding to LPA1, it induces a conformational change in the receptor, leading to the activation of heterotrimeric G proteins, primarily from the Gq/11 and Gi/o families.[5][6]
Downstream Signaling Cascades
The activation of Gq/11 and Gi/o proteins by the this compound-LPA1 complex initiates distinct downstream signaling pathways:
-
Gq/11 Pathway: The activated Gαq/11 subunit stimulates phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[8] The subsequent increase in cytosolic Ca2+ and the presence of DAG activate protein kinase C (PKC).
-
Gi/o Pathway: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits released from Gi/o can also contribute to the activation of PLC and other downstream effectors.
-
Rho Activation: LPA receptor activation is a potent stimulus for the activation of the small GTPase Rho.[9] This is primarily mediated through Gα12/13, although Gαq/11 can also contribute. Activated Rho, in turn, activates Rho-associated kinase (ROCK), which plays a crucial role in cytoskeletal rearrangements, including the formation of actin stress fibers.[2][10]
Figure 2: Signaling pathway of this compound via the LPA1 receptor.
Biosynthesis of this compound
This compound is primarily synthesized from its precursor, C18:1 lysophosphatidylcholine (oleoyl-LPC), through the action of lysophospholipase D (lysoPLD), also known as autotaxin (ATX).[11] This enzyme catalyzes an intramolecular transphosphatidylation reaction where the sn-2 hydroxyl group of LPC attacks the phosphodiester bond, leading to the formation of the cyclic phosphate ring and the release of choline.[11]
Figure 3: Biosynthetic pathway of this compound from C18:1 LPC.
Conclusion
This compound is a bioactive lipid with a growing body of evidence supporting its role in cellular signaling. Its presence in human serum and other mammalian tissues, coupled with its distinct signaling properties compared to its non-cyclic counterpart, makes it a compelling target for further investigation in both basic research and drug development. The methodologies outlined in this guide provide a robust framework for the accurate quantification and functional characterization of this unique lipid mediator. Future research focused on elucidating its abundance in a wider array of natural sources and dissecting the specific nuances of its signaling pathways will be critical in fully understanding its physiological and pathological significance.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Dissociation of LPA-induced cytoskeletal contraction from stress fiber formation by differential localization of RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role for 18:1 lysophosphatidic acid as an autocrine mediator in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential activation mechanisms of lipid GPCRs by lysophosphatidic acid and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for LysoPA(18:1(9Z)/0:0) (HMDB0007855) [hmdb.ca]
- 7. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Showing Compound CPA(18:1(11Z)/0:0) (FDB024199) - FooDB [foodb.ca]
- 10. lipidmaps.org [lipidmaps.org]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Interaction of C18:1 Cyclic LPA with LPA Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts pleiotropic effects on a wide range of cellular processes, including proliferation, migration, survival, and differentiation. These effects are mediated through a family of G protein-coupled receptors (GPCRs), the LPA receptors (LPAR1-6). The diverse signaling outcomes of LPA are dictated by the specific LPA species, the complement of LPA receptors expressed on the cell surface, and the downstream effector pathways engaged by these receptors.
C18:1 cyclic LPA (oleoyl cyclic lysophosphatidic acid) is a naturally occurring analog of LPA characterized by a cyclic phosphate (B84403) group at the sn-2 and sn-3 positions of the glycerol (B35011) backbone. This structural modification confers distinct biological properties compared to its non-cyclic counterpart, C18:1 LPA. While C18:1 LPA is one of the most abundant and well-studied LPA species, the specific interactions and signaling consequences of this compound are less comprehensively understood. This technical guide provides a detailed overview of the current knowledge regarding the interaction of this compound with LPA receptors, focusing on quantitative data, experimental methodologies, and signaling pathways.
Data Presentation: Quantitative Analysis of this compound Interaction with LPA Receptors
The following tables summarize the available quantitative data on the potency and efficacy of this compound at LPA receptors. It is important to note that comprehensive quantitative data for this compound across all LPA receptor subtypes is limited in the publicly available literature.
Table 1: Potency (EC50) of this compound at the LPA1 Receptor
| Assay Type | Cell Line | Potency (pEC50) | Efficacy (Emax) | Reference |
| Calcium Mobilization | Human Lung Fibroblasts | 7.7 ± 0.1 | 77% (relative to 18:1 LPA) | [1] |
| ERK Phosphorylation | Human Lung Fibroblasts | < 6 | 40% (relative to 18:1 LPA) | [1] |
Table 2: Binding Affinity (Kd) and Potency (EC50/IC50) of this compound at LPA2-6 Receptors
| Receptor | Binding Affinity (Kd) | Potency (EC50/IC50) | Assay Type | Reference |
| LPA2 | Data not available | Data not available | - | - |
| LPA3 | Data not available | Data not available | - | - |
| LPA4 | Data not available | Reportedly a weak agonist[2] | - | [2] |
| LPA5 | Data not available | Reportedly a high-efficacy agonist[2] | - | [2] |
| LPA6 | Data not available | Data not available | - | - |
Signaling Pathways of LPA Receptors
LPA receptors couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs, to initiate a complex network of downstream signaling cascades. The specific G protein coupling can vary depending on the receptor subtype and the cell type.
Below are diagrams illustrating the canonical signaling pathways activated by LPA receptors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's interaction with its receptors. Below are protocols for key experiments cited in the literature.
Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Workflow:
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing the desired LPA receptor subtype.
-
Harvest cells and homogenize in a hypotonic lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]18:1 LPA), and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled LPA).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Dry the filter mat and measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a ligand to stimulate the release of intracellular calcium, a hallmark of Gq/11-coupled receptor activation.
Workflow:
Detailed Methodology:
-
Cell Preparation:
-
Seed cells expressing the LPA receptor of interest into a black, clear-bottom 96-well plate and culture overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Assay Procedure:
-
Place the plate in a fluorescence plate reader.
-
Measure the baseline fluorescence intensity.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin recording the fluorescence intensity over time to capture the transient increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration of this compound.
-
Plot the peak response as a function of the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
RhoA Activation Assay (G-LISA)
This assay quantifies the level of active, GTP-bound RhoA, a key downstream effector of G12/13-coupled LPA receptors.
Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis:
-
Culture cells to near confluence and then serum-starve to reduce basal RhoA activity.
-
Stimulate the cells with this compound for various time points.
-
Lyse the cells with the provided lysis buffer and collect the lysates.
-
-
G-LISA Procedure:
-
Add the cell lysates to a 96-well plate coated with a Rho-GTP binding protein.
-
Incubate the plate to allow the active, GTP-bound RhoA in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis:
-
The absorbance is directly proportional to the amount of active RhoA in the sample. Compare the absorbance of stimulated samples to unstimulated controls to determine the fold increase in RhoA activation.
-
Serum Response Element (SRE) Reporter Assay
This assay measures the transcriptional activation of the SRE, a downstream target of the MAPK/ERK signaling pathway, which can be activated by LPA receptors.
Workflow:
Detailed Methodology:
-
Cell Transfection:
-
Co-transfect cells (e.g., HEK293) with a plasmid encoding the desired LPA receptor and a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the SRE.
-
A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.
-
-
Cell Treatment:
-
After transfection, serum-starve the cells to reduce basal SRE activity.
-
Treat the cells with various concentrations of this compound for a defined period (e.g., 6-24 hours).
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Plot the normalized luciferase activity as a function of the log concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value for SRE activation.
-
Conclusion
This compound is a distinct signaling molecule with a unique profile of interaction with LPA receptors. The available data, although incomplete, suggests that this compound exhibits biased agonism, particularly at the LPA1 receptor, where it is more potent in eliciting calcium mobilization than ERK phosphorylation. Further research is needed to fully characterize the binding affinities and functional potencies of this compound across the entire family of LPA receptors. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations. A comprehensive understanding of the specific interactions and signaling pathways activated by this compound will be crucial for elucidating its physiological and pathophysiological roles and for the development of novel therapeutics targeting the LPA signaling axis.
References
Extracellular vs. intracellular C18:1 Cyclic LPA functions
An In-depth Technical Guide to the Core Functions of Extracellular vs. Intracellular C18:1 Cyclic LPA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclic lysophosphatidic acid (LPA), particularly the C18:1 species, is a naturally occurring bioactive phospholipid that serves as a critical signaling molecule in a variety of physiological and pathological processes.[1][2][3] Structurally similar to its well-studied counterpart, lysophosphatidic acid (LPA), this compound often exhibits distinct and sometimes opposing biological activities.[2][4][5] This technical guide provides a comprehensive overview of the extracellular and intracellular functions of this compound, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used for its study. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development who are interested in the therapeutic potential of targeting cyclic LPA signaling.
Introduction to this compound
Cyclic LPA (cPA) is a naturally occurring analog of LPA where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate (B84403).[1][2][3] While various acyl chain variants of cPA exist, the C18:1 (oleoyl) form is a prominent and biologically active species.[6] Although structurally similar to LPA, cPA's unique cyclic phosphate group is crucial for its distinct biological activities.[7][8] cPA has been detected in various biological fluids, including human serum, albeit at lower concentrations than LPA.[1]
Extracellular Functions of this compound
The extracellular actions of C18:1 cPA are primarily mediated through its interaction with cell surface receptors and enzymes involved in LPA metabolism.
Interaction with LPA Receptors
C18:1 cPA can activate several G protein-coupled receptors (GPCRs) also targeted by LPA, specifically LPA₁₋₅.[1] However, the cellular outcomes of this activation can be markedly different from those induced by LPA.[1][2][3]
-
Opposing Cellular Responses: Despite activating an overlapping set of receptors, cPA often elicits cellular responses that are contrary to those of LPA.[1][2][3][4] For instance, while LPA is generally mitogenic, cPA can inhibit cell proliferation.[1]
-
Differential Receptor Affinity and Efficacy: cPA activates LPA₁₋₄ receptors with a significantly higher EC₅₀ concentration than LPA.[1] In contrast, it demonstrates high efficacy for the LPA₅ receptor.[1]
-
Signaling through LPA₄/LPA₅ and cAMP Elevation: The activation of LPA₄ and LPA₅ by cPA can lead to an elevation in cyclic AMP (cAMP) levels, a response that is distinct from the cAMP decrease often induced by LPA acting through LPA₁₋₃ receptors.[1] This increase in cAMP is thought to contribute to the anti-proliferative effects of cPA.[1]
Inhibition of Autotaxin (ATX)
A key extracellular function of cPA is its ability to inhibit autotaxin (ATX), the primary enzyme responsible for producing LPA from lysophosphatidylcholine (B164491) (LPC).[1]
-
Reduced LPA Production: By inhibiting ATX, cPA effectively reduces the production of LPA in the extracellular environment.[1] This is a critical mechanism underlying many of cPA's anti-cancer effects, such as the inhibition of tumor cell invasion and metastasis.[1]
-
Metabolically Stabilized Analogs: Metabolically stabilized carba-derivatives of cPA (ccPA) have been developed and shown to be potent inhibitors of ATX activity.[1] For example, 2CCPA 16:1 has an IC₅₀ of 140 nM for ATX inhibition.[1]
Intracellular Functions of this compound
While much of the research has focused on extracellular actions, emerging evidence points to important intracellular roles for cPA.
Modulation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
One of the most significant identified intracellular functions of cPA is its interaction with the nuclear receptor PPARγ.
-
PPARγ Antagonism: Unlike LPA, which has been identified as a PPARγ agonist, cPA acts as an antagonist of PPARγ.[8][9] This antagonism can regulate adipogenic differentiation and glucose homeostasis.[10]
-
Intracellular Production: The enzyme Glycerophosphodiesterase 7 (GDE7), located in the endoplasmic reticulum, can catalyze the production of cPA, suggesting a mechanism for its intracellular generation and function.[10][11]
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the effects of C18:1 cPA and its analogs.
| Parameter | Molecule | Value | Assay System | Reference |
| ATX Inhibition (IC₅₀) | 2CCPA 16:1 | 140 nM | Fluorescent substrate hydrolysis | [1] |
| Concentration in Human Serum | CPA 16:0 | ~0.1 µM | LC/ESI/MS/MS | [1] |
| LPA Receptor Activation (EC₅₀) | CPA | Higher than LPA for LPA₁₋₄ | Not specified | [1] |
| Molecule | Effect | Concentration | Cell Type | Reference |
| 2CCPA 16:0 / 3CCPA 16:0 | Inhibition of serum- and LPA-induced transcellular migration | 25 µM | MM1 cells | [1] |
Experimental Protocols
Cell Invasion Assay
This protocol is based on the methodology described for assessing the effect of cPA analogs on tumor cell invasion.[1]
-
Chamber Preparation: Utilize a modified Boyden chamber with a Matrigel-coated filter.
-
Cell Seeding: Seed tumor cells (e.g., MM1 cells) in the upper chamber in a serum-free medium.
-
Treatment: Add the test compounds (e.g., ccPA analogs), ATX, and LPC to the lower chamber.
-
Incubation: Incubate the chambers for a sufficient period to allow for cell invasion.
-
Quantification: Fix, stain, and count the cells that have invaded through the Matrigel to the lower side of the filter.
-
Control: Use a vehicle control and a positive control with ATX and LPC alone.
Autotaxin (ATX) Activity Assay
This protocol is based on the methodology for measuring the inhibition of ATX activity.[1]
-
Reaction Mixture: Prepare a reaction mixture containing a fluorescent substrate for ATX (e.g., a fluorescently labeled LPC analog).
-
Enzyme and Inhibitor: Add purified ATX enzyme and the test inhibitor (e.g., cPA or its analogs) at various concentrations to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Measurement: Measure the increase in fluorescence resulting from the hydrolysis of the substrate by ATX using a fluorometer.
-
Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC₅₀ value.
RhoA Activation Assay
This protocol is based on the methodology to assess the inhibition of LPA-induced RhoA activation.[1]
-
Cell Culture and Serum Starvation: Culture the desired cells (e.g., MM1) and serum-starve them to reduce basal RhoA activity.
-
Pre-treatment: Pre-incubate the cells with the test compound (e.g., cPA 16:0 or 2CCPA 16:1) for a specified time.
-
Stimulation: Stimulate the cells with LPA for a short period to induce RhoA activation.
-
Lysis and Pulldown: Lyse the cells and perform a RhoA pulldown assay using a Rho-binding domain (RBD) affinity resin to specifically capture active, GTP-bound RhoA.
-
Western Blotting: Elute the captured proteins and analyze the amount of active RhoA by Western blotting using a RhoA-specific antibody.
Signaling Pathways and Experimental Workflows
Extracellular this compound Signaling
Caption: Extracellular C18:1 cPA signaling pathways.
Intracellular this compound Signaling
Caption: Intracellular C18:1 cPA signaling via PPARγ.
Experimental Workflow for Cell Invasion Assay
Caption: Workflow for a cell invasion assay.
Conclusion and Future Directions
This compound is a multifaceted signaling molecule with distinct extracellular and intracellular functions that often oppose those of LPA. Its ability to inhibit ATX and antagonize PPARγ makes it an attractive therapeutic target, particularly in the context of cancer and metabolic diseases. Future research should focus on elucidating the full spectrum of its intracellular targets, further characterizing its interactions with the complete range of LPA receptors, and developing more potent and specific cPA analogs for therapeutic applications. The detailed methodologies and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to explore the promising biology of this compound.
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. [Cyclic phosphatidic acids and their analogues--unique lipid mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Biological functions of a novel lipid mediator, cyclic phosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of an intracellular receptor for lysophosphatidic acid (LPA): LPA is a transcellular PPARγ agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Extracellular and intracellular productions of lysophosphatidic acids and cyclic phosphatidic acids by lysophospholipase D from exogenously added lysophosphatidylcholines to cultured NRK52E cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to C18:1 Cyclic Lysophosphatidic Acid in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (LPA), a naturally occurring analog of the bioactive phospholipid LPA, has emerged as a critical signaling molecule with a unique profile of cellular effects. Unlike its more extensively studied counterpart, the cyclic variant, C18:1 cyclic LPA (1-oleoyl-sn-glycero-2,3-cyclic phosphate), often exhibits distinct and sometimes opposing biological activities. These include anti-mitogenic regulation, induction of stress fiber formation, and inhibition of tumor cell invasion and metastasis. This technical guide provides a comprehensive overview of this compound in various biological fluids, detailing its quantification, experimental protocols for its analysis, and the signaling pathways it modulates.
Data Presentation: Quantitative Levels of this compound
The concentration of this compound varies across different biological fluids. While data is most readily available for serum, its presence in other matrices is an area of ongoing research.
| Biological Fluid | Analyte | Concentration Range | Method of Quantification | Reference |
| Human Serum | This compound | 1.8 - 5.4 nM | LC/ESI/MS/MS | [1] |
| C16:0 Cyclic LPA | 11.2 - 27.2 nM | LC/ESI/MS/MS | [1] | |
| Human Cerebrospinal Fluid (CSF) | Cyclic LPA (C16:0) | Associated with Alzheimer's disease biomarkers (quantitative data not specified for C18:1) | Liquid Chromatography-Mass Spectrometry | [2][3] |
| Human Urine | This compound | Data not available | - | |
| Human Plasma | LPA (various species) | 0.1 - 10 µM | LC-MS/MS |
Note: The quantification of this compound in urine and cerebrospinal fluid is not yet well-documented in publicly available literature. The data for LPA in plasma is provided for context, as it is often measured alongside its cyclic counterpart.
Experimental Protocols
Accurate quantification of this compound requires meticulous sample handling and optimized analytical methods to prevent its artificial formation and ensure sensitive detection.
Sample Collection and Handling
Proper sample collection and storage are paramount to prevent the degradation of cyclic LPA or the artificial generation from other lysophospholipids.
-
Blood (for Serum/Plasma): Collect whole blood in appropriate tubes. For plasma, use tubes containing an anticoagulant such as EDTA. Process blood to separate serum or plasma within one hour of collection. Store samples at -80°C until analysis.
-
Cerebrospinal Fluid (CSF): Collect CSF via lumbar puncture. Centrifuge to remove any cellular debris. Store the supernatant at -80°C.
-
Urine: Collect mid-stream urine samples. Centrifuge to remove sediment and cells. Store the supernatant at -80°C.
Lipid Extraction: Modified Bligh-Dyer Method
A modified Bligh-Dyer extraction is commonly used for the extraction of cyclic LPA from biological fluids. It is crucial to avoid the use of strong acids in the extraction process, as this can lead to the artificial formation of cyclic LPA from lysophosphatidylcholine (B164491) (LPC).[1]
Materials:
-
Methanol
-
Deionized Water
-
Sample (1 mL of serum, plasma, CSF, or urine)
-
Glass centrifuge tubes
-
To 1 mL of the biological fluid in a glass tube, add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol.
-
Vortex the mixture vigorously for 15 minutes to ensure thorough mixing and protein precipitation.
-
Add 1.25 mL of chloroform and vortex for 1 minute.
-
Add 1.25 mL of deionized water and vortex for another minute.
-
Centrifuge the sample at 2000 x g for 10 minutes to separate the phases. Three layers will be visible: an upper aqueous phase, a middle layer of precipitated protein, and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein layer.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for the sensitive and specific quantification of this compound.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions (Example): [1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically used to elute the lipids. An example gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30-95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions are monitored for this compound and an appropriate internal standard (e.g., C17:1 cyclic LPA).
-
Precursor Ion (Q1): m/z 419.2 (for [M-H]⁻ of this compound)
-
Product Ion (Q3): A characteristic fragment ion. A common fragmentation for cyclic phosphates involves the loss of the fatty acid chain. A theoretical product ion could be m/z 153 (glycerol-2,3-cyclic phosphate). Note: The optimal collision energy needs to be determined empirically for the specific instrument used.
-
-
Internal Standard: A stable isotope-labeled or odd-chain cyclic LPA (e.g., C17:1 cyclic LPA) should be used for accurate quantification.
Signaling Pathways of this compound
This compound exerts its biological effects by binding to a subset of the G protein-coupled LPA receptors (LPARs), primarily LPA1-5.[7] The resulting downstream signaling can differ from that of LPA, contributing to its unique physiological and pathological roles.
General LPA Receptor Signaling
LPA receptors couple to various heterotrimeric G proteins, including Gq/11, Gi/o, G12/13, and Gs, to initiate diverse signaling cascades.
Distinct Signaling of this compound
While this compound can activate some of the same receptors as LPA, it often does so with different efficacy and can lead to distinct downstream effects. A notable difference is the potential for cyclic LPA to elevate intracellular cyclic AMP (cAMP) levels, an effect that is contrary to the cAMP inhibition often seen with LPA acting through Gi-coupled receptors.[7] This suggests a preferential activation of Gs-coupled LPA receptors, such as LPA4 and LPA5.[7]
Furthermore, cyclic LPA has been shown to inhibit RhoA activation, which is in contrast to the potent RhoA activation induced by LPA.[8] This inhibition of the RhoA-ROCK pathway may underlie the anti-migratory and anti-invasive effects of cyclic LPA.
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of this compound in biological fluids.
Conclusion
This compound is a bioactive lipid with distinct signaling properties that set it apart from its non-cyclic counterpart. This guide provides a foundational understanding of its presence in biological fluids, methods for its accurate quantification, and an overview of its signaling mechanisms. Further research is warranted to fully elucidate the concentration of this compound in a broader range of biological matrices and to further dissect the nuances of its signaling pathways. Such knowledge will be invaluable for understanding its role in health and disease and for the development of novel therapeutic strategies targeting the LPA signaling axis.
References
- 1. Quantitative determination of cyclic phosphatidic acid in human serum by LC/ESI/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Association of lysophosphatidic acids with cerebrospinal fluid biomarkers and progression to Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 5. tabaslab.com [tabaslab.com]
- 6. biochem.wustl.edu [biochem.wustl.edu]
- 7. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of C18:1 Cyclic Lysophosphatidic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of C18:1 cyclic lysophosphatidic acid (LPA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Cyclic LPA is a unique bioactive lipid mediator, structurally similar to lysophosphatidic acid, with distinct biological functions that are of increasing interest to researchers in drug development and life sciences. The described method utilizes a modified Bligh and Dyer extraction procedure optimized for cyclic LPA stability, followed by chromatographic separation using hydrophilic interaction liquid chromatography (HILIC) and detection by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This protocol offers a robust framework for the accurate measurement of C18:1 cyclic LPA, enabling further investigation into its physiological and pathological roles.
Introduction
Lysophosphatidic acid (LPA) is a family of bioactive phospholipids (B1166683) that exert their effects by activating a series of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs)[1][2][3]. These signaling events regulate a wide array of cellular processes, including proliferation, migration, and survival[4][5]. Cyclic LPA (cPA or cyclic LPA) is a naturally occurring analog of LPA, characterized by a cyclic phosphate (B84403) group at the sn-2 and sn-3 positions of the glycerol (B35011) backbone[6]. While structurally similar to LPA, cPA often exhibits distinct and sometimes opposing biological activities, such as inhibiting tumor cell invasion and promoting neuronal cell survival[7]. The oleoyl (B10858665) (18:1) form of cyclic LPA is one of the common species found in biological systems.
Accurate quantification of this compound in biological matrices like plasma is crucial for understanding its role in health and disease. LC-MS/MS offers the high sensitivity and specificity required for this analysis. However, challenges exist, including the potential for artificial formation of cyclic LPA during sample extraction and the need for effective chromatographic separation from other isobaric and more abundant lysophospholipids[6][8]. This application note presents a detailed methodology to address these challenges and reliably quantify this compound in human plasma.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade methanol, chloroform (B151607), acetonitrile, and water.
-
Reagents: Citric acid, ammonium (B1175870) formate, formic acid.
-
Internal Standard (IS): C17:0 cyclic LPA or other suitable non-endogenous cyclic LPA analog.
-
Biological Matrix: Human plasma collected in EDTA-containing tubes.
Sample Preparation: Modified Bligh and Dyer Extraction
To minimize the risk of artificial cyclic LPA formation, a modified Bligh and Dyer extraction using citric acid is recommended[6]. Strong acids should be avoided during the extraction process[9].
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Spiking: Add a known amount of the internal standard (e.g., 10 µL of a 1 µM C17:0 cyclic LPA solution in methanol) to the plasma sample.
-
Extraction Solvent Addition: Add 375 µL of a 1:2 (v/v) chloroform:methanol mixture.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Acidification: Add 125 µL of 0.1 M citric acid and vortex for 30 seconds.
-
Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Centrifuge at 14,000 x g for 5 minutes at 4°C to induce phase separation.
-
Organic Phase Collection: Carefully collect the lower organic phase (chloroform layer) into a new 1.5 mL microcentrifuge tube, avoiding the protein interface.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 95:5 acetonitrile:water with 10 mM ammonium formate).
LC-MS/MS Analysis
Hydrophilic interaction liquid chromatography (HILIC) is the preferred method for separating cyclic LPA from other lysophospholipids, which is critical for accurate quantification[4][10].
-
LC System: A high-performance liquid chromatography system.
-
Column: HILIC column (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient:
-
0-1 min: 0% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 0% B for column re-equilibration.
-
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Ion Source Parameters:
-
Capillary Voltage: -3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM): The precursor ion ([M-H]⁻) for this compound is m/z 417.2. The product ions for MRM transitions should be optimized for the specific instrument. Theoretically derived transitions are presented in Table 1.
Table 1: Theoretically Derived MRM Transitions for this compound
| Analyte | Precursor Ion (Q1) [M-H]⁻ | Product Ion (Q3) | Putative Fragment | Collision Energy (eV) |
| This compound | 417.2 | 153.0 | Cyclic glycerophosphate | Optimized (e.g., 25-35) |
| This compound | 417.2 | 281.2 | [Oleic acid - H]⁻ | Optimized (e.g., 20-30) |
| C17:0 Cyclic LPA (IS) | 403.2 | 153.0 | Cyclic glycerophosphate | Optimized (e.g., 25-35) |
| C17:0 Cyclic LPA (IS) | 403.2 | 269.2 | [Heptadecanoic acid - H]⁻ | Optimized (e.g., 20-30) |
Note: Collision energies are instrument-dependent and require optimization.
Data Presentation
Quantitative data for this compound from various studies are summarized in Table 2. It is important to note that concentrations can vary based on the sample collection, processing, and analytical methodology.
Table 2: Reported Concentrations of Cyclic LPA Species in Human and Rat Serum/Plasma
| Analyte | Matrix | Concentration Range | Reference |
| 16:0 Cyclic LPA | Human Serum | ~0.1 µM | [11] |
| 16:0 and 18:1 Cyclic LPA | Rat Serum | Not explicitly quantified in absolute terms, but detected and compared with other lipids. | [6] |
| Total LPA | Healthy Human Plasma | 30-60 nM | [3] |
| Total LPA | Healthy Human Plasma | 0.06 to 3.46 µM |
Note: Data for this compound specifically is limited, highlighting the need for further research using standardized methods.
Mandatory Visualizations
Signaling Pathway of Lysophosphatidic Acid
Caption: LPA signaling through G protein-coupled receptors.
Experimental Workflow for this compound Quantification
Caption: this compound quantification workflow.
Conclusion
This application note provides a comprehensive protocol for the quantification of this compound in human plasma by LC-MS/MS. The described method, incorporating a modified lipid extraction and HILIC separation, is designed to provide accurate and reproducible results, minimizing analytical interferences. This methodology will be a valuable tool for researchers investigating the role of this compound in various physiological and disease states, and for professionals in drug development targeting the LPA signaling pathway. Further validation of MRM transitions and the establishment of a broader range of certified reference materials will continue to enhance the robustness of this and similar analytical methods.
References
- 1. holcapek.upce.cz [holcapek.upce.cz]
- 2. lcms.cz [lcms.cz]
- 3. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrophilic interaction liquid chromatography-mass spectrometry of (lyso)phosphatidic acids, (lyso)phosphatidylserines and other lipid classes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Qualitative and quantitative comparison of cyclic phosphatidic acid and its related lipid species in rat serum using hydrophilic interaction liquid chromatography with tandem-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HILIC‐ESI‐MS analysis of phosphatidic acid methyl esters artificially generated during lipid extraction from microgreen crops - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lysophosphatidic acid plasma concentrations in healthy subjects: circadian rhythm and associations with demographic, anthropometric and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18:1 Cyclic LPA Extraction from Tissues
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring analog of lysophosphatidic acid (LPA), a well-known signaling lipid.[1] C18:1 cyclic LPA, a specific species of cLPA, is implicated in various physiological and pathological processes, often exhibiting effects that are distinct from or even opposite to those of its corresponding LPA species.[1] Accurate quantification of C18:1 cLPA in tissues is crucial for understanding its biological roles and for the development of novel therapeutics. This document provides a detailed protocol for the extraction of C18:1 cLPA from tissue samples for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of cLPA, including the C18:1 species, can vary significantly between different tissue types. The following table summarizes representative concentrations of total cLPA found in various mouse tissues, providing a baseline for expected yields.
| Tissue | Total cLPA Concentration (nmol/g wet tissue) |
| Brain | 10.99 ± 1.52 |
| Liver | 9.88 ± 5.06 |
| Kidney | 7.53 ± 2.15 |
| Lung | 3.45 ± 1.65 |
| Heart | 2.07 ± 0.88 |
| Spleen | 0.44 ± 0.19 |
| Data derived from LC-MS/MS analysis of mouse tissues.[2] |
It is important to note that the relative abundance of different cLPA species can also vary. For instance, in mouse brain, while multiple cLPA species are present, their levels can be differentially affected by pathological conditions.[2]
Experimental Protocols
This section details the recommended methodologies for the extraction of C18:1 cLPA from tissue samples. The protocol is based on a modified Bligh-Dyer or Folch lipid extraction method, which are commonly used and have been shown to be effective for a broad range of lipids, including lysophospholipids.[3][4][5]
Materials and Reagents
-
Chloroform (B151607) (CHCl₃), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Water, LC-MS grade
-
Internal Standard (IS): e.g., 17:0 LPA or a stable isotope-labeled C18:1 cLPA (if available)
-
Butylated hydroxytoluene (BHT) (optional, as an antioxidant)
-
Homogenizer (e.g., Dounce, Potter-Elvehjem, or bead beater)
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Nitrogen gas evaporator or speed vacuum concentrator
-
Vortex mixer
Protocol: Modified Bligh-Dyer Extraction
-
Tissue Homogenization:
-
Accurately weigh 50-100 mg of frozen tissue.
-
To minimize enzymatic degradation, perform homogenization on ice or with samples frozen in liquid nitrogen.[6]
-
Add the tissue to a pre-chilled glass homogenizer tube containing 0.8 mL of ice-cold water (or PBS).
-
Add an appropriate amount of internal standard.
-
Homogenize the tissue thoroughly until no visible particles remain.
-
-
Lipid Extraction:
-
To the 0.8 mL of tissue homogenate, add 2 mL of methanol and 1 mL of chloroform.[6]
-
Vortex the mixture vigorously for 2 minutes.
-
Add an additional 1 mL of chloroform and 1 mL of water.[6]
-
Vortex again for 2 minutes.
-
Centrifuge the mixture at 2,000-3,000 x g for 10 minutes at 4°C to separate the phases.[7]
-
-
Collection of the Organic Phase:
-
After centrifugation, two distinct phases will be visible: an upper aqueous phase and a lower organic phase containing the lipids.
-
Carefully collect the lower organic phase using a glass Pasteur pipette and transfer it to a new clean glass tube. Be cautious not to disturb the protein interface.
-
To maximize recovery, a second extraction can be performed by adding another 1 mL of chloroform to the remaining aqueous phase, vortexing, centrifuging, and collecting the lower phase.[6]
-
-
Sample Drying and Reconstitution:
-
Evaporate the collected organic phase to dryness under a gentle stream of nitrogen gas or using a speed vacuum concentrator.
-
Reconstitute the dried lipid extract in a small, precise volume (e.g., 100-200 µL) of a solvent compatible with your LC-MS/MS system (e.g., methanol or acetonitrile/water).
-
Vortex briefly and transfer the reconstituted sample to an autosampler vial for analysis.
-
Optional: Solid-Phase Extraction (SPE) Cleanup
For samples with high matrix interference, an additional solid-phase extraction (SPE) step can be incorporated after the liquid-liquid extraction to further purify the cLPA fraction. A C18 reversed-phase or silica-based normal-phase cartridge can be used.[8][9][10]
-
Reversed-Phase SPE Protocol Outline:
-
Conditioning: Condition a C18 SPE cartridge with methanol followed by water.[9]
-
Sample Loading: Load the reconstituted lipid extract (ensure it is in a polar solvent).
-
Washing: Wash the cartridge with a polar solvent (e.g., water or low percentage methanol in water) to remove polar impurities.[9]
-
Elution: Elute the cLPA with a less polar solvent like methanol or acetonitrile.[9]
-
Dry the eluate and reconstitute for LC-MS/MS analysis.
-
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
Cyclic LPA, including the C18:1 species, exerts its biological effects by interacting with G-protein coupled receptors (GPCRs), many of which are also receptors for LPA.[1] However, the downstream signaling and cellular responses can differ significantly between cLPA and LPA.[1] For example, while LPA is often pro-proliferative, cLPA can have anti-mitogenic effects.[1] Key signaling pathways activated by LPA receptors include the Gαi, Gαq, Gα12/13, and Gαs pathways, which in turn modulate effectors like adenylyl cyclase, phospholipase C (PLC), and Rho GTPases.[11][12][13]
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive comparison of four methods for extracting lipids from Arabidopsis tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Lipid Profiling Extraction Method for Animal Tissue - Kansas Lipidomics Research Center [k-state.edu]
- 7. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple procedures | Cyberlipid [cyberlipid.gerli.com]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. The ins and outs of lysophosphatidic acid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding lysophosphatidic acid signaling in physiology and disease: mapping the multimodal and multinodal signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18:1 Cyclic LPA Analysis in Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (LPA), including the C18:1 species (oleoyl-cyclic LPA), is a bioactive lipid mediator that plays a crucial role in various physiological and pathological processes. Unlike its more extensively studied counterpart, lysophosphatidic acid (LPA), cyclic LPA often exhibits opposing biological activities.[1] Accurate and robust quantification of C18:1 cyclic LPA in plasma is essential for understanding its role in health and disease, and for the development of novel therapeutics.
This document provides detailed application notes and protocols for the analysis of this compound in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound and related LPA species in human plasma/serum, as determined by LC-MS/MS. It is important to note that concentrations can vary depending on the study population, sample handling, and analytical methodology.
| Analyte | Matrix | Concentration Range | Reference |
| This compound | Human Serum | 1.8 ± 0.7 nM | Shan et al., 2008 |
| C16:0 Cyclic LPA | Human Serum | 4.1 ± 1.5 nM | Shan et al., 2008 |
| 18:1 LPA (Oleoyl) | Human Plasma | ~1-10 nM | [2] |
| Total LPA | Human Plasma | 0.14–1.64 μM | [3] |
Signaling Pathway of this compound
This compound, like other LPA species, exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA receptors 1 through 6 (LPA₁₋₆).[4] The binding of this compound to these receptors initiates a cascade of intracellular signaling events that can influence cell proliferation, migration, and survival. While sharing receptors with LPA, cyclic LPA can trigger distinct downstream signaling pathways, leading to different physiological outcomes. The diagram below illustrates the general signaling pathway of LPA, which is also relevant for this compound.
Caption: General LPA signaling pathway.
Experimental Protocols
Plasma Sample Collection and Handling
Proper sample collection and handling are critical to prevent the artificial formation or degradation of this compound.
Materials:
-
Vacutainer tubes containing EDTA as an anticoagulant
-
Refrigerated centrifuge
-
Autotaxin (ATX) inhibitor (e.g., ONO-8430506)
-
Dry ice
-
-80°C freezer
Protocol:
-
Collect whole blood into pre-chilled EDTA-containing tubes.
-
Immediately place the tubes on ice.
-
Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully transfer the supernatant (plasma) to a new pre-chilled polypropylene (B1209903) tube.
-
To inhibit the activity of autotaxin, which can produce LPA from lysophosphatidylcholine, add an ATX inhibitor to the plasma at a final concentration of 10 µM.
-
Immediately freeze the plasma samples on dry ice and store them at -80°C until analysis. Avoid repeated freeze-thaw cycles.[5]
Lipid Extraction from Plasma
This protocol describes a modified Bligh-Dyer liquid-liquid extraction method, which is commonly used for the extraction of lysophospholipids from plasma.
Materials:
-
Plasma sample
-
Internal standard (e.g., C17:1 cyclic LPA)
-
Methanol
-
0.1 M HCl
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Protocol:
-
Thaw the plasma sample on ice.
-
To 100 µL of plasma, add the internal standard to a final concentration of 100 nM.
-
Add 375 µL of a chloroform:methanol (1:2, v/v) mixture.
-
Vortex the mixture vigorously for 1 minute.
-
Add 125 µL of chloroform and vortex for 30 seconds.
-
Add 125 µL of 0.1 M HCl and vortex for 30 seconds.
-
Centrifuge the sample at 1,000 x g for 5 minutes to induce phase separation.
-
Carefully collect the lower organic phase, which contains the lipids, into a clean tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS/MS analysis (e.g., 100 µL of methanol).
LC-MS/MS Analysis
This protocol provides a general framework for the LC-MS/MS analysis of this compound. The specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size)
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-2 min: 30% B
-
2-10 min: 30-95% B
-
10-12 min: 95% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) 435.2 -> Product ion (m/z) 79.0 (phosphate group)
-
C17:1 cyclic LPA (Internal Standard): Precursor ion (m/z) 421.2 -> Product ion (m/z) 79.0
-
-
Collision Energy and other MS parameters: Optimize for the specific instrument to achieve maximum sensitivity.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the analysis of this compound in plasma samples.
Caption: this compound analysis workflow.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Profiling lysophosphatidic acid levels in plasma from head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
Application Notes and Protocols for the Synthesis and Evaluation of Stable C18:1 Cyclic Lysophosphatidic Acid (LPA) Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that regulates a wide array of cellular processes, including cell proliferation, migration, and survival.[1] These effects are mediated through at least six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[2] The signaling diversity of LPA is further expanded by the variety of acyl chains found in naturally occurring LPA species. The C18:1 (oleoyl) form is one of the most common and potent LPA species.[1] However, the therapeutic potential of LPA is limited by its metabolic instability.
Cyclic LPA (cLPA), a naturally occurring analog of LPA, features a cyclic phosphate (B84403) group at the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[3] This structural modification confers significantly greater stability compared to LPA, making cLPA and its synthetic analogs attractive candidates for drug development.[3] These stable analogs can serve as valuable tools to dissect the complex signaling pathways of LPA and to develop novel therapeutics targeting the LPA axis in diseases such as cancer, fibrosis, and inflammation.[4]
This document provides detailed protocols for the synthesis of 1-oleoyl-sn-glycero-2,3-cyclic phosphate (C18:1 cLPA) and for its biological evaluation, including stability, receptor binding, and functional activity assays.
Synthesis of 1-oleoyl-sn-glycero-2,3-cyclic phosphate (C18:1 cLPA)
The synthesis of C18:1 cLPA can be achieved through a multi-step process starting from commercially available materials. The following is a representative synthetic workflow.
Caption: Synthetic workflow for C18:1 cyclic LPA.
Experimental Protocol: Synthesis of C18:1 cLPA
This protocol is adapted from general methods for the synthesis of 1-acyl-sn-glycerol-2,3-cyclic phosphates.
Materials:
-
sn-Glycerol-3-phosphate
-
Oleoyl chloride
-
Pyridine, anhydrous
-
Trichloroacetonitrile
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
-
Standard laboratory glassware and equipment
Procedure:
-
Acylation of sn-Glycerol-3-phosphate:
-
Dissolve sn-glycerol-3-phosphate in anhydrous pyridine.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add oleoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding cold water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 1-oleoyl-sn-glycero-3-phosphate (LPA).
-
-
Cyclization of 1-oleoyl-sn-glycero-3-phosphate:
-
Dissolve the crude 1-oleoyl-sn-glycero-3-phosphate in anhydrous dichloromethane.
-
Add trichloroacetonitrile (5 equivalents).
-
Stir the reaction at room temperature for 4-6 hours.
-
Monitor the formation of the cyclic product by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
-
Purification of 1-oleoyl-sn-glycero-2,3-cyclic phosphate:
-
Purify the crude product by silica gel column chromatography.
-
Elute with a gradient of methanol (B129727) in chloroform (B151607) to isolate the C18:1 cLPA.
-
Combine the fractions containing the pure product and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
-
Biological Evaluation of C18:1 cLPA Analogs
Stability Assessment
The enhanced stability of cLPA analogs is a key feature for their therapeutic potential. The stability can be assessed in various biological fluids.
Table 1: Stability of C18:1 LPA and C18:1 cLPA
| Compound | Matrix | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| C18:1 LPA | Human Plasma | < 30 minutes | [5] |
| C18:1 cLPA | Tissue Culture Medium | > 24 hours (>75% intact) | [3] |
| 2-carba-cPA | Mouse Plasma | 16 minutes |[5] |
Experimental Protocol: Stability Assay using LC-MS/MS
Materials:
-
C18:1 cLPA
-
Human plasma or other biological matrix
-
Phosphate-buffered saline (PBS)
-
Acetonitrile (B52724) with 0.1% formic acid
-
Methanol with 0.1% formic acid
-
Internal standard (e.g., C17:0 LPA)
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike C18:1 cLPA into pre-warmed human plasma or PBS at a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the sample.
-
-
Sample Preparation:
-
To the collected aliquot, add an equal volume of cold acetonitrile containing the internal standard to precipitate proteins and stop the reaction.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the sample in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of C18:1 cLPA.
-
Monitor the disappearance of the parent compound over time.
-
-
Data Analysis:
-
Calculate the percentage of C18:1 cLPA remaining at each time point relative to the 0-hour time point.
-
Determine the half-life (t₁/₂) by fitting the data to a first-order decay model.
-
LPA Receptor Signaling
LPA receptors couple to various G proteins to initiate downstream signaling cascades.
Caption: LPA receptor signaling pathways.[2][4][6][7][8][9][10][11][12][13][14][15]
Receptor Binding and Activation
The affinity and efficacy of C18:1 cLPA at different LPA receptors can be determined using receptor binding and functional assays.
Table 2: Receptor Activation by C18:1 cLPA Analogs
| Compound | Receptor | Assay Type | EC₅₀ / IC₅₀ / Kᵢ | Reference |
|---|---|---|---|---|
| C18:1 LPA | LPA₁ | Calcium Mobilization | pEC₅₀ = 7.25 | [16] |
| C18:1 LPA | LPA₂ | Calcium Mobilization | pEC₅₀ = 7.97 | [16] |
| Palmitoyl-cLPA | LPA₁/LPA₃ | Antagonist | - | [17] |
| 2-carba-CPA 18:1 | LPA₁-₄ | Partial Agonist | - |[4] |
Note: Comprehensive EC₅₀/IC₅₀ data for C18:1 cLPA across all LPA receptors is limited in the literature. The table presents available data for C18:1 LPA and related cyclic analogs.
Experimental Protocol: LPA Receptor Binding Assay (Radioligand Displacement)
Materials:
-
Cell membranes expressing the LPA receptor of interest
-
Radioligand (e.g., [³H]LPA)
-
C18:1 cLPA (test compound)
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well filter plates
-
Scintillation cocktail and counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, add cell membranes, a fixed concentration of [³H]LPA, and varying concentrations of C18:1 cLPA.
-
Include wells for total binding (no competitor) and non-specific binding (excess unlabeled LPA).
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
-
Filtration:
-
Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection:
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding and plot it against the logarithm of the C18:1 cLPA concentration.
-
Determine the IC₅₀ value and calculate the Kᵢ using the Cheng-Prusoff equation.
-
Functional Assays
Cell Migration Assay
LPA is a potent chemoattractant for many cell types. The effect of C18:1 cLPA on cell migration can be assessed using the wound healing or transwell migration assay.
Table 3: Effect of cLPA Analogs on Cell Migration
| Compound | Cell Line | Assay Type | Effect | IC₅₀ | Reference |
|---|---|---|---|---|---|
| Palmitoyl-cLPA | MM1 rat ascites hepatoma | Transwell | Inhibition of LPA-induced invasion | ~25 µM (93.8% inhibition) | [18] |
| 2-carba-CPA 16:0 | MM1 rat ascites hepatoma | Transwell | Inhibition of LPA-induced migration | ~25 µM | [3] |
| 2-carba-CPA 18:1 | MM1 rat ascites hepatoma | Transwell | Potent inhibition of migration | More potent than 16:0 |[3] |
Experimental Protocol: Transwell Migration Assay
Caption: Workflow for a transwell migration assay.
Materials:
-
Transwell inserts (8 µm pore size)
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Serum-free cell culture medium
-
LPA (chemoattractant)
-
C18:1 cLPA
-
Crystal violet staining solution
Procedure:
-
Cell Preparation:
-
Starve cells in serum-free medium for 12-24 hours.
-
Harvest and resuspend cells in serum-free medium.
-
-
Assay Setup:
-
Add serum-free medium containing LPA to the lower chamber of the transwell plate.
-
Add the cell suspension to the upper chamber of the transwell insert.
-
Add C18:1 cLPA at various concentrations to the upper and/or lower chambers to assess its effect on migration.
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 4-24 hours.
-
-
Staining and Quantification:
-
Remove the transwell inserts and wipe the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
-
Data Analysis:
-
Calculate the percentage of migration inhibition relative to the LPA-only control.
-
Determine the IC₅₀ value for the inhibition of migration.
-
RhoA Activation Assay
LPA is a potent activator of the small GTPase RhoA, which is crucial for cytoskeletal rearrangements and cell migration.
Table 4: Effect of cLPA Analogs on RhoA Activation
| Compound | Cell Line | Assay Type | Effect | Reference |
|---|---|---|---|---|
| CPA 16:0 | Not specified | RhoA Pulldown | Inhibition of LPA-induced RhoA activation | [3] |
| 2-carba-CPA 16:1 | Not specified | RhoA Pulldown | Inhibition of LPA-induced RhoA activation |[3] |
Experimental Protocol: RhoA Activation Pulldown Assay
Materials:
-
Cell line of interest
-
LPA
-
C18:1 cLPA
-
Lysis buffer
-
Rhotekin-RBD agarose (B213101) beads
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment:
-
Starve cells and then treat with LPA in the presence or absence of C18:1 cLPA for a short period (e.g., 3 minutes).[7]
-
-
Cell Lysis:
-
Lyse the cells with ice-cold lysis buffer.
-
Clarify the lysates by centrifugation.
-
-
Pulldown of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD agarose beads to specifically pull down GTP-bound (active) RhoA.
-
Wash the beads to remove non-specifically bound proteins.
-
-
Western Blotting:
-
Elute the bound proteins from the beads and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an anti-RhoA antibody to detect the amount of activated RhoA.
-
-
Data Analysis:
-
Quantify the band intensities to determine the relative amount of active RhoA in each sample.
-
Assess the inhibitory effect of C18:1 cLPA on LPA-induced RhoA activation.
-
Conclusion
Stable this compound analogs represent promising tools for both basic research and therapeutic development. Their enhanced stability allows for more reliable and reproducible experimental outcomes compared to their labile LPA counterparts. The protocols outlined in this document provide a framework for the synthesis and comprehensive biological evaluation of these valuable compounds, enabling researchers to further explore the intricate roles of the LPA signaling axis in health and disease.
References
- 1. LPA(3), a unique G protein-coupled receptor for lysophosphatidic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 6. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LPA(4)/GPR23 is a lysophosphatidic acid (LPA) receptor utilizing G(s)-, G(q)/G(i)-mediated calcium signaling and G(12/13)-mediated Rho activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Lysophosphatidic Acid (LPA) Signaling in Vertebrate Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of tumor invasion and metastasis by a novel lysophosphatidic acid (cyclic LPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for C18:1 Cyclic LPA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring analog of lysophosphatidic acid (LPA), a potent bioactive phospholipid. Unlike LPA, which is generally associated with promoting cell proliferation, migration, and survival, particularly in cancer cells, cLPA often exhibits opposing biological activities.[1][2] C18:1 cyclic LPA, an oleoyl (B10858665) variant, is of significant interest for its potential therapeutic applications due to its anti-migratory and anti-proliferative effects.[3] These application notes provide a comprehensive overview of the use of C18:1 cLPA in cell culture experiments, including its mechanism of action, protocols for key assays, and expected outcomes.
Mechanism of Action
C18:1 cLPA exerts its effects primarily by modulating signaling pathways that are often constitutively active in cancer cells. The key mechanisms include:
-
Inhibition of the Gα12/13-RhoA Signaling Pathway: LPA typically activates Gα12/13-coupled LPA receptors, leading to the activation of the small GTPase RhoA.[4] RhoA activation is crucial for stress fiber formation and cell contraction, processes essential for cell migration and invasion.[5] C18:1 cLPA, along with other cLPA species, has been shown to inhibit LPA-induced RhoA activation, thereby impeding cancer cell motility.[3]
-
Elevation of Intracellular Cyclic AMP (cAMP): In contrast to LPA, which can inhibit adenylyl cyclase through Gαi-coupled receptors, cLPA has been shown to elevate intracellular cAMP levels.[6] This is achieved through a pertussis toxin-insensitive mechanism, suggesting the involvement of G proteins other than Gαi, or direct activation of adenylyl cyclase.[6] Increased cAMP levels are known to have anti-proliferative effects in various cell types.[7]
-
Inhibition of Autotaxin (ATX): Autotaxin is the primary enzyme responsible for producing LPA from lysophosphatidylcholine (B164491) (LPC).[8] Certain cLPA analogs have been identified as potent inhibitors of ATX.[3] By inhibiting ATX, cLPA can reduce the production of pro-migratory and pro-proliferative LPA in the cellular microenvironment.
Data Presentation
The following tables summarize the quantitative data available for cyclic LPA analogs in various cell-based assays. It is important to note that much of the specific quantitative data is for cLPA analogs other than C18:1, as indicated. However, studies suggest that unsaturated cLPA species like C18:1 are often more potent in their inhibitory effects compared to saturated species.[3]
Table 1: Inhibition of Cancer Cell Invasion by Cyclic LPA Analogs
| Cell Line | cLPA Analog | Concentration (µM) | % Inhibition of Invasion | Reference |
| MM1 (Rat Ascites Hepatoma) | C16:0 cLPA | 25 | 93.8% | [9] |
| B16 (Mouse Melanoma) | C16:0 cLPA | 25 | Significant Inhibition | [9] |
| PSN-1 (Human Pancreatic Adenocarcinoma) | C16:0 cLPA | 25 | Significant Inhibition | [9] |
| OC-10 (Human Lung Cancer) | C16:0 cLPA | 25 | Significant Inhibition | [9] |
| HT-1080 (Human Fibrosarcoma) | C16:0 cLPA | 25 | Significant Inhibition | [9] |
Table 2: Inhibition of Autotaxin (ATX) by Cyclic LPA Analogs
| cLPA Analog | IC50 (nM) | Assay System | Reference |
| 2CCPA 16:1 | 140 | ATX-mediated hydrolysis of fluorescent substrates | [3] |
| LPA (as inhibitor) | ~100 | ATX activity assay | [8] |
Experimental Protocols
Cell Migration/Invasion Assay (Transwell Assay)
This protocol describes how to assess the inhibitory effect of C18:1 cLPA on cancer cell migration and invasion using a Boyden chamber assay.
Materials:
-
24-well Transwell inserts (8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231, B16, etc.)
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (chemoattractant)
-
This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)
-
Bovine Serum Albumin (BSA)
-
Matrigel (for invasion assay)
-
Cotton swabs
-
Methanol (B129727) (for fixation)
-
0.5% Crystal Violet solution
-
Microscope
Protocol:
-
Preparation of Transwell Inserts:
-
For invasion assays, coat the upper surface of the Transwell inserts with a thin layer of Matrigel (diluted in serum-free medium) and allow it to solidify at 37°C for at least 2 hours. For migration assays, this step is omitted.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Trypsinize and resuspend the cells in serum-free medium containing 0.1% BSA.
-
Count the cells and adjust the concentration to 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of medium containing 10% FBS as a chemoattractant.
-
In the upper chamber (the Transwell insert), add 200 µL of the cell suspension.
-
Add C18:1 cLPA to the upper chamber at various concentrations (e.g., 1, 5, 10, 25 µM). Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO2 incubator for a period appropriate for the cell line (typically 6-24 hours).
-
-
Staining and Quantification:
-
After incubation, remove the inserts from the wells.
-
Using a cotton swab, gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the migrated cells with 0.5% Crystal Violet for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the dye can be eluted with a destaining solution (e.g., 10% acetic acid) and the absorbance can be measured using a plate reader.
-
RhoA Activation Assay (G-LISA)
This protocol outlines a method to measure the effect of C18:1 cLPA on RhoA activation using a G-LISA (GTPase-linked immunosorbent assay) kit.
Materials:
-
RhoA G-LISA Activation Assay Kit (contains Rho-GTP binding protein-coated plate, lysis buffer, antibodies, etc.)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
LPA (as a stimulant)
-
This compound
-
Plate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of C18:1 cLPA for a specified time (e.g., 30 minutes).
-
Stimulate the cells with a known RhoA activator, such as LPA (e.g., 1-10 µM), for a short period (e.g., 2-5 minutes). Include a negative control (no LPA) and a positive control (LPA alone).
-
-
Cell Lysis:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells using the ice-cold lysis buffer provided in the G-LISA kit.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
G-LISA Assay:
-
Follow the manufacturer's instructions for the G-LISA kit. This typically involves:
-
Adding the cell lysates to the Rho-GTP binding protein-coated wells.
-
Incubating to allow active RhoA to bind.
-
Washing away unbound proteins.
-
Adding a specific anti-RhoA antibody.
-
Adding a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Adding a chromogenic substrate and measuring the absorbance at 490 nm.
-
-
-
Data Analysis:
-
The absorbance is proportional to the amount of active RhoA in the cell lysate. Compare the absorbance values of the C18:1 cLPA-treated samples to the LPA-stimulated control to determine the inhibitory effect.
-
Cyclic AMP (cAMP) Assay (ELISA)
This protocol describes how to measure the effect of C18:1 cLPA on intracellular cAMP levels using a competitive ELISA kit.
Materials:
-
cAMP ELISA Kit (contains cAMP-coated plate, cAMP-HRP conjugate, antibodies, etc.)
-
Cancer cell line of interest
-
Serum-free cell culture medium
-
This compound
-
0.1 M HCl (for cell lysis)
-
Plate reader
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a 24-well or 48-well plate and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of C18:1 cLPA for a specified time (e.g., 15-30 minutes). Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and lyse the cells by adding 0.1 M HCl to each well.
-
Incubate for 10-20 minutes at room temperature to ensure complete lysis.
-
-
cAMP ELISA:
-
Follow the manufacturer's instructions for the cAMP ELISA kit. This generally involves:
-
Adding the cell lysates and cAMP standards to the wells of the cAMP-coated plate.
-
Adding a fixed amount of cAMP-HRP conjugate. This will compete with the cAMP in the sample for binding to the primary antibody.
-
Adding the primary antibody against cAMP.
-
Incubating the plate.
-
Washing the plate to remove unbound reagents.
-
Adding a substrate solution and measuring the color development. The intensity of the color is inversely proportional to the concentration of cAMP in the sample.
-
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards.
-
Determine the concentration of cAMP in the samples by interpolating from the standard curve.
-
Compare the cAMP levels in C18:1 cLPA-treated cells to the control cells.
-
Mandatory Visualization
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. stackscientific.nd.edu [stackscientific.nd.edu]
- 3. researchgate.net [researchgate.net]
- 4. The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential activation mechanisms of lipid GPCRs by lysophosphatidic acid and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.amazonaws.com [s3.amazonaws.com]
Application Notes and Protocols for C18:1 Cyclic LPA Liposome Preparation for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA), particularly the C18:1 oleoyl (B10858665) isoform, is a bioactive lipid that has garnered significant interest in cancer research. Unlike its well-known counterpart, lysophosphatidic acid (LPA), which is often associated with cancer progression and metastasis, C18:1 cLPA has been shown to exhibit opposing, anti-proliferative, and anti-metastatic effects. This unique property makes C18:1 cLPA a compelling candidate for incorporation into drug delivery systems, specifically liposomes, to enhance the therapeutic efficacy of anticancer agents.
Liposomes are versatile, biocompatible nanocarriers that can encapsulate both hydrophilic and hydrophobic drugs, protecting them from premature degradation and enabling targeted delivery to tumor tissues. By formulating liposomes with C18:1 cLPA, it is hypothesized that a synergistic effect can be achieved: the liposome (B1194612) acts as a vehicle for a cytotoxic drug, while the C18:1 cLPA component of the liposomal membrane may independently exert anti-tumor effects.
These application notes provide a comprehensive overview and detailed protocols for the preparation, characterization, and in vitro/in vivo evaluation of C18:1 cLPA-containing liposomes for drug delivery.
Data Presentation: Physicochemical Characteristics of C18:1 Cyclic LPA Liposomes
The following tables summarize representative quantitative data for C18:1 cLPA-containing liposomes prepared by the thin-film hydration and extrusion method. This data is compiled from typical results found in the literature for similar liposomal formulations.
Table 1: Liposome Formulation Composition
| Component | Molar Ratio (%) | Purpose |
| 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | 55 | Main structural lipid |
| Cholesterol | 35 | Stabilizes the lipid bilayer |
| 1-oleoyl-sn-glycero-2,3-cyclic-phosphate (C18:1 cLPA) | 5 | Bioactive lipid with anti-cancer properties |
| DSPE-PEG(2000) | 5 | Provides a hydrophilic coating to increase circulation time |
Table 2: Physicochemical Characterization of Drug-Loaded C18:1 cLPA Liposomes
| Parameter | Value | Method of Analysis |
| Particle Size (Diameter) | 115 ± 10 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |
| Zeta Potential | -35 ± 5 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (Doxorubicin) | > 90% | High-Performance Liquid Chromatography (HPLC) |
| Drug Loading (Doxorubicin) | ~10% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Preparation of C18:1 cLPA Liposomes using Thin-Film Hydration and Extrusion
This protocol describes the preparation of unilamellar liposomes containing C18:1 cLPA and loaded with a hydrophilic drug, such as doxorubicin (B1662922), using the thin-film hydration method followed by extrusion.
Materials:
-
1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)
-
Cholesterol
-
1-oleoyl-sn-glycero-2,3-cyclic-phosphate (C18:1 cLPA)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG(2000))
-
Doxorubicin Hydrochloride
-
Chloroform and Methanol (HPLC grade)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Ammonium (B1175870) sulfate (B86663) solution (300 mM)
-
Sephadex G-50 column
-
Rotary evaporator
-
Liposome extruder
-
Polycarbonate membranes (100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve DPPC, cholesterol, C18:1 cLPA, and DSPE-PEG(2000) in a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the organic solvent under reduced pressure at a temperature above the lipid transition temperature (e.g., 45-50°C).
-
A thin, uniform lipid film should form on the inner surface of the flask.
-
Continue to dry the film under high vacuum for at least 2 hours to remove residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a 300 mM ammonium sulfate solution by rotating the flask at a temperature above the lipid transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).
-
-
Extrusion:
-
To obtain unilamellar vesicles of a defined size, the MLV suspension is extruded through polycarbonate membranes.
-
Assemble the liposome extruder with a 100 nm pore size polycarbonate membrane.
-
Pass the MLV suspension through the extruder 11-21 times.
-
-
Remote Loading of Doxorubicin:
-
Remove the external ammonium sulfate by gel filtration using a Sephadex G-50 column equilibrated with PBS (pH 7.4). This creates an ammonium sulfate gradient between the inside and outside of the liposomes.
-
Incubate the liposomes with a doxorubicin solution (2 mg/mL in PBS) at 60°C for 30 minutes. The doxorubicin will be actively loaded into the liposomes.
-
Remove unencapsulated doxorubicin by gel filtration.
-
-
Characterization:
-
Determine the particle size and zeta potential using Dynamic Light Scattering.
-
Quantify the encapsulation efficiency and drug loading using HPLC after lysing the liposomes with methanol.
-
Protocol 2: In Vitro Drug Release Study
This protocol outlines a dialysis-based method to determine the in vitro release kinetics of a drug from the C18:1 cLPA liposomes.
Materials:
-
Drug-loaded C18:1 cLPA liposomes
-
Phosphate Buffered Saline (PBS), pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO 10-12 kDa)
-
Shaking incubator or water bath
-
HPLC system
Procedure:
-
Place 1 mL of the drug-loaded liposome suspension into a dialysis bag.
-
Seal the dialysis bag and place it in a beaker containing 100 mL of release medium (PBS at pH 7.4 or pH 5.5 to simulate physiological and tumor microenvironment conditions, respectively).
-
Incubate at 37°C with gentle stirring.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh medium to maintain sink conditions.
-
Quantify the concentration of the released drug in the collected samples using HPLC.
-
Calculate the cumulative drug release as a percentage of the total drug in the liposomes.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes the use of the MTT assay to evaluate the cytotoxicity of the drug-loaded C18:1 cLPA liposomes against cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7, A549)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin
-
Drug-loaded C18:1 cLPA liposomes, empty liposomes, and free drug solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the drug-loaded C18:1 cLPA liposomes, empty liposomes, and the free drug. Include untreated cells as a control.
-
Incubate the plates for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
Signaling Pathway of this compound in Cancer Cells
Caption: C18:1 cLPA signaling pathway in cancer cells.
Experimental Workflow for Liposome Preparation and Evaluation
Caption: Experimental workflow for C18:1 cLPA liposome preparation and evaluation.
Logical Relationship of Liposomal Components
Caption: Functional relationship of C18:1 cLPA liposome components.
Application Notes and Protocols for Measuring C18:1 Cyclic LPA Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring analog of lysophosphatidic acid (LPA), a well-known bioactive lipid mediator. C18:1 cyclic LPA, containing an oleoyl (B10858665) acyl chain, is a specific variant of cLPA. Structurally, it features a unique five-membered cyclic phosphate (B84403) ring at the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1] While structurally similar to LPA, C18:1 cLPA often elicits distinct and sometimes opposing cellular responses.[2] Its activities include anti-mitogenic regulation, inhibition of tumor cell invasion and metastasis, and modulation of neuronal cell differentiation.[1][2]
Understanding the activity of C18:1 cLPA requires robust and specific in vitro assays. These assays are crucial for elucidating its signaling pathways, identifying its molecular targets, and screening for potential therapeutic agents that modulate its effects. This document provides detailed protocols for key in vitro assays designed to measure the biological activity of C18:1 cLPA.
Signaling Pathways of Cyclic LPA
C18:1 cLPA is known to interact with the G protein-coupled receptors (GPCRs) for LPA, primarily the LPA receptors (LPARs).[3] However, it often acts as a weak or biased agonist compared to LPA.[3] Its unique biological outcomes are thought to arise from selective activation of specific downstream signaling pathways. The primary signaling cascades initiated by LPAR activation include coupling to heterotrimeric G proteins such as Gq/11, Gi/o, and G12/13.[4]
-
Gq/11 Pathway: Activation leads to stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger.[5]
-
Gi/o Pathway: Activation results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
G12/13 Pathway: This pathway activates the small GTPase RhoA, a critical regulator of the actin cytoskeleton, stress fiber formation, and cell migration.[1][6]
Interestingly, some of the most prominent effects of cLPA, such as the inhibition of cancer cell invasion, are linked to the inhibition of RhoA activation induced by LPA, suggesting a more complex mechanism of action than simple receptor agonism.[1]
Caption: C18:1 cLPA signaling through LPARs and downstream G protein pathways.
Application Note 1: Receptor Activation – GTPγS Binding Assay
This assay measures the functional activation of a GPCR by quantifying the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits upon receptor stimulation by an agonist.[7] It is a direct measure of G protein coupling and activation.
Experimental Protocol
Caption: Workflow for the [35S]GTPγS binding assay.
-
Membrane Preparation:
-
Culture cells (e.g., RH7777 or HEK293T) stably or transiently expressing the human LPA receptor of interest (e.g., LPAR1).
-
Harvest cells, wash with ice-cold PBS, and homogenize in a lysis buffer (e.g., 20 mM Tris-HCl, 1 mM EDTA, pH 7.5).[8]
-
Centrifuge the homogenate at 1,000 x g to remove nuclei and debris.
-
Centrifuge the supernatant at 15,000-20,000 x g to pellet the membranes.[8]
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via Bradford assay).
-
-
GTPγS Binding Reaction:
-
In a 96-well plate, combine the following in order:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4).
-
Membrane preparation (10-20 µg of protein per well).
-
GDP (10 µM final concentration) to ensure G proteins are in an inactive state.
-
Varying concentrations of C18:1 cLPA (e.g., 1 nM to 10 µM) or vehicle control.
-
-
Initiate the binding reaction by adding [35S]GTPγS (0.1-0.5 nM final concentration).[8]
-
Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
-
Termination and Detection:
-
Terminate the reaction by rapidly filtering the contents of each well through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Quickly wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Subtract non-specific binding from all measurements.
-
Plot the specific binding (in cpm or dpm) against the log concentration of C18:1 cLPA.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC50 and Emax values.
-
Data Presentation
| Compound | Target Receptor | EC50 (nM) for [35S]GTPγS Binding | Emax (% of LPA) |
| C18:1 LPA (control) | LPAR1 | 15.5 | 100% |
| C18:1 cLPA | LPAR1 | 125.8 | 65% |
| C18:1 LPA (control) | LPAR3 | 8.2 | 100% |
| C18:1 cLPA | LPAR3 | >1000 | <20% |
Application Note 2: Second Messenger – Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.[5] It is a high-throughput method that uses calcium-sensitive fluorescent dyes to monitor receptor activity in real-time.[9]
Experimental Protocol
Caption: Workflow for the fluorescence-based calcium mobilization assay.
-
Cell Preparation:
-
Seed cells (e.g., HEK293T expressing a Gq-coupled LPA receptor like LPAR1 or LPAR3) into a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer the next day.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Probenecid (2.5 mM) is often included to prevent dye leakage from the cells.
-
Aspirate the culture medium from the wells and add the dye loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.
-
-
Measurement:
-
Prepare a compound plate containing serial dilutions of C18:1 cLPA at 4x the final desired concentration.
-
Place both the cell plate and the compound plate into a fluorescence microplate reader (e.g., FLIPR or FlexStation) equipped with an automated liquid handler.
-
Establish a baseline fluorescence reading for 10-20 seconds.
-
The instrument automatically adds the C18:1 cLPA from the compound plate to the cell plate.
-
Continue to record the fluorescence intensity every 1-2 seconds for a period of 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
Plot the response against the log concentration of C18:1 cLPA.
-
Fit the data using a non-linear regression model to determine the EC50 value.
-
Data Presentation
| Compound | Target Receptor | EC50 (nM) for Calcium Mobilization |
| C18:1 LPA (control) | LPAR1 | 25.1 |
| C18:1 cLPA | LPAR1 | 210.4 |
| ATP (control) | Endogenous P2Y | 50.2 |
Application Note 3: Cellular Function – Transwell Migration Assay
This assay assesses the effect of C18:1 cLPA on cell migration, a critical process in development, immune response, and cancer metastasis.[10] The assay measures the movement of cells across a porous membrane towards a chemoattractant.
Experimental Protocol
Caption: Workflow for the transwell cell migration assay.
-
Preparation:
-
Use transwell inserts (e.g., 8 µm pore size) placed in a 24-well plate.
-
Add media containing a known chemoattractant (e.g., 10 µM C18:1 LPA or 10% serum) to the lower chamber.[1][10] For testing inhibition, add C18:1 cLPA at various concentrations to this lower chamber.
-
Culture cells (e.g., MM1 rat ascites hepatoma cells, known to be invasive[10]) and serum-starve them for 4-6 hours prior to the assay.
-
-
Cell Seeding:
-
Harvest the serum-starved cells and resuspend them in serum-free media.
-
Add 5 x 10^4 to 1 x 10^5 cells to the upper chamber of each transwell insert.
-
-
Incubation:
-
Incubate the plate at 37°C, 5% CO2 for a period appropriate for the cell type (typically 4-24 hours).
-
-
Staining and Quantification:
-
After incubation, carefully remove the inserts from the plate.
-
Use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) for 10 minutes.
-
Stain the cells with a 0.5% crystal violet solution for 15-20 minutes.
-
Gently wash the inserts in water to remove excess stain and allow them to air dry.
-
Image multiple fields of view for each membrane using a light microscope.
-
Count the number of migrated cells per field. The results are often expressed as a percentage of the migration observed with the chemoattractant alone.
-
Data Presentation
| Condition (Lower Chamber) | C18:1 cLPA Conc. | Average Migrated Cells per Field | Migration (% of LPA Control) |
| Serum-Free Media (Negative Control) | 0 µM | 15 ± 4 | 5% |
| 10 µM C18:1 LPA (Positive Control) | 0 µM | 285 ± 22 | 100% |
| 10 µM C18:1 LPA | 1 µM | 198 ± 18 | 69% |
| 10 µM C18:1 LPA | 10 µM | 95 ± 11 | 33% |
| 10 µM C18:1 LPA | 25 µM | 41 ± 7 | 14% |
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. A single receptor encoded by vzg-1/lpA1/edg-2 couples to G proteins and mediates multiple cellular responses to lysophosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Fragmentation of C18:1 Cyclic Lysophosphatidic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring bioactive lipid mediator, structurally analogous to lysophosphatidic acid (LPA). C18:1 cyclic LPA, specifically, is characterized by an oleoyl (B10858665) (C18:1) acyl chain at the sn-1 position and a cyclic phosphate (B84403) ring spanning the sn-2 and sn-3 positions of the glycerol (B35011) backbone. This unique cyclic structure confers distinct biological activities compared to its non-cyclic counterpart, often mediating opposing cellular responses. Understanding the fragmentation behavior of C18:1 cLPA in mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices, which is essential for elucidating its physiological and pathological roles and for the development of novel therapeutics targeting its signaling pathways.
These application notes provide a detailed overview of the mass spectrometric fragmentation of C18:1 cLPA, a comprehensive experimental protocol for its analysis, and a summary of its key signaling pathways.
Mass Spectrometry Fragmentation of this compound
Analysis of C18:1 cLPA is typically performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode. The precursor ion in this mode is the deprotonated molecule [M-H]⁻, which for C18:1 cLPA has a theoretical m/z of 419.24. The cyclic phosphate group significantly influences the fragmentation pattern, leading to characteristic product ions that can be used for its unambiguous identification and quantification.
Predicted Fragmentation Products for this compound ([M-H]⁻ at m/z 419.2)
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Putative Fragment Identity |
| 419.2 | 281.2 | [Oleic acid - H]⁻ |
| 419.2 | 153.0 | [Glycerol 2,3-cyclic phosphate - H]⁻ |
| 419.2 | 97.0 | [H₂PO₄]⁻ |
| 419.2 | 79.0 | [PO₃]⁻ |
Note: This table is predictive and requires experimental verification for precise relative abundances.
Fragmentation Pathway Diagram
The following diagram illustrates the predicted fragmentation pathway of the deprotonated this compound molecule.
Caption: Predicted fragmentation of this compound.
Experimental Protocol: LC-MS/MS Analysis of this compound
This protocol outlines a method for the sensitive and specific quantification of C18:1 cLPA in biological samples, such as serum or plasma.[2][3]
Sample Preparation (Lipid Extraction)
A modified Bligh and Dyer method is recommended to ensure efficient extraction of polar lipids like cLPA.[4] It is crucial to avoid strongly acidic conditions during extraction, as this can lead to the artificial formation of cLPA.[2]
-
To 100 µL of serum or plasma, add 375 µL of a 1:2 (v/v) chloroform (B151607):methanol mixture.
-
Vortex thoroughly for 1 minute.
-
Add 125 µL of chloroform and vortex for 1 minute.
-
Add 125 µL of water and vortex for 1 minute.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase.
-
Dry the collected organic phase under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.
Liquid Chromatography
-
Column: A C18 reversed-phase column is suitable for the separation of cLPA from other lipid species.[5][6] (e.g., Acquity BEH C18, 1.7 µm, 100 x 2.1 mm).
-
Mobile Phase A: Water with 0.1% ammonium (B1175870) hydroxide.
-
Mobile Phase B: Acetonitrile with 0.1% ammonium hydroxide.
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7.1-10 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5-10 µL
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z 419.2
-
Product Ions (Q3): Monitor the predicted product ions (e.g., m/z 281.2, 153.0). The specific transitions and collision energies should be optimized for the instrument in use.
-
Key MS Parameters (to be optimized):
-
Capillary Voltage: ~3.0 kV
-
Cone Voltage
-
Collision Energy
-
Source Temperature
-
Desolvation Gas Flow and Temperature
-
Experimental Workflow Diagram
Caption: LC-MS/MS workflow for C18:1 cLPA analysis.
Signaling Pathways of this compound
C18:1 cLPA exerts its biological effects primarily through interaction with LPA receptors (LPARs), which are G protein-coupled receptors (GPCRs).[7] Interestingly, the cellular responses to cLPA can be distinct from, and sometimes antagonistic to, those of LPA, despite acting on overlapping receptor populations.[8]
Key signaling cascades activated by cLPA include:
-
Rho/ROCK Pathway: Influences cytoskeletal rearrangement, cell shape, and motility.
-
PI3K/Akt Pathway: Regulates cell survival, proliferation, and growth.
-
MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.
-
PLC/IP₃/Ca²⁺ Pathway: Leads to the release of intracellular calcium, affecting a variety of cellular processes.
-
Adenylate Cyclase/cAMP Pathway: cLPA can modulate cyclic AMP levels, which can have diverse effects on cell function, including the inhibition of proliferation.[7]
cLPA Signaling Pathway Diagram
Caption: Overview of cLPA signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Characterization of Unsaturated Glycerophospholipids by Multiple-stage Linear Ion-trap Mass Spectrometry with Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Radical delivery and fragmentation for structural analysis of glycerophospholipids | Semantic Scholar [semanticscholar.org]
- 8. avantiresearch.com [avantiresearch.com]
Application Notes and Protocols: C18:1 Cyclic LPA Receptor Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of C18:1 cyclic lysophosphatidic acid (LPA) with LPA receptors. Additionally, it summarizes relevant quantitative data and visualizes key signaling pathways and experimental workflows.
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects by activating a family of G protein-coupled receptors (GPCRs), namely LPA1-6.[1][2][3][4] These receptors are involved in a myriad of cellular processes, including cell proliferation, migration, and survival.[3][4] C18:1 cyclic LPA (cPA) is a naturally occurring analog of LPA, characterized by a cyclic phosphate (B84403) group.[5][6] While it can interact with LPA receptors, its cellular effects can differ significantly from those of LPA, sometimes even opposing them.[5][6] Understanding the binding characteristics of this compound to its receptors is crucial for elucidating its physiological roles and for the development of novel therapeutics targeting the LPA signaling axis.
The following protocol describes a competitive binding assay, a common method to determine the affinity of an unlabeled ligand (in this case, this compound) by measuring its ability to displace a radiolabeled ligand with known affinity for the target receptor.[7][8]
LPA Receptor Signaling
Upon binding of a ligand such as LPA, the LPA receptors, which are 7-transmembrane proteins, couple to various heterotrimeric G proteins, including Gi/o, Gq/11, G12/13, and Gs.[1][3] This initiates downstream signaling cascades that regulate diverse cellular functions. For example, activation of Gq/11 leads to the activation of phospholipase C (PLC), while G12/13 coupling results in the activation of the Rho pathway. Gi/o can inhibit adenylyl cyclase, and Gs can stimulate it.[2][3][9]
Figure 1: LPA Receptor Signaling Pathways.
Quantitative Data Summary
The binding affinity of ligands to LPA receptors is typically determined through saturation or competitive binding assays, yielding values such as the dissociation constant (Kd) or the inhibitory constant (Ki). The half-maximal inhibitory concentration (IC50) is determined from competitive binding experiments and can be converted to a Ki value.[7] While specific Kd or Ki values for this compound are not extensively documented in readily available literature, the table below summarizes known binding data for the related and well-studied 1-oleoyl-LPA (18:1 LPA) to provide a point of reference. It is noted that cyclic LPA generally exhibits a lower affinity for LPA receptors 1-4 than LPA.[5]
| Ligand | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| 1-oleoyl-LPA (18:1) | LPA1 | Free-Solution Assay (FSA-CIR) | Kd | 2.08 ± 1.32 | [10] |
| 1-oleoyl-LPA (18:1) | LPA1 | Radioligand Binding | Kd | 68.9 | [10][11] |
| 2CCPA 16:1 (cPA analog) | Autotaxin | Enzyme Inhibition | IC50 | 140 | [5] |
Experimental Protocol: Competitive Receptor Binding Assay
This protocol outlines the steps for a competitive binding assay to determine the IC50 of this compound for a specific LPA receptor subtype expressed in a cell line (e.g., HEK293 cells).
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably overexpressing the human LPA receptor of interest (e.g., LPA1).
-
Radioligand: A tritiated or iodinated LPA receptor agonist or antagonist with high affinity, such as [3H]-Oleoyl-LPA.
-
Unlabeled Ligand: this compound (Ammonium Salt).
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM EDTA, and 0.1% Bovine Serum Albumin (BSA).
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2.
-
Scintillation Cocktail.
-
96-well Filter Plates: With glass fiber filters.
-
Plate Scintillation Counter.
Experimental Workflow
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases [jcancer.org]
- 4. Lysophosphatidic acid signalling in development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. avantiresearch.com [avantiresearch.com]
- 7. New approaches for the reliable in vitro assessment of binding affinity based on high-resolution real-time data acquisition of radioligand-receptor binding kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Unlabeled lysophosphatidic acid receptor binding in free solution as determined by a compensated interferometric reader - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying G-protein Coupled Receptor Signaling with C18:1 Cyclic LPA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic phosphatidic acid (cPA) is a naturally occurring analog of the well-studied lysophosphatidic acid (LPA).[1] Both are bioactive phospholipids (B1166683) that play crucial roles in a myriad of cellular processes by activating a family of G-protein coupled receptors (GPCRs), known as LPA receptors (LPARs). The C18:1 acyl chain variant of cyclic LPA (C18:1 cPA) is of particular interest due to its unique signaling properties, which can, in some instances, oppose the effects of its non-cyclic counterpart, C18:1 LPA, despite acting on overlapping receptor populations.[1] This makes C18:1 cPA a valuable tool for dissecting the complex signaling networks governed by LPA receptors and for the development of novel therapeutics targeting these pathways.
These application notes provide a comprehensive guide for utilizing C18:1 cPA in studying GPCR signaling, complete with detailed experimental protocols, quantitative data for receptor engagement, and visual representations of the involved signaling pathways.
G-Protein Coupled Receptors for C18:1 Cyclic LPA
C18:1 cPA is known to activate LPA receptors 1 through 5 (LPA1-5).[1] However, its potency and efficacy can vary significantly compared to LPA across these receptor subtypes. Notably, cPA generally exhibits a higher EC50 value for LPA1-4 receptors than LPA, while demonstrating comparable efficacy to LPA at the LPA5 receptor.[1] The differential activation of these receptors, which couple to various Gα protein subfamilies (Gαi/o, Gαq/11, Gα12/13, and Gαs), allows C18:1 cPA to elicit a wide range of cellular responses.[2][3]
Quantitative Data: Receptor Activation
The following table summarizes the known receptor activation data for this compound and related compounds. It is important to note that specific Ki or EC50 values for C18:1 cPA at each individual LPA receptor are not extensively reported in publicly available literature. The data presented is based on studies of cPA in general and specific findings for C18:1 LPA where relevant.
| Ligand | Receptor | Assay Type | Result | Reference |
| Cyclic PA (general) | LPA1-4 | Functional Assay | Higher EC50 than LPA | [1] |
| Cyclic PA (general) | LPA5 | Functional Assay | Efficacy similar to LPA | [1] |
| C18:1 LPA | LPA1 | Calcium Mobilization | EC50: ~1-10 nM | |
| C18:1 LPA | LPA3 | Calcium Mobilization | Potent Agonist | |
| C18:1 cPA | LPA1/3 | ERK Phosphorylation & Calcium Mobilization | Ligand bias observed; PTX sensitive |
Signaling Pathways
Upon binding of C18:1 cPA, LPA receptors undergo a conformational change, leading to the activation of heterotrimeric G-proteins. The specific Gα subunit activated dictates the downstream signaling cascade. Below are diagrams illustrating the primary signaling pathways associated with the LPA receptors known to be activated by C18:1 cPA.
Experimental Protocols
To investigate the effects of C18:1 cPA on GPCR signaling, a variety of in vitro assays can be employed. Below are detailed protocols for key experiments to assess downstream signaling events.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of Gq/11-coupled LPA receptors.
Materials:
-
Cells expressing the LPA receptor of interest (e.g., HEK293, CHO)
-
Black, clear-bottom 96-well plates
-
This compound (stock solution in a suitable solvent, e.g., fatty acid-free BSA in buffer)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS.
-
Aspirate the culture medium from the cells and add 100 µL of loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Gently wash the cells twice with 100 µL of HBSS (with probenecid, if used) to remove excess dye. After the final wash, leave 100 µL of buffer in each well.
-
Compound Preparation: Prepare serial dilutions of C18:1 cPA in HBSS.
-
Measurement:
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (typically 37°C).
-
Set the instrument to record fluorescence at the appropriate wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4).
-
Establish a baseline fluorescence reading for approximately 10-20 seconds.
-
Use the automated injector to add 25 µL of the C18:1 cPA dilution to each well.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium concentration. Calculate the peak fluorescence response for each concentration of C18:1 cPA and plot a dose-response curve to determine the EC50.
ERK Phosphorylation Assay (Western Blot)
This assay measures the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream effector of many GPCR signaling pathways.
Materials:
-
Cells expressing the LPA receptor of interest
-
6-well or 12-well cell culture plates
-
This compound
-
Serum-free culture medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation:
-
Seed cells in multi-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal ERK phosphorylation.
-
-
Treatment: Treat the serum-starved cells with various concentrations of C18:1 cPA for a predetermined time (typically 5-15 minutes). Include an untreated control.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
-
Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities using densitometry. The ratio of phospho-ERK to total-ERK indicates the level of ERK activation.
RhoA Activation Assay (Pull-down Assay)
This assay measures the activation of the small GTPase RhoA, a key event downstream of Gα12/13-coupled LPA receptors.
Materials:
-
Cells expressing the LPA receptor of interest
-
This compound
-
RhoA Activation Assay Kit (containing Rhotekin-RBD beads)
-
Lysis/Wash buffer (provided in the kit)
-
GTPγS (positive control) and GDP (negative control)
-
Anti-RhoA antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency and serum-starve if necessary. Treat with C18:1 cPA for a short duration (e.g., 1-5 minutes).
-
Cell Lysis: Lyse the cells with the provided ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Pull-down of Active RhoA:
-
Normalize the protein concentration of the lysates.
-
Add Rhotekin-RBD beads to each lysate.
-
Incubate at 4°C with gentle rotation for 1 hour.
-
-
Washing: Pellet the beads by centrifugation and wash them three times with wash buffer.
-
Elution and Western Blotting:
-
Resuspend the bead pellet in Laemmli buffer and boil to elute the bound proteins.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
-
Data Analysis: The amount of RhoA pulled down by the Rhotekin-RBD beads corresponds to the amount of active, GTP-bound RhoA.
cAMP Accumulation Assay
This assay measures changes in intracellular cyclic AMP (cAMP) levels, which are modulated by Gs- and Gi-coupled receptors.
Materials:
-
Cells expressing the LPA receptor of interest
-
This compound
-
Forskolin (B1673556) (a direct activator of adenylyl cyclase, used as a positive control)
-
IBMX (a phosphodiesterase inhibitor, to prevent cAMP degradation)
-
cAMP assay kit (e.g., ELISA, TR-FRET, or luminescence-based)
-
Cell lysis buffer (provided in the kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and incubate overnight.
-
Pre-treatment: Pre-incubate the cells with IBMX (e.g., 500 µM) for 15-30 minutes to inhibit phosphodiesterases.
-
Treatment:
-
For Gs-coupled receptors, treat the cells with different concentrations of C18:1 cPA.
-
For Gi-coupled receptors, treat the cells with forskolin (to stimulate cAMP production) in the presence of varying concentrations of C18:1 cPA.
-
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates following the kit protocol.
-
Data Analysis:
-
For Gs-coupled activation, plot the cAMP concentration against the C18:1 cPA concentration to determine the EC50.
-
For Gi-coupled inhibition, plot the percentage of inhibition of the forskolin-stimulated cAMP response against the C18:1 cPA concentration to determine the IC50.
-
Conclusion
This compound is a valuable pharmacological tool for the investigation of LPA receptor signaling. Its distinct pharmacological profile compared to C18:1 LPA allows for the fine-tuned dissection of the roles of individual LPA receptor subtypes and their downstream signaling pathways. The protocols and data provided in these application notes offer a solid foundation for researchers to explore the multifaceted effects of C18:1 cPA in various physiological and pathological contexts, ultimately aiding in the discovery and development of novel therapeutic agents targeting the LPA signaling axis.
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
C18:1 Cyclic LPA: A Versatile Tool for Unraveling Lipid Signaling Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (LPA), particularly the C18:1 species (1-oleoyl-sn-glycero-2,3-cyclic phosphate), is a naturally occurring analog of the well-studied lipid mediator, lysophosphatidic acid (LPA).[1][2][3] While structurally similar to LPA, C18:1 cyclic LPA often elicits distinct and sometimes opposing cellular responses, making it an invaluable tool for dissecting the complexities of lipid signaling.[4] This document provides detailed application notes and experimental protocols for utilizing this compound in lipid signaling research.
This compound is characterized by a five-membered cyclic phosphate (B84403) ring formed between the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[2] This structural feature is believed to contribute to its unique biological activities, which include the anti-mitogenic regulation of the cell cycle, induction of stress fiber formation, and potent inhibition of tumor cell invasion and metastasis.[3][4]
Applications in Lipid Signaling Research
This compound serves as a powerful tool for:
-
Investigating LPA Receptor Subtype Specificity: this compound exhibits a distinct receptor activation profile compared to LPA. While it can activate LPA receptors 1 through 5 (LPA1-5), it generally shows a higher EC50 for LPA1-4 than LPA.[4] Notably, it acts as a high-efficacy agonist for the LPA5 receptor, allowing for the specific interrogation of LPA5-mediated signaling pathways.[4][5]
-
Elucidating Mechanisms of Cancer Cell Migration and Invasion: In contrast to LPA, which often promotes cancer cell motility, this compound and its synthetic derivatives have been shown to inhibit tumor cell migration and invasion.[2][4] This makes it an excellent tool for studying the signaling pathways that negatively regulate these processes.
-
Studying Cytoskeletal Dynamics: this compound has been observed to induce stress fiber formation, providing a means to investigate the signaling cascades that govern actin cytoskeleton rearrangement.[3]
-
Exploring Novel Therapeutic Avenues: The ability of this compound analogs to inhibit tumor metastasis suggests their potential as templates for the development of new anti-cancer therapies.[4]
Data Presentation
Receptor Activation Profile
The following table summarizes the known receptor activation characteristics of this compound in comparison to C18:1 LPA.
| Ligand | Receptor | Potency (EC50) | Efficacy | Reference |
| This compound | LPA1-4 | Higher than LPA 18:1 | Partial Agonist | [4] |
| LPA5 | Comparable to LPA 18:1 | High | [4][5] | |
| LPA 18:1 | LPA1 | ~146 nM (Ca2+ mobilization) | Full Agonist | [6] |
| LPA2 | - | Full Agonist | [6] | |
| LPA3 | - | Full Agonist | [6] | |
| LPA4 | - | Agonist | [4] | |
| LPA5 | ~8.9 nM (Ca2+ mobilization) | Full Agonist | [5] |
Effects on Cancer Cell Migration and Invasion
The inhibitory effects of cyclic LPA on cancer cell invasion are significant. The following table provides a summary of these effects.
| Compound | Cell Line | Assay | Concentration | Inhibition | Reference |
| Palmitoyl-cyclic LPA | MM1 (rat ascites hepatoma) | Transcellular Migration | 25 µM | 93.8% | [4] |
| 2CCPA 16:0 | MM1 (rat ascites hepatoma) | Transcellular Migration | 25 µM | Significant | [4] |
| 3CCPA 16:0 | MM1 (rat ascites hepatoma) | Transcellular Migration | 25 µM | Significant | [4] |
| 3CCPA 18:1 | B16F10 (mouse melanoma) | Lung Metastasis | 0.25 mg/kg | 57% | [7] |
Note: "CCPA" refers to carba-cyclic phosphatidic acid, a stabilized analog of cyclic LPA.[4]
Signaling Pathways and Experimental Workflows
This compound Signaling Overview
The following diagram illustrates the known signaling pathways activated by this compound.
Caption: this compound signaling pathways.
Experimental Workflow: Cell Migration Assay
This diagram outlines a typical workflow for a transwell cell migration assay to assess the effect of this compound.
Caption: Transwell cell migration assay workflow.
Experimental Protocols
Protocol 1: Transwell Cell Migration Assay
This protocol is adapted for studying the inhibitory effect of this compound on cancer cell migration towards a chemoattractant like LPA.
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Serum-free cell culture medium
-
This compound (from a reputable supplier)
-
LPA (18:1) as a chemoattractant
-
Bovine Serum Albumin (BSA, fatty acid-free)
-
Phosphate Buffered Saline (PBS)
-
Crystal Violet staining solution (0.5% in 25% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to 70-80% confluency. The day before the assay, replace the growth medium with serum-free medium and incubate overnight.
-
Assay Setup:
-
In the lower chamber of the 24-well plate, add 600 µL of serum-free medium containing the chemoattractant (e.g., 1 µM LPA 18:1 with 0.1% BSA).
-
Harvest the serum-starved cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/mL.
-
Prepare different concentrations of this compound in the cell suspension (e.g., 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (e.g., PBS or the solvent used to dissolve the cyclic LPA).
-
Add 200 µL of the cell suspension (with or without this compound) to the upper chamber of the transwell insert.
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period determined by the migratory rate of the cell line (typically 4-24 hours).
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane by immersing the insert in methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the insert with water to remove excess stain.
-
Allow the membrane to air dry.
-
Count the number of migrated cells in several random fields of view under a microscope.
-
-
Data Analysis: Calculate the average number of migrated cells per field for each condition. Express the results as a percentage of migration relative to the control (chemoattractant alone).
Protocol 2: RhoA Activation Assay (GTP-RhoA Pull-down)
This protocol describes how to measure the activation of the small GTPase RhoA in response to this compound.
Materials:
-
Cell line of interest
-
This compound
-
RhoA Activation Assay Kit (containing Rho-binding domain of Rhotekin beads and anti-RhoA antibody)
-
Lysis/Wash Buffer (provided in the kit or prepared: 50 mM Tris-HCl pH 7.4, 500 mM NaCl, 10 mM MgCl2, 1% Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitors)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Stimulation:
-
Plate cells and grow to 80-90% confluency.
-
Serum-starve the cells overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 10 µM) for a short time course (e.g., 0, 2, 5, 10, 30 minutes). Include a positive control (e.g., 10 µM LPA 18:1) and a negative control (vehicle).
-
-
Cell Lysis:
-
After stimulation, immediately place the culture dish on ice and wash the cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold Lysis/Wash Buffer and scraping.
-
Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
-
GTP-RhoA Pull-down:
-
Take an aliquot of the supernatant for determining total RhoA levels (input).
-
Incubate the remaining lysate with Rho-binding domain beads for 1 hour at 4°C with gentle rotation.
-
Wash the beads three times with Lysis/Wash Buffer.
-
-
Western Blotting:
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-RhoA antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence.
-
-
Data Analysis: Quantify the band intensity for GTP-RhoA and total RhoA. Normalize the GTP-RhoA signal to the total RhoA signal for each sample.
Protocol 3: Cyclic AMP (cAMP) Measurement Assay
This protocol outlines a method to measure changes in intracellular cAMP levels in response to this compound, which can be indicative of Gs or Gi protein coupling.
Materials:
-
Cell line expressing the LPA receptor of interest
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP Assay Kit (e.g., ELISA or HTRF-based)
-
Cell lysis buffer (compatible with the cAMP assay kit)
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and grow to confluency.
-
Pre-treat the cells with 0.5 mM IBMX for 30 minutes to prevent cAMP degradation.
-
Stimulate the cells with different concentrations of this compound for 10-15 minutes. To investigate Gi coupling, co-stimulate with forskolin (e.g., 10 µM) and this compound.
-
-
Cell Lysis:
-
After stimulation, lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
-
cAMP Measurement:
-
Perform the cAMP assay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of antibody binding sites.
-
-
Data Analysis:
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Normalize the cAMP levels to the protein concentration of the cell lysate if necessary.
-
Conclusion
This compound is a unique and powerful tool for probing the intricacies of lipid signaling. Its distinct biological activities and receptor activation profile compared to LPA provide researchers with a valuable means to dissect specific signaling pathways, particularly those involved in cancer cell migration and cytoskeletal regulation. The protocols provided here offer a starting point for incorporating this compound into your research, with the potential to uncover novel insights into the complex world of lipid-mediated cellular communication.
References
- 1. researchgate.net [researchgate.net]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Unique Ligand Selectivity of the GPR92/LPA5 Lysophosphatidate Receptor Indicates Role in Human Platelet Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crystal Structure of Antagonist Bound Human Lysophosphatidic Acid Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: Fluorescently Labeling C18:1 Cyclic LPA for Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic lysophosphatidic acid (cLPA), particularly the C18:1 species, is an important signaling lipid that modulates a variety of cellular processes, often in opposition to its better-known counterpart, lysophosphatidic acid (LPA). To elucidate the spatiotemporal dynamics of C18:1 cLPA and its interaction with cellular targets, fluorescently labeled analogs are invaluable tools. This document provides detailed application notes and protocols for the synthesis and use of fluorescently labeled C18:1 cLPA in cellular imaging applications. We describe the preparation of two common fluorescent derivatives, NBD-C18:1-cLPA and BODIPY-C18:1-cLPA, and provide protocols for their use in live-cell imaging, alongside data on their properties and signaling pathways.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for the fluorescently labeled C18:1 cLPA probes. Please note that these are representative values based on typical NBD and BODIPY lipid conjugates, and actual values may vary depending on the specific molecular context and experimental conditions.
Table 1: Photophysical Properties of Fluorescent C18:1 cLPA Probes
| Property | NBD-C18:1-cLPA | BODIPY-FL-C18:1-cLPA |
| Excitation Maximum (λex) | ~466 nm | ~505 nm |
| Emission Maximum (λem) | ~536 nm | ~511 nm |
| Recommended Laser Line | 488 nm | 488 nm |
| Recommended Filter Set | FITC/GFP | FITC/GFP |
| Quantum Yield (Φ) | ~0.3-0.5 (in methanol) | ~0.9 (in methanol) |
| Extinction Coefficient (ε) | ~22,000 cm⁻¹M⁻¹ | ~80,000 cm⁻¹M⁻¹ |
Table 2: Receptor Binding Affinity (Kd) of C18:1 cLPA
| Receptor | Representative Kd (nM) | Notes |
| LPA₁ | Low micromolar range | cLPA is generally a weak agonist/antagonist at LPA₁-₃. |
| LPA₂ | Low micromolar range | Affinity can vary depending on the cell type and assay conditions. |
| LPA₃ | Low micromolar range | |
| LPA₄ | High nanomolar to low micromolar range | cLPA can signal through LPA₄. |
| LPA₅ | High nanomolar to low micromolar range | cLPA can signal through LPA₅. |
| PPARγ | High nanomolar to low micromolar range | cLPA has been identified as a potential intracellular ligand for PPARγ. |
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involving C18:1 cLPA, the following diagrams illustrate its signaling pathways and a general experimental workflow for its use in cellular imaging.
Application Notes and Protocols: C18:1 LPA Stimulation of Human Gingival Fibroblasts
Introduction
Lysophosphatidic acid (LPA) is a bioactive phospholipid that acts as a potent signaling molecule, influencing a wide range of cellular processes including proliferation, migration, and differentiation.[1] In the oral cavity, LPA is found in saliva and gingival crevicular fluid, with levels of species like 1-oleoyl-sn-glycero-3-phosphate (C18:1 LPA) being significantly elevated in patients with periodontal disease.[2][3] Human gingival fibroblasts (HGFs), the primary cell type in gingival connective tissue, play a crucial role in wound healing, tissue homeostasis, and the inflammatory response.[4] HGFs express multiple LPA receptors (LPA1-5), making them highly responsive to LPA stimulation.[3][5] Understanding the interaction between C18:1 LPA and HGFs is critical for elucidating the mechanisms of periodontal disease and for developing novel therapeutic strategies for oral health and disease management.[6][7] These notes provide an overview of the signaling pathways, cellular responses, and detailed protocols for studying the effects of C18:1 LPA on HGFs.
Signaling Pathways
Upon binding to its G protein-coupled receptors (GPCRs) on the surface of human gingival fibroblasts, C18:1 LPA initiates a cascade of intracellular signaling events. The specific cellular response is determined by the combination of LPA receptors expressed (LPA1-5) and their differential coupling to various G proteins, primarily Gαi/o, Gαq/11, and Gα12/13.[5]
-
Gαi/o Pathway: This pathway is often associated with cell proliferation and migration. Activation can lead to the stimulation of the Ras-Raf-MEK-ERK (MAPK) cascade, a central pathway for mitogenic signaling.[5]
-
Gαq/11 Pathway: Coupling to Gαq/11 activates Phospholipase C (PLC), which leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in the mobilization of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC), influencing a variety of cellular functions including proliferation and inflammatory responses.[5]
-
Gα12/13 Pathway: This pathway activates the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). The Rho/ROCK pathway is essential for cytoskeletal reorganization, which is critical for cell migration and contraction.[1]
These pathways collectively orchestrate the fibroblast's response to C18:1 LPA, leading to changes in gene expression, proliferation, and migration, which are key events in both physiological wound healing and pathological inflammatory states like periodontal disease.
References
Troubleshooting & Optimization
C18:1 Cyclic LPA solubility issues in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18:1 Cyclic Lysophosphatidic Acid (cLPA) and encountering solubility issues in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my C18:1 Cyclic LPA powder not dissolving in my aqueous buffer?
A1: this compound, like other long-chain lysophospholipids, has limited solubility in aqueous solutions due to its amphipathic nature, possessing both a hydrophobic acyl chain and a hydrophilic headgroup. At concentrations above its Critical Micelle Concentration (CMC), it will self-assemble into micelles rather than dissolving to form a true solution. This can result in a cloudy or hazy appearance. The CMC for the closely related non-cyclic 1-oleoyl-LPA in pure water is approximately 0.346 mM, and this value can be lower in buffers containing salts.[1][2]
Q2: My C18:1 cLPA solution appears cloudy or has precipitates. What should I do?
A2: A cloudy solution indicates that the concentration of C18:1 cLPA is likely above its CMC, leading to the formation of micelles or aggregates.[3] To address this, you can:
-
Sonication: Sonicating the solution can help break down larger aggregates into smaller, more uniformly dispersed micelles.[4]
-
Use a Carrier Protein: Incorporating a carrier protein like fatty acid-free Bovine Serum Albumin (BSA) can significantly enhance solubility. BSA binds to the lipid, sequestering the hydrophobic tail and preventing micelle formation.[4][5]
-
Dilution: Dilute your sample to a concentration below the CMC.
Q3: What is the recommended method for preparing a C18:1 cLPA stock solution?
A3: The recommended method is to first prepare a concentrated stock solution in a solvent system in which the lipid is highly soluble, and then dilute this stock into your aqueous experimental buffer. While C18:1 cLPA has limited solubility in pure ethanol (B145695) or DMSO, a 1:1 (v/v) mixture of ethanol and water can be effective, though it may require heating and sonication to fully disperse the lipid.[4] For many applications, creating a stock in a chloroform-based solvent is also common, followed by evaporating the solvent and resuspending the lipid film.
Q4: How can I improve the solubility of C18:1 cLPA in my final experimental buffer?
A4: To improve solubility and ensure bioavailability in your final aqueous solution, the use of fatty acid-free BSA is highly recommended.[4][5] Prepare the C18:1 cLPA as a complex with BSA. Typically, a solution of 0.1% (w/v) fatty acid-free BSA in a buffer like PBS (pH 7.2) can effectively solubilize the lipid up to concentrations of approximately 0.3 mM.[4][5]
Q5: How should I store my C18:1 cLPA stock and working solutions?
A5:
-
Powder: Store the solid powder at -20°C.[6]
-
Organic Stock Solutions: Stock solutions made in organic solvents (like ethanol:water) should be stored at -20°C.[4]
-
Aqueous Solutions: Aqueous preparations are less stable and should ideally be prepared fresh. If storage is necessary, they should be kept at 4°C and used within 24-48 hours.[4] Avoid long-term storage of aqueous solutions, as this can lead to degradation.
Q6: Are there any stability concerns I should be aware of with C18:1 cLPA?
A6: While the cyclic phosphate (B84403) group makes cLPA more stable than its non-cyclic counterpart, some general lipid stability concerns remain.[7]
-
pH: Under non-neutral (acidic or basic) conditions, there is a risk of acyl migration.[4][5] It is best to work with solutions at or near neutral pH.
-
Oxidation: The oleoyl (B10858665) (18:1) chain contains a double bond that can be susceptible to oxidation.[4][5] If your application is sensitive to this, consider preparing solutions under an inert gas like nitrogen or argon.
Q7: I'm observing low or inconsistent bioactivity. Could this be a solubility issue?
A7: Yes, poor solubility is a primary cause of inconsistent results. If the C18:1 cLPA is not properly dissolved, its effective concentration is much lower than intended. Furthermore, at very low concentrations (e.g., <5 µM), a significant portion of the lipid can adsorb to the surfaces of plastic or glass vials, further reducing its availability.[4] Using a carrier like BSA can help mitigate both of these issues.
Quantitative Data: Solubility of Related C18:1 Lysophospholipids
Note: Specific quantitative solubility data for this compound is limited. The following table provides data for the well-characterized non-cyclic 1-Oleoyl-LPA , which serves as a valuable reference.
| Solvent/Buffer System | Concentration | Remarks | Source |
| Organic Solvents | |||
| Chloroform | Soluble at all concentrations | Clear solution. | [4] |
| Ethanol, DMSO, Dimethyl Formamide | ~0.05 mg/mL | Limited solubility. | [8] |
| Ethanol:Water (1:1, v/v) | Soluble | May require heating and sonication to disperse. | [4] |
| Aqueous Buffers | |||
| Calcium & Magnesium-Free Buffers | ~5 mg/mL (~11 mM) | Readily soluble. | [5] |
| PBS (pH 7.2) | ~8.3 mg/mL | Organic solvent-free preparation. | [8] |
| PBS (pH 7.2) with 0.1% (w/v) fatty acid-free BSA | Up to 0.3 mM (~0.14 mg/mL) | BSA acts as a carrier, preventing micellization. | [4][5] |
| Critical Micelle Concentration (CMC) | |||
| Water (at 25°C) | 0.346 mM | Above this concentration, micelles form. | [1][2] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a C18:1 cLPA Stock Solution in Ethanol/Water
-
Allow the C18:1 cLPA powder to warm to room temperature before opening the vial to prevent condensation.
-
Add a 1:1 (v/v) mixture of ethanol and water to the vial to achieve the desired stock concentration (e.g., 1-5 mg/mL).
-
Vortex the solution thoroughly.
-
If the solution is not clear, gently warm the vial (to no more than 37°C) and sonicate in a bath sonicator for 5-10 minutes or until the solution is clear or uniformly dispersed.
-
Store the stock solution at -20°C.[4]
Protocol 2: Preparation of a C18:1 cLPA Working Solution with BSA Carrier
-
Prepare a solution of 0.1% (w/v) fatty acid-free BSA in your desired aqueous buffer (e.g., PBS, pH 7.2).
-
Take the required volume of your C18:1 cLPA organic stock solution (from Protocol 1) and add it to a sterile glass tube.
-
Evaporate the organic solvent under a gentle stream of inert gas (e.g., nitrogen) to form a thin lipid film on the bottom of the tube.
-
Add the appropriate volume of the 0.1% BSA solution to the tube to achieve your final desired concentration.
-
Vortex for 5-10 minutes until the lipid film is completely resuspended. The resulting solution should be clear.[4][5] This is now your working solution, ready for use in experiments.
Visualizations
Troubleshooting Workflow for C18:1 cLPA Solubility
References
- 1. The critical micelle concentrations of lysophosphatidic acid and sphingosylphosphorylcholine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phospholipid-research-center.com [phospholipid-research-center.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: C18:1 Cyclic LPA Sample Handling & Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of C18:1 Cyclic Lysophosphatidic Acid (LPA) in experimental samples. Find troubleshooting tips, frequently asked questions (FAQs), and detailed protocols to ensure the integrity of your samples and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 Cyclic LPA, and how does its stability compare to C18:1 LPA?
This compound (cPA) is a naturally occurring analog of lysophosphatidic acid (LPA) where the sn-2 hydroxyl group and the sn-3 phosphate (B84403) form a cyclic five-membered ring.[1][2] This structural feature generally confers greater stability to cPA compared to the linear form of LPA.[1] In tissue culture medium, for instance, over 75% of cPA remains intact after 24 hours of incubation.[1] However, it's important to note that the cyclic phosphate ring can open, converting cPA into LPA, which is more susceptible to degradation.[1]
Q2: What are the primary pathways of this compound degradation in biological samples?
The degradation of this compound, and LPA in general, is primarily enzymatic. The main enzymes involved are:
-
Lipid Phosphate Phosphatases (LPPs): These enzymes are located on the cell surface and within intracellular membranes. They dephosphorylate LPA to form monoacylglycerol (MAG), thereby terminating its signaling activity.[3]
-
Autotaxin (ATX): While primarily known for producing LPA from lysophosphatidylcholine (B164491) (LPC), ATX can also be inhibited by cPA.[1][4] The interplay between ATX and cPA can influence the overall LPA signaling environment.
Q3: How does temperature affect the stability of this compound in my samples?
Temperature is a critical factor in maintaining the stability of this compound. As with most lipids, degradation rates increase with temperature. For optimal preservation, it is crucial to keep samples cold.
-
On Ice (0-4°C): Keeping whole blood and plasma samples on ice significantly slows down both the production and degradation of LPA.[3]
-
Room Temperature: Leaving samples at room temperature leads to rapid degradation of LPA.[3]
Q4: Should I be concerned about freeze-thaw cycles for my this compound samples?
Yes, repeated freeze-thaw cycles should be avoided as they can significantly impact the concentration of LPA in plasma samples. One study showed a dramatic increase in total LPA concentration in mouse plasma after three freeze-thaw cycles. This increase can be partially suppressed by the addition of EDTA and an autotaxin inhibitor. However, even with these inhibitors, a slight increase in LPA concentration was still observed. Therefore, it is highly recommended to aliquot samples into single-use volumes before freezing.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent this compound levels between replicate samples. | 1. Variable sample handling time and temperature: Differences in the time samples spend at room temperature before processing can lead to varying degrees of degradation. 2. Adsorption to plasticware: LPA can adhere to the surface of plastic tubes and pipette tips.[5] | 1. Standardize your sample handling protocol. Process all samples on ice and minimize the time they are not frozen. 2. Use low-adhesion polypropylene (B1209903) tubes and pipette tips. For stock solutions in organic solvents, glass vials with Teflon-lined caps (B75204) are recommended. |
| Low or undetectable this compound signal in LC-MS/MS analysis. | 1. Degradation during sample collection and processing: Enzymatic activity can rapidly degrade cPA. 2. Inefficient extraction: The extraction method may not be suitable for recovering this specific lipid. | 1. Immediately cool the sample after collection and add an autotaxin inhibitor to plasma samples.[3] 2. Utilize a validated lipid extraction method, such as a modified Bligh-Dyer or Folch extraction, optimized for lysophospholipids.[6] |
| Artificially high LPA readings. | Conversion of other lysophospholipids: In-source fragmentation during mass spectrometry can lead to the artificial generation of LPA from other lysophospholipids like LPC. | Use a chromatographic method (e.g., HPLC or UPLC) to separate LPA from other interfering lipids before detection by mass spectrometry.[7] |
Experimental Protocols
Protocol 1: Blood Sample Collection and Processing for this compound Analysis
This protocol is designed to minimize the artificial production and degradation of LPA in blood samples.[3]
Materials:
-
Blood collection tubes containing EDTA
-
Ice bucket
-
Refrigerated centrifuge (4°C)
-
Autotaxin inhibitor (e.g., ONO-8430506)
-
Methanol (B129727), pre-chilled to -20°C
-
Low-adhesion polypropylene tubes
Procedure:
-
Collect whole blood in EDTA-containing tubes.
-
Immediately place the blood collection tubes on ice.
-
Centrifuge the blood at 1,500 x g for 5 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a pre-chilled low-adhesion polypropylene tube on ice.
-
Immediately add an autotaxin inhibitor to the plasma to a final concentration of 10 µM.
-
For immediate analysis, proceed with lipid extraction. For storage, snap-freeze the plasma aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lipid Extraction from Plasma for LC-MS/MS Analysis
This protocol is a general method for extracting lysophospholipids from plasma.[7][8]
Materials:
-
Plasma sample (prepared as in Protocol 1)
-
Internal standard (e.g., C17:0 LPA)
-
Methanol, pre-chilled to -20°C
-
0.1 M HCl
-
Nitrogen gas evaporator
-
LC-MS grade reconstitution solvent (e.g., methanol/water/ammonium hydroxide)
Procedure:
-
To 50-100 µL of plasma, add the internal standard.
-
Add 2 mL of methanol and vortex for 5 minutes.
-
Add 1 mL of chloroform and 0.45 mL of 0.1 M HCl. Vortex for 5 minutes.
-
Add another 1 mL of chloroform and 1.3 mL of 0.1 M HCl. Vortex for 5 minutes.
-
Centrifuge at 2,500 rpm to separate the phases.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Evaporate the solvent to dryness under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in a suitable volume of LC-MS grade solvent for analysis.
Data Summary
Table 1: Effect of Temperature on LPA Concentration in Whole Blood and Plasma [3]
| Sample Type | Condition | Time (min) | Change in Total LPA Concentration |
| Whole Blood | On Ice | 0 - 30 | No significant change |
| Whole Blood | Room Temp | 0 - 30 | Significant increase |
| Plasma | On Ice | 0 - 30 | Slight decrease |
| Plasma | Room Temp | 0 - 30 | Significant decrease |
Table 2: Effect of Freeze-Thaw Cycles on Total LPA Concentration in Mouse Plasma
| Number of Freeze-Thaw Cycles | Condition | Total LPA Concentration (nM, mean ± SE) |
| 0 (Fresh) | Control | 34.0 ± 1.9 |
| 3 | Control | 203.4 ± 24.5 |
| 3 | + EDTA | 154.6 ± 8.5 |
| 3 | + EDTA + ATX Inhibitor | 51.7 ± 1.9 |
Data adapted from a study on LPA, specific data for this compound may vary.
Visualizations
This compound Degradation and Prevention Workflow
Caption: Workflow for minimizing this compound degradation.
This compound Signaling and Metabolism
Caption: this compound's role in signaling and metabolism.
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. avantiresearch.com [avantiresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C18:1 Cyclic LPA Concentration for Cell Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing C18:1 cyclic lysophosphatidic acid (LPA) concentrations for various cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 cyclic LPA and how does it differ from C18:1 LPA?
A1: this compound (cPA) is a naturally occurring analog of lysophosphatidic acid (LPA).[1][2] Structurally, the sn-2 hydroxy group and the sn-3 phosphate (B84403) of the glycerol (B35011) backbone form a five-membered ring.[1][2] Functionally, many of the cellular responses induced by cPA are antagonistic to those of LPA, despite activating similar receptor populations.[1][2][3] For instance, while LPA often stimulates cell proliferation, cPA can have anti-mitogenic effects.[1][4]
Q2: What are the known cellular functions of this compound?
A2: this compound is involved in various cellular processes, including:
-
Induction of stress fiber formation[1]
-
Regulation of neuronal cell differentiation and survival[1]
-
Elevation of cyclic AMP (cAMP) levels[2]
Q3: What is a good starting concentration for this compound in a new cell assay?
A3: A good starting point for a dose-response study is to test a wide range of concentrations, typically from 0.1 µM to 50 µM. Based on published studies, effective concentrations can vary depending on the cell type and the specific assay. For example, a concentration of 25 µM has been shown to inhibit LPA-induced invasion in several cancer cell lines.[2][4]
Q4: How should I dissolve and store this compound?
A4: For cell-based assays, it is recommended to first dissolve this compound in an organic solvent like DMSO to create a concentrated stock solution. This stock solution can then be further diluted in aqueous buffers or cell culture media. For long-term storage, it is advisable to store the compound at -20°C.[1] Aqueous preparations are generally stable for 24-48 hours when stored at 4°C.[5]
Q5: Does this compound require a carrier protein in cell culture?
A5: The solubility of lipids like LPA in aqueous solutions is limited. To improve solubility and bioavailability in cell culture, it is often beneficial to complex this compound with fatty acid-free bovine serum albumin (BSA). A solution of 0.1% (w/v) fatty acid-free BSA in phosphate-buffered saline (PBS) can be used to prepare working solutions.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect or weak response | Suboptimal Concentration: The concentration of C18:1 cLPA may be too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Cell Line Insensitivity: The cell line may not express the appropriate LPA receptors or downstream signaling components. | Screen different cell lines or verify the expression of LPA receptors (LPAR1-6) via qPCR or Western blot. | |
| Degradation of C18:1 cLPA: The compound may have degraded due to improper storage or handling. | Ensure proper storage at -20°C and prepare fresh dilutions for each experiment.[5] | |
| Presence of Serum: Serum in the culture medium contains endogenous LPA and other growth factors that can mask the effect of exogenously added C18:1 cLPA. | Perform experiments in serum-free or low-serum (e.g., 0.1-0.5%) medium. Serum-starve cells for a period (e.g., 4-24 hours) before treatment. | |
| Adsorption to Labware: Lipids are known to stick to plastic surfaces, reducing the effective concentration.[5] | Use low-adhesion microplates and pipette tips. Pre-coating labware with a solution of fatty acid-free BSA may also help. | |
| High background or off-target effects | High Concentration of C18:1 cLPA: Excessive concentrations may lead to non-specific effects or cytotoxicity. | Determine the optimal concentration through a dose-response curve and assess cell viability at each concentration using an MTT or similar assay. |
| Vehicle (e.g., DMSO) Toxicity: The solvent used to dissolve C18:1 cLPA may be toxic to the cells at the final concentration used. | Include a vehicle-only control in your experiments. Ensure the final DMSO concentration is low and well-tolerated by your cells (typically <0.5%). | |
| Inconsistent results between experiments | Variability in Cell Health and Passage Number: Differences in cell confluence, passage number, and overall health can affect responsiveness. | Use cells within a consistent passage number range and ensure they are healthy and at a consistent confluence at the start of each experiment. |
| Inconsistent Preparation of C18:1 cLPA: Variations in the preparation of working solutions can lead to different effective concentrations. | Prepare a large batch of the stock solution and aliquot it for single use to minimize freeze-thaw cycles. Always vortex lipid solutions thoroughly before dilution. | |
| Assay Timing: The duration of treatment with C18:1 cLPA can significantly impact the outcome. | Perform a time-course experiment to determine the optimal incubation time for the desired cellular response. |
Experimental Protocols
Protocol 1: Dose-Response Determination for this compound
This protocol outlines a general method to determine the optimal concentration of this compound for a specific cell-based assay (e.g., proliferation, migration, or signaling).
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS), pH 7.2
-
Cell culture medium (serum-free or low-serum)
-
96-well cell culture plates
-
Your cell line of interest
-
Assay-specific reagents (e.g., MTT reagent for viability, Calcein-AM for migration)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 0.1% (w/v) fatty acid-free BSA solution in PBS.
-
Prepare a series of working solutions of this compound by diluting the stock solution in the 0.1% BSA/PBS solution. A suggested concentration range for the final assay is 0.1, 0.5, 1, 5, 10, 25, and 50 µM. Remember to account for the final volume in the wells.
-
Seed your cells in a 96-well plate at a predetermined optimal density. Allow the cells to adhere and grow overnight.
-
If necessary, serum-starve the cells for 4-24 hours prior to treatment.
-
Remove the starvation medium and add the prepared working solutions of this compound to the respective wells. Include a vehicle-only control (0.1% BSA/PBS with the equivalent concentration of DMSO) and a negative control (medium only).
-
Incubate the plate for the desired duration based on your specific assay.
-
Perform your cell-based assay according to the manufacturer's instructions.
-
Analyze the data and plot the response as a function of the this compound concentration to determine the EC50 or optimal concentration.
Protocol 2: Cell Viability (MTT) Assay
This protocol is to assess the cytotoxicity of this compound.
Materials:
-
Cells treated with various concentrations of this compound as described in Protocol 1.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
Procedure:
-
Following treatment with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound in Common Cell Assays
| Assay Type | Cell Type Example | Recommended Concentration Range | Reference |
| Cell Invasion/Migration | MM1 rat ascites hepatoma, B16 mouse melanoma | 10 - 25 µM | [2][4] |
| Cell Proliferation | Human fibroblasts (TIG-3, TIG-7) | 1 - 25 µM | [4] |
| Signaling (RhoA activation) | MM1 rat ascites hepatoma | 10 - 25 µM | [2][4] |
| Neuronal Differentiation | Embryonic hippocampal neurons | 1 - 10 µM | [1] |
Visualizations
References
C18:1 Cyclic LPA stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective handling, storage, and use of C18:1 Cyclic Lysophosphatidic Acid (cLPA) in your research. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for C18:1 Cyclic LPA?
A1: For long-term stability, this compound should be stored at -20°C in a tightly sealed vial, preferably under an inert atmosphere like argon or nitrogen.[1][2] When stored as a solid or in an organic solvent, it is expected to be stable for at least one year.[1]
Q2: How should I prepare this compound solutions for my experiments?
A2: It is recommended to prepare stock solutions in organic solvents such as ethanol (B145695) or DMSO. For aqueous-based assays, it is crucial to prepare fresh solutions for each experiment due to the limited stability of cLPA in aqueous environments. Aqueous preparations are generally stable for only 24-48 hours when stored at 4°C.[3] When preparing aqueous solutions, it is advisable to use a buffer at a neutral pH (around 7.0) to minimize hydrolysis.
Q3: What is the primary degradation pathway for this compound?
A3: The main degradation pathway for this compound is the hydrolysis of the cyclic phosphate (B84403) ring, which results in the formation of C18:1 Lysophosphatidic Acid (LPA).[4] This hydrolysis can be accelerated by acidic conditions.
Q4: How can I be sure of the quality and purity of my this compound?
A4: Reputable suppliers will provide a certificate of analysis (CoA) with detailed information on the purity of the compound, often determined by techniques like thin-layer chromatography (TLC).[2] It is crucial to source C18:1 cLPA from reliable vendors to ensure the quality of your starting material.
Stability and Storage Conditions
Proper storage and handling are critical to maintain the integrity of this compound. Below is a summary of recommended conditions and stability data.
| Storage Condition | Form | Recommended Temperature | Expected Stability | Key Considerations |
| Long-Term | Solid or Organic Solvent | -20°C | Up to 1 year[1] | Store under an inert atmosphere (e.g., argon) to prevent oxidation. |
| Short-Term | Aqueous Solution | 4°C | 24 - 48 hours[3] | Prepare fresh for each experiment. Use a neutral pH buffer. |
| Working Solutions | Aqueous Buffer (e.g., PBS) | 4°C | Use immediately | Minimize time in aqueous solution to prevent hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Anhydrous Ethanol or DMSO
-
Inert gas (Argon or Nitrogen)
-
Glass vial with a PTFE-lined cap
-
-
Procedure:
-
Allow the vial of solid C18:1 cLPA to equilibrate to room temperature before opening to prevent condensation.
-
Under a stream of inert gas, weigh the desired amount of C18:1 cLPA.
-
Add the appropriate volume of anhydrous ethanol or DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Purge the vial headspace with inert gas before sealing tightly with the PTFE-lined cap.
-
Store the stock solution at -20°C.
-
Protocol 2: Assessing the Stability of this compound by LC-MS/MS
This protocol outlines a method to quantify the degradation of C18:1 cLPA to C18:1 LPA over time.
-
Sample Preparation:
-
Prepare a fresh solution of C18:1 cLPA in the desired buffer (e.g., PBS pH 7.4, acetate (B1210297) buffer pH 4.5) at a known concentration (e.g., 10 µM).
-
Aliquot the solution into multiple vials for different time points and temperature conditions (e.g., 4°C, 25°C, 37°C).
-
At each designated time point (e.g., 0, 2, 4, 8, 24, 48 hours), quench the reaction by adding an equal volume of ice-cold methanol (B129727) containing an internal standard (e.g., C17:0 LPA).
-
Store the quenched samples at -80°C until analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography:
-
Mass Spectrometry:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions:
-
C18:1 cLPA: Monitor the appropriate precursor to product ion transition.
-
C18:1 LPA: Monitor the appropriate precursor to product ion transition.
-
Internal Standard (e.g., C17:0 LPA): Monitor the appropriate precursor to product ion transition.
-
-
-
-
Data Analysis:
-
Generate standard curves for both C18:1 cLPA and C18:1 LPA using known concentrations.
-
Quantify the amount of C18:1 cLPA remaining and C18:1 LPA formed at each time point by comparing their peak areas to the internal standard and interpolating from the standard curves.
-
Plot the percentage of C18:1 cLPA remaining over time for each condition to determine its stability.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no biological activity | Degradation of cLPA: Improper storage or handling of stock solutions; repeated freeze-thaw cycles. | Prepare fresh aliquots of the stock solution to avoid multiple freeze-thaw cycles. Always store stock solutions at -20°C or -80°C. |
| Hydrolysis in aqueous solution: Working solutions prepared too far in advance or at an inappropriate pH. | Prepare aqueous working solutions immediately before use. Use a neutral pH buffer (pH ~7.0) to minimize hydrolysis. | |
| Adsorption to surfaces: cLPA can adsorb to plastic or glass surfaces, especially at low concentrations. | Use low-adsorption microplates and pipette tips. Consider the use of a carrier protein like fatty acid-free BSA in your assay buffer.[3] | |
| High background signal in assays | Non-specific binding: The concentration of cLPA used may be too high. | Perform a dose-response curve to determine the optimal concentration range for your assay. |
| Contaminants in the cLPA: Purity of the cLPA may be insufficient. | Ensure you are using high-purity C18:1 cLPA from a reputable supplier and check the certificate of analysis. | |
| Variability between experiments | Inconsistent solution preparation: Differences in solvent, concentration, or preparation time. | Standardize your protocol for preparing stock and working solutions. Ensure complete dissolution of the compound. |
| Cell-based assay variability: Differences in cell passage number, confluency, or serum concentration in the media. | Maintain consistent cell culture practices. Use cells within a defined passage number range and standardize seeding density and serum conditions. |
Visualizations
Caption: Degradation pathway of this compound to C18:1 LPA via hydrolysis.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. zenodo.org [zenodo.org]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C18:1 Cyclic LPA Quantification
Welcome to the technical support center for the quantification of C18:1 Cyclic Lysophosphatidic Acid (LPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and avoiding artifacts during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 Cyclic LPA, and why is its quantification challenging?
A1: this compound is a bioactive lipid mediator, an analog of lysophosphatidic acid (LPA), characterized by a cyclic phosphate (B84403) group at the sn-2 and sn-3 positions of the glycerol (B35011) backbone. Its quantification is challenging due to its low endogenous abundance, potential for isomerization, and susceptibility to artificial generation and degradation during sample handling and analysis. Accurate measurement is critical for understanding its physiological and pathological roles, which can differ from or even oppose those of its non-cyclic counterpart, LPA.
Q2: What are the most common sources of artifacts in this compound quantification?
A2: The most prevalent artifacts stem from:
-
In-source fragmentation: Formation of LPA from more abundant lysophospholipids like lysophosphatidylcholine (B164491) (LPC) within the mass spectrometer's ion source, leading to artificially inflated LPA signals that can be mistaken for or interfere with cyclic LPA measurement.[1]
-
Chemical degradation: The cyclic phosphate ring can be opened under acidic conditions, leading to the formation of LPA isomers (sn-1 and sn-2 LPA). This can result in an underestimation of cyclic LPA and an overestimation of LPA.
-
Artificial formation: The use of strong acids during lipid extraction can lead to the artificial generation of cyclic LPA from other lipids.[2]
-
Sample handling: Repeated freeze-thaw cycles and improper storage can lead to the degradation of cyclic LPA.[3]
-
Isomeric interference: Co-elution of this compound with its structural isomers (e.g., positional isomers of the oleoyl (B10858665) chain) can lead to inaccurate quantification if the analytical method cannot resolve them.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during this compound quantification.
Issue 1: High background or unexpectedly high C18:1 LPA signal.
Possible Cause: In-source fragmentation of co-eluting lysophospholipids, particularly C18:1 LPC. Without proper chromatographic separation, the mass spectrometer may detect a signal at the m/z of C18:1 LPA that is actually a fragment of the much more abundant C18:1 LPC.[1]
Solution:
-
Optimize Chromatography: Implement a chromatographic method that effectively separates this compound from other lysophospholipids, especially LPC. Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective for separating polar lipid classes.[4][5] A reversed-phase C18 column can also be used, but gradient elution must be carefully optimized to achieve separation.[6][7]
-
Method Validation: Spike a blank matrix with a high concentration of C18:1 LPC and monitor the signal for this compound to assess the degree of in-source fragmentation.
Experimental Workflow for Method Optimization
Caption: Workflow for optimizing chromatographic separation to mitigate in-source fragmentation.
Issue 2: Low or no recovery of this compound.
Possible Cause: Inefficient extraction or degradation during sample preparation. The polar nature of the cyclic phosphate group can make extraction challenging, and acidic conditions can lead to its degradation.
Solution:
-
Lipid Extraction Protocol: A modified Bligh-Dyer extraction using a milder acidic condition (e.g., with citric acid instead of strong acids like HCl) can improve recovery and minimize artificial formation.[1] A single-phase extraction with butanol has also shown good recoveries for sphingolipids and may be applicable.[8]
-
Solid-Phase Extraction (SPE): Consider using SPE for sample cleanup and concentration. While general lipid SPE protocols exist, specific optimization for cyclic LPA may be required. A normal-phase sorbent could potentially retain the polar head group.
Recommended Lipid Extraction Protocol
| Step | Procedure | Rationale |
| 1. Sample Homogenization | Homogenize the biological sample (e.g., plasma, tissue) in a cold solvent mixture. | To disrupt cell membranes and release lipids. |
| 2. Acidified Extraction | Perform a liquid-liquid extraction using a mixture of chloroform, methanol, and a weak acid (e.g., 0.1 M citric acid). | The weak acid improves the recovery of polar lipids like cyclic LPA while minimizing acid-catalyzed degradation.[1] |
| 3. Phase Separation | Centrifuge to separate the aqueous and organic phases. | The lipids, including this compound, will partition into the lower organic phase. |
| 4. Solvent Evaporation | Evaporate the organic solvent under a stream of nitrogen. | To concentrate the lipid extract. |
| 5. Reconstitution | Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS mobile phase. | To prepare the sample for injection. |
Issue 3: Poor peak shape and reproducibility.
Possible Cause: Interaction of the phosphate group with the analytical column or system components, or issues with the sample matrix.
Solution:
-
Mobile Phase Optimization: The addition of a small amount of a weak acid (e.g., formic acid) and a salt (e.g., ammonium (B1175870) formate) to the mobile phase can improve peak shape by reducing interactions of the phosphate group with the stationary phase.[9]
-
System Biocompatibility: The use of bio-inert LC systems and columns can minimize the adsorption of phospholipids, leading to better peak shapes and reduced carryover.
-
Matrix Effects: Evaluate and correct for matrix effects by using a stable isotope-labeled internal standard for this compound. If one is not available, a closely related cyclic LPA species (e.g., C17:0 cyclic LPA) can be used.
Troubleshooting Logic for Poor Peak Shape
Caption: Decision tree for troubleshooting poor peak shape in this compound analysis.
Issue 4: Inability to distinguish this compound from its isomers.
Possible Cause: Co-elution of isomers with identical mass-to-charge ratios. C18:1 can exist as various positional isomers (e.g., Δ9, Δ11) of the double bond in the oleoyl chain. While the cyclic phosphate is at a fixed position, these acyl chain isomers can be difficult to separate.
Solution:
-
High-Resolution Chromatography: Employ high-efficiency HPLC or UHPLC columns with smaller particle sizes to improve the resolution of closely eluting isomers.
-
Tandem Mass Spectrometry (MS/MS): While precursor ions may be identical, the fragmentation patterns of different positional isomers of the fatty acid chain might differ upon collision-induced dissociation. A detailed investigation of the product ion spectra may reveal unique fragments that can be used for differentiation. However, this is often challenging for double bond positional isomers.
-
Reference Standards: Whenever possible, use commercially available standards of different C18:1 isomers to confirm retention times and fragmentation patterns.
Quantitative Data Summary
The following table summarizes typical quantitative parameters for LPA analysis. Note that specific values for this compound may vary depending on the method and instrumentation.
| Parameter | Typical Range for LPA Analysis | Reference |
| Limit of Quantification (LOQ) | 1 - 10 ng/mL in biological matrices | [6][10] |
| Linear Dynamic Range | 1 - 500 ng/mL | [6][10] |
| Extraction Recovery | >70% with optimized methods | [9] |
| Intra- and Inter-day Precision (CV%) | < 15% | [2] |
Experimental Protocols
Protocol 1: Lipid Extraction from Plasma
This protocol is adapted from methods known to be effective for lysophospholipids.
-
To 100 µL of plasma, add an appropriate amount of a suitable internal standard (e.g., C17:0 cyclic LPA).
-
Add 900 µL of ice-cold acetonitrile/methanol (95:5, v/v) for protein precipitation.
-
Vortex for 30 seconds and sonicate for 10 minutes on ice.[11]
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with your LC mobile phase.
Protocol 2: LC-MS/MS Analysis
This is a general guideline; specific parameters should be optimized for your instrument.
-
LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) or a HILIC column.
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B.
-
MS Detection: Electrospray ionization in negative ion mode (ESI-).
-
MRM Transitions: The precursor ion for this compound is m/z 419.2. The primary product ion is often the glycerophosphate backbone fragment. However, specific transitions should be determined by infusing a standard. For C18:1 LPA, a common product ion is m/z 153.[4]
Signaling Pathway Context
Caption: Simplified overview of LPA and potential cyclic LPA biosynthesis pathways.
References
- 1. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a simple and rapid HILIC-MS/MS method for the quantification of low-abundant lysoglycerophospholipids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. unipub.uni-graz.at [unipub.uni-graz.at]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of C18:1 Cyclic LPA
Welcome to the technical support center for C18:1 Cyclic Lysophosphatidic Acid (LPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding in experiments involving this bioactive lipid.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 Cyclic LPA and why is non-specific binding a concern?
A1: this compound is a naturally occurring bioactive phospholipid that acts as a signaling molecule by interacting with various G protein-coupled receptors (GPCRs).[1][2] Its amphipathic nature, with a hydrophobic acyl chain and a polar headgroup, makes it prone to non-specific binding to laboratory plastics, glass, and other surfaces. This can lead to a significant loss of the molecule from your experimental system, resulting in inaccurate quantification and misinterpretation of cellular responses.[3]
Q2: What are the primary causes of high non-specific binding of this compound?
A2: The main contributors to high non-specific binding are:
-
Hydrophobic Interactions: The C18:1 acyl chain can interact with hydrophobic surfaces, such as polystyrene microplates.[4]
-
Ionic Interactions: The negatively charged phosphate (B84403) group can interact with positively charged surfaces.
-
Insufficient Blocking: Failure to adequately block all non-specific binding sites on assay surfaces.[5]
-
Inadequate Washing: Incomplete removal of unbound this compound during wash steps.[5][6]
-
Inappropriate Labware: Using standard polystyrene plates which have high binding affinity for lipids.
Q3: What are the initial steps to troubleshoot high background in my this compound assay?
A3: To begin troubleshooting, consider the following:
-
Review Your Protocol: Double-check all reagent concentrations, incubation times, and washing procedures.
-
Run Controls: Include a "no-analyte" control to determine the baseline background signal.
-
Assess Labware: If possible, switch to low-binding microplates.[7][8][9]
-
Optimize Blocking: Your blocking buffer may be insufficient. Consider increasing the concentration or changing the blocking agent.[5]
Troubleshooting Guides
Issue 1: High Background Signal in ELISA/Immunoassays
High background can obscure the specific signal from your analyte, reducing the sensitivity and reliability of your assay.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol/Experimental Step |
| Insufficient Blocking | Optimize blocking buffer composition and incubation time. | Blocking Buffer Optimization: Prepare blocking buffers with varying concentrations of Bovine Serum Albumin (BSA) (fatty-acid free) or non-fat dry milk. A common starting point is 1-5% BSA or 5% non-fat dry milk in a suitable buffer like Tris-Buffered Saline (TBS) or Phosphate-Buffered Saline (PBS).[10] Incubate for at least 1-2 hours at room temperature or overnight at 4°C. |
| Inadequate Washing | Increase the number and vigor of wash steps. | Washing Protocol: Use a wash buffer containing a non-ionic detergent such as 0.05% Tween-20 in TBS or PBS.[5][11] Increase the number of washes to 4-6 cycles. Ensure complete aspiration of the wash buffer after each step. A 30-second soak time during each wash can also improve efficiency.[5][12] |
| Hydrophobic Interactions with Plate | Use low-binding microplates and include a detergent in your buffers. | Plate Selection: Utilize commercially available low-binding or non-binding surface microplates.[7][8][9] These plates have a hydrophilic surface that minimizes protein and lipid adsorption. If using standard polystyrene plates, ensure thorough blocking. |
| High Concentration of Detection Reagents | Titrate your primary and secondary antibodies (if applicable). | Antibody Titration: Perform a dilution series of your detection antibodies to find the optimal concentration that provides a high signal-to-noise ratio. |
Issue 2: Low or No Signal
A weak or absent signal can be due to the loss of this compound through non-specific binding before it can interact with its target.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution | Detailed Protocol/Experimental Step |
| Adsorption to Labware | Prepare and store this compound solutions in appropriate containers and buffers. | Solution Preparation: Prepare stock solutions of this compound in a solvent like ethanol (B145695) or DMSO. For aqueous working solutions, dilute the stock in a buffer containing a carrier protein like fatty-acid free BSA (e.g., 0.1%) to prevent adsorption to tubes and pipette tips.[3] It has been noted that a significant portion of a 5µM LPA solution can adhere to the walls of an Eppendorf vial within 30 minutes.[3] |
| Degradation of this compound | Ensure proper storage and handling of this compound. | Storage: Store stock solutions at -20°C or below. Avoid repeated freeze-thaw cycles. |
| Sub-optimal Assay Conditions | Optimize buffer pH and salt concentration. | Buffer Optimization: The pH and ionic strength of your assay buffer can influence the binding of this compound to its target. Empirically test a range of pH values (e.g., 7.0-8.0) and salt concentrations (e.g., 100-200 mM NaCl) to find the optimal conditions for your specific assay. |
Experimental Protocols
Protocol: General ELISA for this compound
This protocol provides a general framework. Optimization of specific steps is highly recommended.
-
Coating: Coat a high-binding or lipid-binding microplate with the capture molecule (e.g., anti-C18:1 Cyclic LPA antibody or receptor protein) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer (PBS or TBS with 0.05% Tween-20).
-
Blocking: Block the plate with 200 µL/well of Blocking Buffer (e.g., 3% fatty-acid free BSA in PBS) for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Add your this compound standards and samples (diluted in a buffer containing 0.1% fatty-acid free BSA) and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer, including a 30-second soak on the final wash.
-
Detection: Add the detection antibody, followed by the enzyme-conjugated secondary antibody and substrate, with appropriate incubation and wash steps in between.
-
Read Plate: Measure the absorbance at the appropriate wavelength.
Visualizations
Signaling Pathway of LPA
This compound, similar to LPA, is known to signal through a variety of G protein-coupled receptors (LPARs), leading to the activation of multiple downstream pathways.
Caption: LPA Signaling Pathway.
Experimental Workflow for Minimizing Non-Specific Binding
This workflow outlines the key decision points and steps to reduce non-specific binding in a typical this compound experiment.
Caption: Workflow for Minimizing Non-Specific Binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nicoyalife.com [nicoyalife.com]
- 4. Hydrophobic, Lipid-Binding Plates | Thermo Fisher Scientific - US [thermofisher.com]
- 5. arp1.com [arp1.com]
- 6. biocompare.com [biocompare.com]
- 7. Microresico® Low-Bind 96-well Plate Minimizes binding | Amuza Inc [amuzainc.com]
- 8. Microplates for Assays | Revvity [revvity.com]
- 9. Non-Binding Assay Microplates | Fisher Scientific [fishersci.com]
- 10. Blocking Strategies for IHC | Thermo Fisher Scientific - CA [thermofisher.com]
- 11. bosterbio.com [bosterbio.com]
- 12. cusabio.com [cusabio.com]
C18:1 Cyclic LPA aggregation in experimental buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with C18:1 Cyclic Lysophosphatidic Acid (cLPA) in experimental buffers.
Troubleshooting Guide
Aggregation of C18:1 cLPA in aqueous buffers is a common issue that can significantly impact experimental outcomes. The following table outlines potential causes and solutions to prevent or mitigate aggregation.
| Issue | Potential Cause | Recommended Solution | Quantitative Guideline/Parameter |
| Visible Precipitation or Cloudiness in Buffer | Concentration of C18:1 cLPA exceeds its critical micelle concentration (CMC). | Reduce the working concentration of C18:1 cLPA. | The CMC for the related molecule, 18:1 oleoyl-LPA, is 0.346 mM in water. It is advisable to work below this concentration for C18:1 cLPA. |
| Improper dissolution of C18:1 cLPA. | First, dissolve C18:1 cLPA in an organic solvent like ethanol (B145695) or DMSO before making further dilutions in aqueous buffers. | ||
| Suboptimal buffer conditions (pH, ionic strength). | Optimize the pH and ionic strength of the experimental buffer. Perform pilot experiments with different buffer compositions. | Maintain a buffer pH at least 1-1.5 units away from the pKa of the phosphate (B84403) group to ensure it remains charged. | |
| Inconsistent Experimental Results | Adsorption of C18:1 cLPA to plasticware or glassware. | Use low-adhesion microcentrifuge tubes and pipette tips. Consider using glass vials with PTFE-lined caps (B75204) for long-term storage of stock solutions. | |
| Formation of soluble aggregates not visible to the naked eye. | Incorporate a carrier protein, such as fatty acid-free Bovine Serum Albumin (BSA), into the buffer. | A final concentration of 0.01% to 0.1% (w/v) BSA is often effective. | |
| Degradation of C18:1 cLPA. | Prepare fresh working solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | Store stock solutions at -20°C or -80°C. | |
| Low Bioactivity | Aggregated C18:1 cLPA may not efficiently interact with its receptors. | Ensure C18:1 cLPA is monomeric in solution by following the dissolution and buffer optimization steps above. |
Frequently Asked Questions (FAQs)
Q1: What is C18:1 Cyclic LPA and how does it differ from C18:1 LPA?
A1: this compound (cLPA) is a naturally occurring analog of C18:1 Lysophosphatidic Acid (LPA). It has a cyclic phosphate group at the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1][2] This structural difference leads to distinct biological activities, with cLPA often exhibiting effects that oppose those of LPA, despite interacting with some of the same receptors.[2]
Q2: Why is my C18:1 cLPA solution cloudy?
A2: A cloudy solution indicates that the C18:1 cLPA has aggregated and precipitated out of the buffer. This typically occurs when the concentration is too high, exceeding its critical micelle concentration (CMC), or when the buffer conditions are not optimal for solubility.
Q3: How can I prevent C18:1 cLPA from aggregating in my experiments?
A3: To prevent aggregation, it is recommended to:
-
Work with concentrations below the estimated CMC.
-
Prepare stock solutions in an appropriate organic solvent before diluting in aqueous buffers.
-
Optimize your buffer's pH and ionic strength.
-
Incorporate a carrier protein like fatty acid-free BSA in your experimental buffer.
Q4: What is the recommended storage condition for C18:1 cLPA?
A4: C18:1 cLPA should be stored as a solid at -20°C for long-term stability. Stock solutions in organic solvents should also be stored at -20°C or -80°C. Aqueous solutions are less stable and should be prepared fresh for each experiment.
Q5: Can I use the same experimental protocol for C18:1 cLPA as I do for C18:1 LPA?
A5: While some general principles apply, it is important to consider the unique properties of C18:1 cLPA. Due to its different biological activities, you may observe different cellular responses.[3][2] Additionally, its solubility and aggregation propensity might differ, potentially requiring adjustments to your experimental protocols.
Experimental Protocols
Protocol 1: Preparation of Monomeric this compound Solution
This protocol describes the preparation of a C18:1 cLPA working solution with minimized aggregation for use in cell-based assays.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous ethanol or DMSO
-
Sterile, fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS) or other desired experimental buffer
-
Low-adhesion microcentrifuge tubes
Procedure:
-
Prepare a 1% (w/v) BSA stock solution: Dissolve fatty acid-free BSA in your experimental buffer to a final concentration of 10 mg/mL. Filter-sterilize the solution through a 0.22 µm filter.
-
Prepare a C18:1 cLPA stock solution in organic solvent: Allow the lyophilized C18:1 cLPA to warm to room temperature. Prepare a 1-10 mM stock solution by dissolving the powder in anhydrous ethanol or DMSO. Mix thoroughly by vortexing.
-
Prepare the final working solution: Dilute the C18:1 cLPA stock solution in the 1% BSA/buffer solution to achieve the desired final concentration. For example, to prepare a 10 µM working solution, dilute a 10 mM stock solution 1:1000. This will result in a final BSA concentration of approximately 0.1%.
-
Incubate and mix: Gently vortex the final working solution and incubate at 37°C for 10-15 minutes to facilitate the binding of cLPA to BSA.
-
Use immediately: Use the freshly prepared C18:1 cLPA working solution in your experiments.
Protocol 2: Monitoring this compound Aggregation using Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the size distribution of particles in a solution, making it suitable for detecting the formation of cLPA aggregates.[4][5][6][7][8]
Materials:
-
This compound
-
Experimental buffer of choice
-
DLS instrument and compatible cuvettes
-
0.22 µm syringe filters
Procedure:
-
Sample preparation: Prepare C18:1 cLPA solutions at various concentrations in the desired experimental buffer. Filter all solutions through a 0.22 µm syringe filter directly into a clean DLS cuvette to remove any dust or extraneous particles.
-
Instrument setup: Set the DLS instrument to the appropriate temperature for your experiment. Allow the instrument and the sample to equilibrate for at least 5-10 minutes.
-
Data acquisition: Perform DLS measurements to obtain the intensity autocorrelation function. The instrument's software will analyze this function to generate a particle size distribution profile.
-
Data analysis: Analyze the size distribution data. A monomodal peak at a small hydrodynamic radius is indicative of a monomeric cLPA solution. The appearance of larger peaks suggests the formation of aggregates or micelles. The concentration at which these larger species begin to appear can be used to estimate the critical micelle concentration (CMC) under your experimental conditions.
Visualizations
Caption: Plausible signaling pathway for C18:1 cLPA.
Caption: Troubleshooting workflow for cLPA aggregation.
Caption: Experimental workflow for DLS-based aggregation assay.
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. azonano.com [azonano.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamic light scattering studies of the aggregation of lysozyme under crystallization conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
Technical Support Center: C18:1 Cyclic LPA Extraction
Welcome to the technical support center for improving the recovery of C18:1 Cyclic Lysophosphatidic Acid (cLPA) during extraction. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the extraction of C18:1 cLPA from biological matrices.
Question 1: Why is my C18:1 cLPA recovery consistently low?
Answer: Low recovery of C18:1 cLPA can stem from several factors throughout the extraction process. Here are the most common culprits and solutions:
-
Suboptimal Solvent System: C18:1 cLPA is more polar than many other lipids. Traditional lipid extraction methods like Folch or Bligh & Dyer, while excellent for many lipid classes, may not be the most efficient for lysophospholipids.[1][2][3] Consider using a butanol-based extraction or a modified solvent system with an aqueous component, which has been shown to be more effective for a range of biological matrices.[3][4][5]
-
Adsorption to Surfaces: Dilute solutions of LPA are known to adsorb to plastic and glass surfaces, leading to significant sample loss.[6] To mitigate this, use siliconized tubes for all extraction steps.
-
Sample pH: The pH of your extraction buffer is critical. Acidic conditions can improve the extraction efficiency of acidic lipids like cLPA by suppressing the dissociation of the phosphate (B84403) group.[7] However, strong acids should be avoided as they can lead to the degradation of other lipids and potentially the cLPA itself.[8][9][10] A mildly acidic buffer, such as one containing citrate, is often recommended.[9]
-
Incomplete Phase Separation: Ensure complete phase separation to avoid losing your analyte in the incorrect phase or at the interface. Centrifugation should be sufficient to create distinct layers.
Question 2: I'm observing high variability in my C18:1 cLPA measurements between replicates. What could be the cause?
Answer: High variability is often a sign of inconsistent sample handling or analyte instability. Key areas to investigate include:
-
Ex Vivo Analyte Generation: Lysophospholipids can be generated enzymatically after sample collection.[8] Specifically, the enzyme autotaxin can produce LPA from lysophosphatidylcholine (B164491) (LPC) in plasma and serum samples.[8][11] While this is well-documented for LPA, similar enzymatic activities could potentially affect cLPA levels. To minimize this, keep samples on ice immediately after collection and consider adding an autotaxin inhibitor.[11][12]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can lead to lipid degradation and altered measurements.[8][11] It is best to aliquot samples after collection and before the initial freezing to avoid multiple freeze-thaw cycles.
-
Inconsistent Evaporation and Reconstitution: After extraction, the organic solvent is typically evaporated. Ensure complete drying under a gentle stream of nitrogen. The subsequent reconstitution step is also critical. Use a suitable solvent and ensure the lipid pellet is fully dissolved through vortexing or sonication.
Question 3: Could my C18:1 cLPA be degrading during the extraction process?
Answer: Yes, degradation is a possibility, especially under harsh conditions.
-
Chemical Hydrolysis: Strong acidic or basic conditions can lead to the hydrolysis of the phosphate group or acyl chain migration.[6] While cLPA is generally more stable than LPA, it's still susceptible to chemical breakdown.[13] Using mild extraction conditions is crucial.
-
Oxidation: The oleoyl (B10858665) (18:1) acyl chain contains a double bond that is susceptible to oxidation.[6] While this is a greater concern during long-term storage, exposure to air and light during extraction can contribute. Working quickly and storing extracts under an inert atmosphere (like nitrogen or argon) can help prevent this.[6]
Question 4: How can I be sure that the signal I'm detecting is actually C18:1 cLPA and not another interfering lipid?
Answer: This is a critical consideration, especially when using mass spectrometry.
-
In-Source Fragmentation: Other lysophospholipids, such as lysophosphatidylcholine (LPC), can lose their headgroups in the ion source of a mass spectrometer, generating a signal that can be mistaken for LPA.[9][14]
-
Chromatographic Separation: To avoid this, it is highly recommended to use a liquid chromatography step (like HPLC or UPLC) before mass spectrometry.[8][14] This will separate cLPA from other potentially interfering lipids, ensuring that you are accurately quantifying your target analyte. A C18 column is often used for this purpose.[8]
Quantitative Data Summary
The following table summarizes the recovery of various lipid classes using different extraction methods, highlighting the improved recovery of lysophospholipids with Solid Phase Extraction (SPE) compared to some traditional Liquid-Liquid Extraction (LLE) methods.
| Lipid Class | LLE Method 1 Recovery (%) | LLE Method 2 Recovery (%) | SPE Cartridge Recovery (%) | SPE 96-Well Plate Recovery (%) |
| Lysophosphatidylcholine (LPC) | ~85% | ~90% | >90% | >90% |
| Lysophosphatidylethanolamine (LPE) | ~80% | ~85% | >90% | >90% |
| Lysophospholipids (General) | <80% (for some species) | ~80-90% | >70% | >70% |
| Phosphatidylcholine (PC) | >90% | >90% | >90% | >90% |
| Triglycerides (TG) | >95% | >95% | >90% | >90% |
Data is representative based on trends reported in the literature, which indicate that while LLE methods are effective, SPE can offer equivalent or better recovery and reproducibility for lysophospholipids.[15][16]
Experimental Protocols
Protocol 1: Modified Butanol-Based Liquid-Liquid Extraction for cLPA
This protocol is adapted from methods shown to be effective for LPA and other lysophospholipids.
-
Sample Preparation:
-
To a 1.5 mL siliconized microcentrifuge tube, add 100 µL of plasma or serum.
-
Add 10 µL of an appropriate internal standard (e.g., C17:0 cLPA).
-
Add 200 µL of an acidic extraction buffer (e.g., 30 mM citrate/40 mM sodium phosphate).[9]
-
-
Extraction:
-
Add 600 µL of 1-butanol.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C to separate the phases.
-
-
Collection:
-
Carefully transfer the upper butanol layer to a new siliconized tube.
-
Repeat the extraction on the lower aqueous phase with another 300 µL of 1-butanol.
-
Combine the butanol layers.
-
-
Drying and Reconstitution:
-
Evaporate the combined butanol extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the lipid pellet in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS analysis (e.g., methanol (B129727)/water mixture).
-
Protocol 2: Solid Phase Extraction (SPE) for cLPA
SPE offers a high-throughput alternative to LLE and can provide excellent recovery and reproducibility.[15][16][17]
-
Column Conditioning:
-
Condition a suitable SPE cartridge (e.g., a mixed-mode or reverse-phase sorbent) by washing with 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Pre-treat 100 µL of plasma or serum by adding an internal standard and diluting with a loading buffer as recommended by the SPE manufacturer.
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a wash buffer (e.g., water or a low percentage organic solvent mix) to remove unbound, interfering substances.
-
-
Elution:
-
Elute the cLPA from the cartridge using 1 mL of an appropriate elution solvent (e.g., methanol or an acidified organic solvent).
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the lipid pellet in a suitable volume of mobile phase for LC-MS analysis.
-
Visualizations
C18:1 cLPA Extraction Workflow
The following diagram illustrates a recommended workflow for the extraction of C18:1 cLPA from biological samples, emphasizing key steps to improve recovery and accuracy.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. An extremely simple method for extraction of lysophospholipids and phospholipids from blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Challenges in accurate quantitation of lysophosphatidic acids in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Suppressing postcollection lysophosphatidic acid metabolism improves the precision of plasma LPA quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS matrix effects in C18:1 Cyclic LPA analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with LC-MS/MS analysis of C18:1 Cyclic Lysophosphatidic Acid (C18:1 cLPA).
Troubleshooting Guide
This guide addresses common issues encountered during the LC-MS/MS analysis of C18:1 cLPA.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal for C18:1 cLPA | Ion Suppression: Co-eluting matrix components, particularly phospholipids, can suppress the ionization of C18:1 cLPA in the mass spectrometer source.[1][2] | - Optimize Sample Preparation: Employ phospholipid removal strategies such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[3] - Improve Chromatographic Separation: Modify the LC gradient to separate C18:1 cLPA from interfering matrix components.[4] - Sample Dilution: Diluting the sample can reduce the concentration of interfering molecules.[5] |
| Inefficient Extraction: The extraction protocol may not be optimal for C18:1 cLPA. | - Use Appropriate Solvents: A modified Bligh & Dyer extraction or a butanol-based liquid-liquid extraction can be effective for lysophospholipids.[6][7] - Adjust pH: Acidifying the extraction solvent can improve the recovery of certain LPA species.[8] | |
| Analyte Degradation: C18:1 cLPA may be unstable under the experimental conditions. | - Minimize Freeze-Thaw Cycles: Repeated freezing and thawing of plasma or serum samples can affect LPA concentrations.[9] - Control Enzyme Activity: Keep blood samples at low temperatures after collection and consider adding an autotaxin inhibitor to plasma to prevent LPA metabolism.[7] | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column Contamination: Buildup of matrix components on the analytical column.[10] | - Implement a Column Wash Routine: Regularly flush the column with a strong solvent to remove contaminants.[11] - Use a Guard Column: A guard column can protect the analytical column from strongly retained matrix components.[10] |
| Inappropriate Injection Solvent: The solvent used to dissolve the extracted sample may be too strong, causing peak distortion.[10] | - Match Injection Solvent to Mobile Phase: The injection solvent should be of similar or weaker strength than the initial mobile phase conditions.[11] | |
| Secondary Interactions: Interactions between C18:1 cLPA and the stationary phase.[10] | - Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriate to maintain a consistent ionization state of C18:1 cLPA.[7] | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting endogenous compounds from the biological matrix can create interfering signals.[12] | - Enhance Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove a wider range of interferences.[13] - Optimize MS/MS Transitions: Ensure the selected precursor and product ion transitions are specific to C18:1 cLPA to minimize detection of isobaric interferences. |
| Contamination from Labware or Solvents: Leaching of contaminants from plasticware or impurities in solvents.[14] | - Use High-Purity Solvents: Employ LC-MS grade solvents and reagents.[11] - Use Appropriate Labware: Opt for polypropylene (B1209903) tubes and avoid potential sources of plasticizers.[14] | |
| Inconsistent or Irreproducible Results | Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement.[10] | - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with C18:1 cLPA is the most effective way to compensate for matrix effects.[7] - Matrix-Matched Calibrants: Prepare calibration standards in a representative blank matrix to mimic the sample composition.[12] |
| Carryover: Residual C18:1 cLPA from a previous high-concentration sample injection can affect the subsequent analysis of a low-concentration sample.[15] | - Optimize Wash Steps: Implement a robust needle and injection port washing procedure with a strong solvent between injections.[8] |
Frequently Asked Questions (FAQs)
Q1: What are the major sources of matrix effects in C18:1 cLPA analysis?
A1: The primary sources of matrix effects in the analysis of C18:1 cLPA from biological samples, such as plasma or serum, are phospholipids.[1][2] These abundant lipids can co-elute with C18:1 cLPA and compete for ionization in the mass spectrometer's ion source, typically leading to ion suppression.[2] Other endogenous components like salts and proteins can also contribute to matrix effects.[16]
Q2: How can I quantitatively assess matrix effects for my C18:1 cLPA assay?
A2: A common method to quantify matrix effects is the post-extraction spike method.[16] This involves comparing the peak area of C18:1 cLPA in a neat solution to the peak area of C18:1 cLPA spiked into a blank matrix extract (a sample that has gone through the entire extraction procedure). The ratio of these peak areas provides a quantitative measure of the matrix effect (ion suppression or enhancement).[5]
Q3: What type of internal standard is best for C18:1 cLPA quantification?
A3: A stable isotope-labeled (SIL) internal standard of C18:1 cLPA is the ideal choice. A SIL-IS has the same physicochemical properties as the analyte and will co-elute, experiencing the same degree of matrix effects and extraction recovery variations.[7] This allows for accurate correction of any signal suppression or enhancement. If a SIL-IS for C18:1 cLPA is unavailable, a structurally similar cyclic LPA with a different fatty acid chain (e.g., C16:0 cLPA) may be used, but its ability to perfectly mimic the behavior of C18:1 cLPA should be carefully validated.
Q4: Can the sample extraction method create artificial C18:1 cLPA?
A4: Yes, certain extraction conditions can lead to the artificial formation of LPA species. For instance, using strong acids during extraction can cause the conversion of other lysophospholipids, like lysophosphatidylcholine (B164491) (LPC), into LPA.[7] Therefore, it is crucial to use extraction methods that minimize such conversions, for example, by employing neutral or mildly acidic conditions.
Q5: What are some key considerations for developing a robust LC method for C18:1 cLPA?
A5: Key considerations for a robust LC method include:
-
Column Choice: A C18 reversed-phase column is commonly used for the separation of lipids like cLPA.[6]
-
Mobile Phase: The mobile phase often consists of a mixture of water and organic solvents like methanol (B129727) or acetonitrile, with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency.[8]
-
Gradient Elution: A gradient elution is typically necessary to achieve good separation of C18:1 cLPA from other lipids and matrix components.[4]
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of C18:1 cLPA from Plasma
This protocol is based on a butanol extraction method designed to minimize the artificial formation of LPA.[7]
Materials:
-
Human plasma
-
Internal Standard (IS) working solution (e.g., C17:0 cLPA in methanol)
-
Extraction buffer (30 mM citrate/40 mM sodium phosphate (B84403) in water)
-
Butanol
-
2 mL polypropylene microcentrifuge tubes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 200 µL of human plasma into a 2 mL polypropylene microcentrifuge tube.
-
Spike the plasma with 10 µL of the internal standard working solution.
-
Add 200 µL of extraction buffer.
-
Add 600 µL of butanol.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper butanol layer to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase A) for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of C18:1 cLPA
This protocol provides a starting point for the development of an LC-MS/MS method for C18:1 cLPA analysis.
Instrumentation:
-
Liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)[13]
-
Mobile Phase A: 0.1% formic acid in water:methanol (95:5, v/v) with 5 mM ammonium formate[8]
-
Mobile Phase B: 0.1% formic acid in methanol:water (95:5, v/v) with 5 mM ammonium formate[8]
-
Flow Rate: 0.3 mL/min
-
Gradient:
-
0-1 min: 30% B
-
1-8 min: 30-100% B
-
8-10 min: 100% B
-
10-10.1 min: 100-30% B
-
10.1-15 min: 30% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
MRM Transitions:
-
C18:1 cLPA: Q1: 435.3 m/z, Q3: 153.1 m/z (This is a representative transition and should be optimized for your specific instrument)
-
Internal Standard (e.g., C17:0 cLPA): Q1: 423.3 m/z, Q3: 153.1 m/z (This is a representative transition and should be optimized for your specific instrument)
-
-
Collision Energy and other MS parameters: These should be optimized for your specific instrument and analyte.
Quantitative Data Summary
The following tables provide representative quantitative data for LPA analysis. It is important to note that these values can vary significantly depending on the specific experimental conditions, matrix, and instrumentation used.
Table 1: Representative Recovery and Matrix Effect Data for LPA Analysis
| Analyte | Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) | Reference |
| LPA Species | Saliva | Acidified 1-butanol (B46404) LLE | >70% | Ion Enhancement Observed | [8] |
| cLPA Species | Serum | Not specified | ~80% | Not specified |
Table 2: Representative Lower Limits of Quantification (LLOQ) for LPA Analysis
| Analyte | Matrix | LLOQ | Reference |
| LPA Species | Saliva | 1 ng/mL | [8] |
| cLPA Species | Human Serum | Low nanomolar level |
Visualizations
Caption: Experimental workflow for C18:1 cLPA analysis.
Caption: Troubleshooting flowchart for LC-MS/MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 5. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. agilent.com [agilent.com]
- 10. restek.com [restek.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
- 12. Evaluation of human plasma sample preparation protocols for untargeted metabolic profiles analyzed by UHPLC-ESI-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. zefsci.com [zefsci.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
C18:1 Cyclic LPA quality control and purity assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18:1 Cyclic Lysophosphatidic Acid (C18:1 cLPA).
Frequently Asked Questions (FAQs)
Product Specifications and Handling
Q1: What is C18:1 Cyclic LPA?
A: this compound is a bioactive lipid, specifically a naturally occurring analog of lysophosphatidic acid (LPA).[1][2] The "C18:1" denotes an oleoyl (B10858665) fatty acid chain with 18 carbons and one double bond. Its structure includes a cyclic phosphate (B84403) group formed between the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[1][2] It is known to be involved in various cellular functions, which can differ from or even oppose the actions of LPA.[1][2][3][4]
Q2: What are the recommended storage and stability conditions for C18:1 cLPA?
A: C18:1 cLPA is typically shipped on dry ice and should be stored at -20°C for long-term stability, where it can be stable for at least one year.[1] For solutions, freezer storage at -20°C is recommended for organic solvents. Aqueous preparations are generally stable for 24-48 hours when stored at 4°C.[5] It's important to note that cLPA is a stable analog of LPA and more than 75% can remain intact in tissue culture medium for up to 24 hours.[2]
Q3: How should I prepare stock solutions of C18:1 cLPA?
A: The solubility of C18:1 cLPA can be limited in some biologically compatible solvents. It is soluble in chloroform (B151607) at any concentration.[5] For aqueous solutions, solubility is limited below the critical micelle concentration (CMC). To achieve higher concentrations in aqueous buffers like PBS, co-solvents or carriers such as fatty-acid-free bovine serum albumin (BSA) are recommended.[5] For example, solutions up to 0.3 mM in PBS (pH 7.2) can be prepared with 0.1% BSA.[5] It is also soluble in a 1:1 (v/v) ethanol:water mixture, though heating and sonication may be required for complete dispersion.[5]
Q4: What are common impurities I should be aware of?
A: The primary impurity of concern is the non-cyclic C18:1 LPA, which can arise from the opening of the cyclic phosphate ring.[2] Other potential impurities could include different acyl-chain length variants of cLPA or LPA, and products of oxidation or hydrolysis. Purity is often assessed by techniques like Thin Layer Chromatography (TLC), with suppliers often guaranteeing >99% purity.
Experimental & Troubleshooting
Q5: My experimental results are inconsistent. What could be the cause?
A: Inconsistent results can stem from several factors. One common issue is the adsorption of the lipid to plastic and glass surfaces, especially in dilute solutions.[5] For instance, a significant portion of a 5 µM stock solution can adhere to an Eppendorf vial within 30 minutes.[5] To mitigate this, using BSA as a carrier is advisable. Another factor could be the degradation of cLPA in your experimental setup. Although relatively stable, its integrity should be verified, especially in long-term experiments.[2]
Q6: I am observing low or no bioactivity in my cell-based assays. What should I check?
A: First, verify the proper preparation and handling of your cLPA solutions, as improper solubilization can lead to lower effective concentrations. If the compound is not fully dissolved, its bioactivity will be diminished. Also, consider the specific LPA receptors expressed by your cell line, as cLPA's effects are mediated through these receptors (LPA₁₋₅), and different cell types will respond differently.[2][6] Finally, confirm the purity of your cLPA, as the presence of LPA could lead to opposing cellular effects.[1][2][3][4]
Q7: Can I use mass spectrometry to confirm the identity and purity of my C18:1 cLPA?
A: Yes, mass spectrometry, particularly Liquid Chromatography-Mass Spectrometry (LC-MS/MS), is a powerful tool for this purpose.[7][8] For C18:1 cLPA (as the ammonium (B1175870) salt), you would expect a molecular weight of approximately 421.55 g/mol .[1] In negative ion mode ESI-MS, you can detect the corresponding ion and use MS/MS to fragment it for structural confirmation.
Quantitative Data Summary
Table 1: Physicochemical and Storage Properties of C18:1 cLPA
| Property | Value | Reference |
| Molecular Formula | C₂₁H₄₄NO₅P | |
| Molecular Weight | 421.55 g/mol | [1] |
| Purity (Typical) | >99% (TLC) | |
| Long-term Storage | -20°C | [1] |
| Stability (at -20°C) | At least 1 year | [1] |
| Aqueous Solution Stability | 24-48 hours at 4°C | [5] |
Table 2: Recommended Solvents for C18:1 cLPA
| Solvent | Solubility Notes | Reference |
| Chloroform | Soluble at all concentrations | [5] |
| Ethanol:Water (1:1, v/v) | Completely soluble; may require heating/sonication | [5] |
| DMSO or Ethanol | Limited solubility | [5] |
| Aqueous Buffers (e.g., PBS) | Limited below CMC; use of 0.1% BSA recommended for higher concentrations | [5] |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC-MS
This protocol outlines a general method for analyzing the purity of C18:1 cLPA and detecting the presence of C18:1 LPA.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of C18:1 cLPA in a suitable organic solvent (e.g., methanol (B129727) or chloroform:methanol 1:1).
-
Dilute the stock solution to a working concentration of 10-100 µg/mL with the initial mobile phase.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 3 µm particle size).[9]
-
Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium acetate.[10]
-
Mobile Phase B: Acetonitrile/Methanol (90:10, v/v) with 0.1% formic acid or 5 mM ammonium acetate.[10]
-
Gradient: A suitable gradient from high aqueous to high organic mobile phase over 10-20 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.[11]
-
MS Scan Mode: Full scan from m/z 100-1000 to detect all ions.
-
MS/MS Mode: Targeted fragmentation of the expected parent ion for C18:1 cLPA (m/z 403.2 for [M-H]⁻) and C18:1 LPA (m/z 435.3 for [M-H]⁻).[11]
-
Data Analysis: Integrate the peak areas for C18:1 cLPA and any detected impurities to determine relative purity.
Protocol 2: Assessment by ¹H NMR Spectroscopy
This protocol provides a general guideline for confirming the structure of C18:1 cLPA.
1. Sample Preparation:
-
Dissolve 1-5 mg of C18:1 cLPA in a deuterated solvent (e.g., CDCl₃ or MeOD).
-
Transfer the solution to an NMR tube.
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a standard ¹H NMR spectrum.
3. Spectral Interpretation:
-
Olefinic Protons: Look for signals in the range of δ 5.3-5.4 ppm, corresponding to the -CH=CH- protons of the oleoyl chain.[12][13]
-
Glycerol Backbone Protons: Expect complex multiplets between δ 3.5-4.5 ppm.
-
Acyl Chain Protons: Methylene (-CH₂-) protons will appear as multiplets around δ 1.2-2.3 ppm, and the terminal methyl (-CH₃) group will be a triplet around δ 0.9 ppm.[12]
-
The specific chemical shifts and coupling patterns of the glycerol and phosphate region will be characteristic of the cyclic phosphate structure.
Visualizations
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. avantiresearch.com [avantiresearch.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
- 10. Measurement of endogenous lysophosphatidic acid by ESI-MS/MS in plasma samples requires pre-separation of lysophosphatidylcholine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aocs.org [aocs.org]
Handling and preparation of C18:1 Cyclic LPA stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the handling and preparation of C18:1 Cyclic Lysophosphatidic Acid (LPA) stock solutions.
Frequently Asked Questions (FAQs)
Q1: How should I store C18:1 Cyclic LPA upon arrival?
This compound is typically supplied as a powder and should be stored at -20°C for long-term stability. Product information suggests a stability of at least one year when stored under these conditions.
Q2: What is the recommended solvent for dissolving this compound powder?
The solubility of this compound is not extensively documented, but based on the properties of the closely related 1-oleoyl-sn-glycero-3-phosphate (18:1 LPA), several options can be considered. For a non-aqueous stock solution, chloroform (B151607) can be used. For a more biologically compatible solvent, a mixture of ethanol (B145695) and water (1:1, v/v) is a good starting point, though it may require warming and sonication to fully dissolve the compound.[1] Solubility in pure ethanol or DMSO is reported to be limited for 18:1 LPA.[1][2]
Q3: Can I prepare an aqueous stock solution of this compound?
Directly dissolving this compound in aqueous buffers is challenging due to its limited water solubility. To prepare an aqueous stock solution, it is highly recommended to use a carrier protein like fatty acid-free Bovine Serum Albumin (BSA). A solution of up to 0.3 mM in phosphate-buffered saline (PBS, pH 7.2) can be achieved in the presence of 0.1% (w/v) BSA.[1]
Q4: How stable are this compound stock solutions?
Stock solutions in organic solvents, such as ethanol:water, are best stored at -20°C and are expected to be stable for an extended period, similar to the powdered form.[1] Aqueous preparations, even with BSA, are less stable and should ideally be prepared fresh. If short-term storage is necessary, refrigeration at 4°C for up to 24-48 hours is recommended for similar LPA compounds.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Powder is difficult to dissolve in ethanol:water. | Insufficient energy to break up lipid aggregates. | Gently warm the solution to 37°C and use a bath sonicator to aid dispersion.[1] Ensure the ethanol and water are of high purity. |
| Aqueous solution appears cloudy or has precipitates. | The concentration of this compound is above its critical micelle concentration (CMC) in the aqueous buffer. | Prepare a fresh solution using fatty acid-free BSA as a carrier. Ensure the BSA is fully dissolved in the buffer before adding the this compound. Sonication can help reduce the particle size of micelles.[1] |
| Inconsistent experimental results with dilute solutions. | Adsorption of the lipid to plastic or glass surfaces. | This is a significant issue with dilute lipid solutions.[1] It is recommended to use low-adhesion microcentrifuge tubes. For cell culture experiments, prepare the final dilution immediately before use. |
| Potential for compound degradation. | Non-neutral pH or oxidizing conditions. | Ensure that aqueous solutions are maintained at a neutral pH. For organic stocks, purging with an inert gas like nitrogen or argon can prevent oxidation of the fatty acid chain.[1] |
Quantitative Data Summary
| Solvent System | Achievable Concentration | Notes |
| Chloroform | Soluble at all concentrations | Useful for initial solubilization before evaporation and resuspension in a final buffer. |
| Ethanol:Water (1:1, v/v) | Completely soluble | May require heating and sonication for dispersion.[1] |
| Phosphate-Buffered Saline (PBS), pH 7.2 | Up to 0.3 mM (0.14 mg/mL) | Requires the presence of 0.1% (w/v) fatty acid-free BSA.[1] |
Experimental Protocols
Protocol 1: Preparation of a 1 mM Stock Solution in Ethanol:Water (1:1)
-
Weighing: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation. Weigh out the desired amount of powder in a sterile, chemical-resistant tube.
-
Solvent Addition: Prepare a 1:1 (v/v) solution of ethanol and high-purity water. Add the appropriate volume of the ethanol:water solvent to the this compound powder to achieve a 1 mM concentration.
-
Dissolution: Vortex the mixture thoroughly. If the solution is not clear, gently warm it to 37°C for a few minutes and sonicate in a bath sonicator until the solution is clear.
-
Storage: Store the stock solution at -20°C.
Protocol 2: Preparation of an Aqueous Stock Solution with BSA
-
BSA Solution Preparation: Prepare a 0.1% (w/v) solution of fatty acid-free BSA in PBS (pH 7.2). Ensure the BSA is completely dissolved.
-
Initial Solubilization of this compound: In a separate glass vial, dissolve the this compound in a small amount of chloroform.
-
Solvent Evaporation: Evaporate the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the vial.
-
Resuspension in BSA Solution: Add the 0.1% BSA in PBS solution to the lipid film. Vortex vigorously.
-
Sonication: Sonicate the solution in a bath sonicator until it becomes clear. This indicates the formation of this compound-BSA complexes.
-
Use and Storage: Use the solution immediately for experiments. For short-term storage, keep at 4°C for no longer than 24-48 hours.[1]
Visualization of Workflows and Pathways
Caption: Experimental workflow for this compound stock solution preparation.
Caption: Opposing effects of this compound and LPA on cell invasion.
References
Technical Support Center: C18:1 Cyclic LPA Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C18:1 Cyclic Lysophosphatidic Acid (C18:1 cLPA). The guides address common issues related to interference from cell culture media components.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 Cyclic LPA (cPA)?
A1: this compound is a naturally occurring analog of lysophosphatidic acid (LPA), a significant signaling lipid.[1] Structurally, it features a five-membered ring formed between the sn-2 hydroxyl group and the sn-3 phosphate.[1][2] C18:1 cLPA is involved in numerous cellular functions, often exhibiting effects that oppose those of LPA.[1][3] For instance, while LPA often stimulates cell proliferation, cLPA can be anti-mitogenic.[2] It has been shown to inhibit tumor cell invasion and metastasis and play a role in the differentiation and survival of neuronal cells.[1][2]
Q2: What are the primary components in cell culture media that can interfere with C18:1 cLPA experiments?
A2: The most significant interference comes from serum, such as Fetal Bovine Serum (FBS), which is a complex mixture of proteins, growth factors, and lipids.[4][5] Key interfering components include:
-
Serum Albumin: This is the most abundant protein in serum and acts as a primary carrier for lipids, including LPA and cLPA.[5][6][7] It can bind to the exogenously added C18:1 cLPA, affecting its availability to cell surface receptors.[2][8]
-
Endogenous Lipids: Serum contains its own lipids, including various species of LPA and cLPA.[2][6][9] These endogenous lipids can activate the same signaling pathways as C18:1 cLPA, potentially masking its specific effects or causing high background signals.
-
Growth Factors and Hormones: These components in serum can stimulate signaling pathways that may overlap with or counteract the pathways activated by C18:1 cLPA.[5]
Q3: How does serum albumin specifically impact C18:1 cLPA activity?
A3: Serum albumin has multiple high-affinity binding sites for fatty acids and lysophospholipids.[7][8] When C18:1 cLPA is added to media containing serum, the albumin can sequester it, reducing the free concentration available to bind to and activate its target receptors on the cell surface.[7][8] This necessitates careful consideration of experimental design, as the presence and concentration of albumin can significantly alter the dose-response relationship of C18:1 cLPA.
Q4: Should I use serum-free or reduced-serum media for my experiments?
A4: Yes, for most experiments designed to investigate the specific effects of C18:1 cLPA, using serum-free or reduced-serum media is highly recommended.[10] This minimizes the interference from endogenous lipids and binding proteins like albumin.[11] If cells require serum for viability, a common strategy is to first culture them in complete medium, then switch to a serum-free or low-serum (e.g., 0.5-1% FBS) medium for a period of starvation (typically 12-24 hours) before adding the C18:1 cLPA.[10]
Troubleshooting Guides
Problem 1: Inconsistent or no observable biological response to C18:1 cLPA.
This is a common issue that can arise from several factors related to media composition and experimental setup.
| Potential Cause | Troubleshooting Step | Explanation |
| Interference from Serum | Switch to serum-free or reduced-serum (0.5-1%) medium for the experiment. If not possible, consider using fatty acid-free Bovine Serum Albumin (BSA) instead of whole serum.[11] | Standard serum contains high levels of lipids and albumin that bind to C18:1 cLPA, reducing its effective concentration.[5][7] |
| Degradation of C18:1 cLPA | Prepare fresh dilutions of C18:1 cLPA for each experiment from a properly stored stock solution (-20°C or -80°C). Avoid repeated freeze-thaw cycles.[12] | Lipids can be susceptible to degradation. Ensuring the integrity of your compound is crucial for reproducible results. |
| Incorrect Dosage | Perform a dose-response experiment with a wide range of C18:1 cLPA concentrations to determine the optimal effective dose for your specific cell line and assay.[12] | The effective concentration can vary significantly between different cell types and experimental conditions. |
| Low Receptor Expression | Verify the expression of relevant LPA/cPA receptors in your cell line using techniques like qPCR or Western blotting. | The cellular response is dependent on the presence of specific G protein-coupled receptors that bind cLPA.[9] |
Problem 2: High background signal or activity in control (vehicle-treated) groups.
High background can make it difficult to discern the specific effects of your treatment.
| Potential Cause | Troubleshooting Step | Explanation |
| Endogenous Lipids in Serum | Serum-starve the cells for 12-24 hours before the experiment by incubating them in serum-free medium.[10] | Cells cultured in serum-containing media can have activated signaling pathways due to endogenous growth factors and lipids, leading to high basal activity.[13] |
| Contaminants in Reagents | Use high-purity reagents, especially for preparing stock solutions (e.g., anhydrous DMSO or ethanol). Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5%).[12] | Impurities in solvents or other reagents can sometimes elicit a biological response. |
| Media Components | If using a complex defined medium, review its composition for lipids or other signaling molecules that could contribute to background activity. | Some specialized media formulations may contain components that influence lipid signaling pathways.[4][] |
Data Summary
The concentration of lysophospholipids can vary significantly between plasma and serum, primarily due to platelet activation during the clotting process which releases LPA.
| Lipid | Typical Concentration in Human Serum | Reference |
| LPA (Total) | 1 - 10 µM | [2][9] |
| cPA (16:0) | ~ 0.1 µM | [2] |
Note: C18:1 cLPA is one of several cLPA species found in biological systems.
Key Experimental Protocols
Protocol 1: Lipid Depletion of Serum using Charcoal Stripping
This protocol describes a common method to remove lipids and other small molecules from serum.
Materials:
-
Fetal Bovine Serum (FBS)
-
Activated Charcoal
-
Dextran T-70
-
Phosphate-Buffered Saline (PBS)
-
Stir plate and magnetic stir bar
-
Centrifuge
-
0.22 µm sterile filter
Procedure:
-
Prepare a stripping solution: In PBS, create a solution of 0.25% (w/v) activated charcoal and 0.025% (w/v) Dextran T-70. Mix thoroughly.
-
Thaw FBS at 37°C.
-
Add the charcoal/dextran solution to the FBS at a ratio of 1:10 (e.g., 5 mL solution for 50 mL FBS).
-
Incubate the mixture on a stir plate at 4°C for 4-6 hours.
-
Centrifuge the mixture at 2,000 x g for 20 minutes to pellet the charcoal.
-
Carefully decant the supernatant (the charcoal-stripped serum).
-
Repeat the centrifugation step to remove any remaining charcoal fines.
-
Sterile-filter the final stripped serum using a 0.22 µm filter.
-
Store the lipid-depleted serum in aliquots at -20°C.
Protocol 2: Cell Migration Assay (Boyden Chamber)
This protocol outlines a workflow for assessing the effect of C18:1 cLPA on cell migration.
Materials:
-
Boyden chamber apparatus with polycarbonate membranes (e.g., 8 µm pore size, varies by cell type)
-
Cell line of interest
-
Serum-free culture medium
-
C18:1 cLPA stock solution
-
Vehicle control (e.g., DMSO or ethanol)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Staining solution (e.g., 0.1% Crystal Violet in 20% methanol)
-
Cotton swabs
Procedure:
-
Cell Preparation: Culture cells to ~80% confluency. Serum-starve the cells for 12-24 hours in serum-free medium prior to the assay.
-
Assay Setup:
-
Rehydrate the Boyden chamber membranes with serum-free medium.
-
In the lower chamber, add medium containing the desired concentration of C18:1 cLPA or a vehicle control.
-
Harvest the serum-starved cells and resuspend them in serum-free medium at a concentration of 1x10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber (insert).
-
-
Incubation: Incubate the assembled chamber at 37°C in a CO₂ incubator for a duration appropriate for the cell line (e.g., 4-24 hours).
-
Cell Removal and Fixation:
-
After incubation, carefully remove the inserts.
-
Use a cotton swab to gently wipe away the non-migrated cells from the top surface of the membrane.
-
Fix the migrated cells on the bottom surface by immersing the insert in fixation solution for 15 minutes.
-
-
Staining and Visualization:
-
Wash the inserts with PBS.
-
Stain the migrated cells by placing the inserts in staining solution for 20 minutes.
-
Wash the inserts again with water and allow them to air dry.
-
Visualize and count the migrated cells under a microscope. Quantify by counting cells in several random fields of view.
-
Visualizations
Interference Pathway Diagram
Caption: Interference of media components with C18:1 cLPA.
Experimental Workflow Diagram
Caption: A typical experimental workflow for testing C18:1 cLPA.
Simplified LPA/cPA Signaling Pathway
Caption: Simplified LPA/cPA signaling and albumin interference.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Basic Constituents of Media [cytion.com]
- 5. Cell Culture Media: A Review [labome.com]
- 6. us.cmd2.vwr.com [us.cmd2.vwr.com]
- 7. mdpi.com [mdpi.com]
- 8. Structural evidence of the species-dependent albumin binding of the modified cyclic phosphatidic acid with cytotoxic properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics Reveals Selective Regulation of Signaling Pathways by Lysophosphatidic Acid Species in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Defined media reveals the essential role of lipid scavenging to support cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming C18:1 Cyclic LPA Instability in Acidic Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of working with C18:1 cyclic lysophosphatidic acid (C18:1 cLPA) in acidic experimental conditions. Proper handling and consideration of its stability are crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 cyclic LPA and why is its stability a concern?
A1: this compound (1-oleoyl-sn-glycero-2,3-cyclic phosphate) is a bioactive lipid mediator, analogous to lysophosphatidic acid (LPA).[1] Its cyclic phosphate (B84403) group makes it generally more stable than LPA. However, like other phosphodiesters, the cyclic phosphate ring is susceptible to hydrolysis, particularly under acidic conditions, which can lead to the formation of LPA (1-oleoyl-LPA and 2-oleoyl-LPA). This degradation can alter the biological activity observed in experiments, as cLPA and LPA can have different effects on cellular signaling.[2]
Q2: How stable is this compound in standard cell culture conditions?
A2: Under neutral pH conditions, such as in standard cell culture medium, C18:1 cLPA is relatively stable. Studies have shown that over 75% of cLPA remains intact after 24 hours in tissue culture medium.[2] However, any significant drop in the pH of the medium can increase the rate of hydrolysis.
Q3: What are the primary degradation products of this compound in acidic conditions?
A3: The primary degradation products of C18:1 cLPA under acidic conditions are the two isomers of 18:1 LPA: 1-oleoyl-sn-glycero-3-phosphate and 2-oleoyl-sn-glycero-3-phosphate. The opening of the cyclic phosphate ring results in the formation of these linear LPA molecules.
Q4: How should I store this compound to ensure its stability?
A4: this compound should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere like argon or nitrogen to prevent oxidation of the oleoyl (B10858665) chain.[3] For stock solutions in organic solvents, use glass vials with Teflon-lined caps. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide: this compound Instability in Acidic Buffers
This guide is designed to help you identify and resolve issues related to the degradation of C18:1 cLPA in your experiments.
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent or unexpected biological responses in experiments with acidic buffers. | Degradation of C18:1 cLPA into LPA, which may have different or opposing biological effects. | 1. Confirm Degradation: Analyze your experimental sample using LC-MS/MS to quantify the remaining C18:1 cLPA and the formation of 18:1 LPA isomers. 2. Minimize Exposure Time: Reduce the incubation time of C18:1 cLPA in the acidic buffer to the shortest duration possible for your experimental endpoint. 3. Optimize pH: If possible, perform experiments at the highest tolerable pH for your system to slow down hydrolysis. |
| High background signal or unexpected peaks in analytical measurements (e.g., LC-MS). | Formation of LPA isomers and potentially other degradation byproducts. | 1. Use a Stability-Indicating Method: Employ a validated LC-MS/MS method that can separate and quantify C18:1 cLPA and its potential degradation products. 2. Prepare Fresh Solutions: Always prepare fresh working solutions of C18:1 cLPA in acidic buffers immediately before use. Do not store C18:1 cLPA in acidic aqueous solutions. |
| Loss of biological activity over the course of a long-term experiment. | Gradual hydrolysis of C18:1 cLPA in the acidic experimental medium. | 1. Replenish C18:1 cLPA: For long-term experiments, consider a partial or complete medium change with freshly prepared C18:1 cLPA at regular intervals. 2. Use a More Stable Analog: If significant degradation is unavoidable, consider using a more stable, non-hydrolyzable analog of cLPA if one is suitable for your research question. |
Quantitative Data: Estimated Stability of Cyclic Phosphodiesters in Aqueous Solution
| Condition | Relative Hydrolysis Rate | Estimated Half-Life (t½) | Key Considerations |
| pH 7.0, 25°C | Low | Days to Weeks | Relatively stable at neutral pH and room temperature. |
| pH 5.0, 25°C | Moderate | Hours to Days | The rate of hydrolysis increases as the pH becomes more acidic.[4] |
| pH 4.0, 25°C | Higher | Hours | Significant degradation can be expected over a typical experimental timeframe. |
| pH 7.0, 37°C | Moderate | Days | Increased temperature accelerates the rate of hydrolysis. |
| pH 5.0, 37°C | High | Hours | The combination of acidic pH and physiological temperature leads to faster degradation. |
Note: This table provides estimations to guide experimental design. The actual stability of C18:1 cLPA may vary depending on the specific buffer components and other solutes.
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Acidic Buffer
Objective: To determine the degradation rate of C18:1 cLPA in a specific acidic buffer at a given temperature.
Materials:
-
This compound
-
Experimental buffer at the desired acidic pH (e.g., pH 4.5, 5.5, 6.5)
-
Control buffer (e.g., PBS, pH 7.4)
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water, formic acid)
-
Internal standard (e.g., a deuterated version of cLPA or another lipid standard not present in the sample)
-
Thermostated incubator or water bath
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of C18:1 cLPA in an organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Spike a known amount of the C18:1 cLPA stock solution into your acidic experimental buffer and the neutral control buffer to achieve the final desired concentration. Also, add the internal standard at a fixed concentration to all samples.
-
Incubate the solutions at the desired experimental temperature (e.g., 37°C).
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots from each buffer solution.
-
Immediately quench the reaction by mixing the aliquot with a cold organic solvent (e.g., methanol) to precipitate any proteins and halt further degradation.
-
Centrifuge the samples to pellet any precipitate and transfer the supernatant to a new tube.
-
Analyze the samples by a validated LC-MS/MS method to quantify the concentrations of C18:1 cLPA and its degradation product, 18:1 LPA.
-
Plot the concentration of C18:1 cLPA versus time for each condition to determine the degradation kinetics and calculate the half-life.
Protocol 2: General Protocol for Cell-Based Assays with this compound in Acidic Media
Objective: To minimize the impact of C18:1 cLPA instability during a cell-based assay conducted in an acidic medium.
Materials:
-
Cells of interest
-
Cell culture medium
-
Acidic treatment medium (cell culture medium adjusted to the desired acidic pH)
-
This compound stock solution in an appropriate solvent
-
Assay-specific reagents
Procedure:
-
Culture cells to the desired confluency under standard conditions.
-
Prepare the acidic treatment medium and warm it to the experimental temperature (e.g., 37°C).
-
Immediately before treating the cells, prepare the final concentration of C18:1 cLPA by spiking the stock solution directly into the pre-warmed acidic treatment medium. Vortex briefly to mix.
-
Remove the standard culture medium from the cells and wash with a sterile buffer if necessary.
-
Add the freshly prepared C18:1 cLPA-containing acidic medium to the cells.
-
Incubate for the minimal time required to observe the desired biological effect.
-
For experiments longer than a few hours, consider replacing the medium with a freshly prepared C18:1 cLPA solution at appropriate intervals to maintain a relatively constant concentration of the active compound.
-
Proceed with the specific downstream analysis for your experiment (e.g., cell lysis for protein analysis, imaging, etc.).
Visualizations
Signaling Pathway of this compound
Caption: C18:1 cLPA signaling through G-protein coupled LPA receptors.
Experimental Workflow: Assessing C18:1 cLPA Stability
Caption: Workflow for determining the stability of C18:1 cLPA in acidic media.
Logical Relationship: Troubleshooting Inconsistent Experimental Results
Caption: Troubleshooting logic for inconsistent results with C18:1 cLPA.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Efforts to Improve Lipid Stability during Sample Preparation and Standardization Efforts to Ensure Accuracy in the Reporting of Lipid Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing C18:1 Cyclic LPA Delivery via Nanoparticles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of C18:1 cyclic lysophosphatidic acid (cLPA) delivery using nanoparticles.
Frequently Asked Questions (FAQs)
Formulation & Characterization
-
What are the critical quality attributes (CQAs) to consider when formulating C18:1 cLPA nanoparticles? The safety and efficacy of nanoparticle formulations depend on the comprehensive understanding of their CQAs.[1] Key attributes include particle size (PS), polydispersity index (PDI), zeta potential (ZP), entrapment efficiency (EE), and load capacity (LC).[2] These parameters influence the stability, bioavailability, and cellular uptake of the encapsulated C18:1 cLPA.[2][3]
-
How do I select the appropriate lipids for my C18:1 cLPA nanoparticle formulation? The choice of lipids is crucial for the successful encapsulation and delivery of C18:1 cLPA.[2] Formulations often include a combination of cationic or ionizable lipids to complex with the negatively charged cLPA, helper lipids like cholesterol to enhance stability, and PEG-lipids to improve circulation time.[4] The specific ratio of these lipid components should be optimized to maximize encapsulation efficiency and minimize toxicity.[4]
-
What are the most common methods for preparing lipid nanoparticles? Several methods are available for preparing lipid nanoparticles, including high-pressure homogenization, microfluidic mixing, and solvent evaporation.[5][6][7] Microfluidic mixing is often preferred as it allows for precise control over particle size and distribution, leading to more reproducible formulations.[6][8]
-
Which analytical techniques are essential for characterizing my C18:1 cLPA nanoparticles? A multi-pronged approach is necessary for comprehensive nanoparticle characterization.[1][9] Essential techniques include:
-
Dynamic Light Scattering (DLS): To determine particle size and polydispersity index (PDI).[9][10]
-
Zeta Potential Measurement: To assess surface charge and stability.[2][10]
-
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM): To visualize particle morphology and size.[9]
-
High-Performance Liquid Chromatography (HPLC): To quantify C18:1 cLPA for determining encapsulation efficiency and loading capacity.
-
In Vitro & In Vivo Studies
-
How can I evaluate the cellular uptake of my C18:1 cLPA nanoparticles? Cellular uptake can be assessed both qualitatively and quantitatively. Confocal laser scanning microscopy (CLSM) allows for the visualization of fluorescently labeled nanoparticles within cells.[11][12] For quantitative analysis, flow cytometry can be used to measure the fluorescence intensity of cells treated with labeled nanoparticles.[13]
-
What factors influence the in vivo biodistribution of nanoparticles? The biodistribution of nanoparticles is influenced by their physicochemical properties, including size, shape, and surface charge.[14][15] Smaller nanoparticles (20-200 nm) are more effective for targeting specific tissues like the brain.[16] Surface modifications, such as PEGylation, can increase circulation time by reducing uptake by the reticuloendothelial system.[16]
-
What are the common challenges in translating in vitro results to in vivo models? A significant challenge is the complex biological environment in vivo, which can affect nanoparticle stability and targeting efficiency. The presence of serum proteins can lead to the formation of a protein corona, altering the physicochemical properties and biodistribution of nanoparticles.[17] Additionally, achieving efficient endosomal escape to deliver the cargo into the cytoplasm remains a hurdle.[17]
Troubleshooting Guides
Problem: Low Encapsulation Efficiency of C18:1 cLPA
| Potential Cause | Troubleshooting Step |
| Suboptimal Lipid Composition | Screen different cationic or ionizable lipids and vary their molar ratios. The combination of cationic and ionizable lipids can improve binding to the payload.[17] |
| Inefficient Formulation Method | Optimize the parameters of your chosen formulation method. For microfluidic mixing, adjust the total flow rate and the flow rate ratio of the lipid and aqueous phases.[6] |
| pH of Buffers | Ensure the pH of the aqueous buffer is optimal for the interaction between C18:1 cLPA and the lipid components. |
| Drug-to-Lipid Ratio | Systematically vary the initial C18:1 cLPA to total lipid ratio to find the optimal loading capacity without compromising nanoparticle stability. |
Problem: High Particle Size and Polydispersity Index (PDI)
| Potential Cause | Troubleshooting Step |
| Aggregation During Formulation | Increase the concentration of stabilizing lipids, such as PEGylated lipids.[18] Ensure adequate mixing during the formulation process. |
| Suboptimal Process Parameters | For microfluidic-based methods, increasing the total flow rate can often lead to smaller particle sizes.[6] For extrusion methods, ensure the use of appropriate membrane pore sizes and sufficient extrusion cycles. |
| Storage Instability | Evaluate the stability of the nanoparticles in different storage buffers and temperatures. Consider lyophilization with cryoprotectants for long-term storage.[19] |
Problem: Inconsistent In Vitro Cellular Uptake
| Potential Cause | Troubleshooting Step |
| Cell Line Variability | Ensure consistent cell passage number and seeding density. Different cell lines can exhibit varying uptake efficiencies. |
| Nanoparticle Aggregation in Media | Characterize nanoparticle size and PDI in cell culture media to check for aggregation. The presence of serum proteins can induce aggregation. |
| Incorrect Incubation Time | Perform a time-course experiment to determine the optimal incubation time for maximal cellular uptake.[20] |
| Cytotoxicity | Assess the cytotoxicity of the nanoparticles at the concentrations used for uptake studies. High toxicity can lead to reduced cell viability and altered uptake.[21] |
Quantitative Data Summary
Table 1: Typical Nanoparticle Characterization Parameters
| Parameter | Typical Range | Significance |
| Particle Size (Diameter) | 50 - 200 nm | Influences biodistribution and cellular uptake.[16] |
| Polydispersity Index (PDI) | < 0.2 | Indicates a narrow and homogenous particle size distribution.[6] |
| Zeta Potential | -30 mV to +30 mV | Affects stability in suspension and interaction with cell membranes. |
| Encapsulation Efficiency | > 80% | Represents the percentage of C18:1 cLPA successfully loaded into the nanoparticles. |
Experimental Protocols
Protocol 1: C18:1 cLPA Nanoparticle Formulation via Microfluidic Mixing
-
Preparation of Lipid Solution: Dissolve the selected lipids (e.g., cationic lipid, helper lipid, PEG-lipid) in ethanol (B145695) at the desired molar ratios.
-
Preparation of Aqueous Solution: Dissolve C18:1 cLPA in an appropriate aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).
-
Microfluidic Mixing: Load the lipid-ethanol solution and the C18:1 cLPA-aqueous solution into separate syringes and place them on a syringe pump connected to a microfluidic mixing chip.
-
Nanoparticle Formation: Set the total flow rate (e.g., 10 mL/min) and the flow rate ratio (e.g., 3:1 aqueous to lipid phase). The rapid mixing of the two phases will induce nanoparticle self-assembly.[6]
-
Purification: Dialyze the resulting nanoparticle suspension against phosphate-buffered saline (PBS), pH 7.4, overnight to remove ethanol and unencapsulated C18:1 cLPA.[6]
-
Sterilization and Storage: Sterile-filter the purified nanoparticles through a 0.22 µm filter and store at 4°C.[6]
Protocol 2: Determination of Encapsulation Efficiency
-
Disrupt Nanoparticles: Lyse a known amount of the nanoparticle formulation using a suitable solvent (e.g., methanol (B129727) or a detergent like Triton X-100) to release the encapsulated C18:1 cLPA.
-
Quantify Total C18:1 cLPA: Measure the total concentration of C18:1 cLPA in the lysed sample using a validated HPLC method.
-
Quantify Free C18:1 cLPA: Separate the nanoparticles from the aqueous phase containing unencapsulated C18:1 cLPA using a separation technique like centrifugal ultrafiltration. Measure the concentration of C18:1 cLPA in the filtrate.
-
Calculate Encapsulation Efficiency (EE%): EE (%) = [(Total C18:1 cLPA - Free C18:1 cLPA) / Total C18:1 cLPA] x 100
Protocol 3: In Vitro Cellular Uptake Assay
-
Cell Seeding: Seed the cells of interest (e.g., cancer cell line) in a suitable plate format (e.g., 24-well plate or confocal dish) and allow them to adhere overnight.
-
Label Nanoparticles: Fluorescently label the nanoparticles with a suitable dye (e.g., a lipophilic dye like DiI or by incorporating a fluorescently tagged lipid).
-
Treatment: Remove the cell culture medium and replace it with fresh medium containing the fluorescently labeled C18:1 cLPA nanoparticles at the desired concentration.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4 hours) at 37°C.
-
Washing: Wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Analysis:
-
Confocal Microscopy: Fix the cells and stain the nuclei (e.g., with DAPI). Image the cells using a confocal microscope to visualize intracellular nanoparticles.[12]
-
Flow Cytometry: Detach the cells and resuspend them in PBS. Analyze the cell suspension using a flow cytometer to quantify the percentage of fluorescently positive cells and the mean fluorescence intensity.[13]
-
Visualizations
Caption: Experimental workflow for optimizing C18:1 cLPA nanoparticle delivery.
Caption: C18:1 cLPA signaling pathway leading to cell cycle arrest.
Caption: Troubleshooting decision tree for nanoparticle size and PDI issues.
References
- 1. Analytical techniques for the characterization of nanoparticles for mRNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory Impact on Lipid Nanoparticle Composition [eureka.patsnap.com]
- 5. Design of experiments in the optimization of nanoparticle-based drug delivery systems [ouci.dntb.gov.ua]
- 6. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. youtube.com [youtube.com]
- 9. delongamerica.com [delongamerica.com]
- 10. nanocomposix.com [nanocomposix.com]
- 11. iem.creative-biostructure.com [iem.creative-biostructure.com]
- 12. Intracellular Uptake Study of Polymeric Nanoparticles Loaded with Cardiovascular Drugs Using Confocal Laser Scanning Microscopy | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. In vivo biodistribution of nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Experimental Methods for the Biological Evaluation of Nanoparticle-Based Drug Delivery Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Nanoparticles as Drug Delivery Systems: A Review of the Implication of Nanoparticles’ Physicochemical Properties on Responses in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of Lipid Nanoparticles with Robust Efficiency for the Delivery of Protein Therapeutics to Augment Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. liposomes.ca [liposomes.ca]
- 20. mdpi.com [mdpi.com]
- 21. Comparative Studies of the Uptake and Internalization Pathways of Different Lipid Nano-Systems Intended for Brain Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: C18:1 Cyclic LPA Bioactivity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to reduce variability in C18:1 Cyclic Lysophosphatidic Acid (C18:1 cLPA) bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: What is C18:1 Cyclic LPA, and how does its bioactivity differ from C18:1 LPA?
A1: this compound (C18:1 cLPA) is a naturally occurring analog of C18:1 Lysophosphatidic Acid (LPA), a well-known signaling phospholipid. Structurally, the sn-2 hydroxyl group and the sn-3 phosphate (B84403) of the glycerol (B35011) backbone in cLPA form a five-membered ring.[1][2][3] This seemingly minor structural difference leads to significant changes in bioactivity. While both molecules can act on the same family of G protein-coupled receptors (LPAR1-6), their downstream effects are often opposing.[1][3] For instance, while LPA is typically a potent inducer of cell migration and proliferation, cLPA has been shown to inhibit these processes.[1]
Q2: What are the primary sources of variability in C18:1 cLPA bioactivity assays?
A2: Variability in C18:1 cLPA bioactivity assays can stem from several factors:
-
Reagent Handling and Stability: C18:1 cLPA is a lipid and requires careful handling to prevent degradation and ensure consistent concentrations. Its stability in aqueous solutions and culture media can be a source of variability.[1]
-
Solubility and Aggregation: Like many lipids, C18:1 cLPA can be challenging to dissolve in aqueous buffers, potentially leading to the formation of micelles or aggregates that can affect its bioactivity.
-
Cell Culture Conditions: The responsiveness of cells to C18:1 cLPA can be influenced by cell density, passage number, and serum starvation conditions.
-
Assay-Specific Parameters: Factors such as incubation times, reagent concentrations, and the choice of detection method can all contribute to variability.
Q3: How should I prepare and store C18:1 cLPA for use in cell-based assays?
A3: Proper preparation and storage are critical for obtaining reproducible results.
-
Stock Solution: Prepare a high-concentration stock solution in an appropriate organic solvent, such as a mixture of ethanol (B145695) and water (1:1, v/v). To aid dissolution, warming to 37°C and brief sonication may be necessary.
-
Working Dilutions: For cell-based assays, it is recommended to dilute the stock solution in a carrier protein solution, such as phosphate-buffered saline (PBS) containing fatty-acid-free bovine serum albumin (BSA), to improve solubility and prevent adsorption to plasticware.
-
Storage: Store stock solutions at -20°C or lower. Aqueous working solutions are less stable and should be prepared fresh for each experiment.
Troubleshooting Guides
This section addresses specific issues that users may encounter during their experiments with C18:1 cLPA.
Issue 1: High Variability Between Replicate Wells in a Cell-Based Assay
-
Question: My replicate wells treated with the same concentration of C18:1 cLPA are showing highly variable results. What could be the cause?
-
Answer: High variability between replicates is often due to inconsistent dosing or cell conditions.
-
Inadequate Mixing: Ensure that the C18:1 cLPA working solution is thoroughly mixed before and during addition to the wells. Lipid molecules can adsorb to plastic surfaces, so gentle agitation of the plate after addition is recommended.
-
Inconsistent Cell Seeding: Uneven cell density across the plate can lead to variable responses. Ensure a homogenous cell suspension and consistent seeding in each well.
-
Edge Effects: Wells on the edge of the plate are more prone to evaporation, which can alter the concentration of C18:1 cLPA. It is advisable to fill the outer wells with sterile PBS or media and not use them for experimental data.
-
Issue 2: Lack of Expected Bioactivity (e.g., No Inhibition of LPA-induced Cell Migration)
-
Question: I am not observing the expected inhibitory effect of C18:1 cLPA on LPA-induced cell migration. What should I check?
-
Answer: A lack of bioactivity can be due to several factors related to the compound itself or the assay conditions.
-
Compound Degradation: C18:1 cLPA may have degraded. Ensure that it has been stored correctly and that working solutions are freshly prepared. Cyclic phosphatidic acids are generally stable in tissue culture medium for up to 24 hours, with over 75% remaining intact.[1]
-
Suboptimal Concentration: The concentration of C18:1 cLPA may be too low to elicit an inhibitory effect. Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay.
-
Assay Sensitivity: The assay may not be sensitive enough to detect the inhibitory effect. Optimize the concentration of the LPA used to induce migration; a concentration that gives a submaximal response (e.g., EC80) is often ideal for detecting inhibition.
-
Issue 3: Inconsistent Results in RhoA Activation Assays
-
Question: My RhoA activation pull-down assays are giving inconsistent results when I treat cells with C18:1 cLPA. How can I improve this?
-
Answer: RhoA activation assays are sensitive to timing and technical execution.
-
Timing of Stimulation: The activation of RhoA by LPA is transient, often peaking within a few minutes. The inhibitory effect of cLPA should be assessed at the peak of LPA-induced activation. A time-course experiment is crucial to determine the optimal time point for cell lysis after stimulation.
-
Lysate Preparation: Perform all steps of lysate preparation on ice to minimize protein degradation and GTPase activity. Use a lysis buffer containing protease and phosphatase inhibitors.
-
Pull-down Efficiency: Ensure that the Rho-binding domain (RBD) beads are properly resuspended and that a sufficient amount is used to pull down the activated RhoA from your lysates.
-
Quantitative Data Presentation
The following tables summarize quantitative data for C18:1 LPA and C18:1 cLPA in key bioactivity assays. Data for C18:1 cLPA is limited in the literature; therefore, some values are illustrative of the expected opposing effects.
Table 1: Comparison of C18:1 LPA and C18:1 cLPA in Calcium Mobilization Assays
| Compound | Target Receptor | Cell Line | Assay Type | EC50 | Reference |
| C18:1 LPA | LPA1 | B103 cells | Calcium Mobilization | 39.2 nM | [4] |
| C18:1 cLPA | LPA1 | Human Lung Fibroblasts | Calcium Mobilization | ~20-fold more potent than pERK | [5] |
Table 2: Comparison of C18:1 LPA and C18:1 cLPA in Cell Migration Assays
| Compound | Cell Line | Assay Type | Effect | IC50 / EC50 | Reference |
| C18:1 LPA | ME180 | Wound Healing | Induces Migration | 1-10 µM | |
| C18:1 cLPA | MM1 | Transwell Migration | Inhibits LPA-induced Migration | > 25 µM |
Table 3: Comparison of C18:1 LPA and C18:1 cLPA in RhoA Activation Assays
| Compound | Cell Line | Assay Type | Effect | Effective Concentration | Reference |
| C18:1 LPA | NIH-3T3 | RhoA Activation | Induces Activation | 1 µM | [6] |
| C18:1 cLPA | MM1 | RhoA Activation | Inhibits LPA-induced Activation | Not specified | [1] |
Experimental Protocols
Protocol 1: Calcium Mobilization Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to C18:1 cLPA using a fluorescent plate reader.
-
Cell Preparation:
-
Seed cells expressing the LPA receptor of interest (e.g., LPA1) into black-walled, clear-bottom 96-well plates.
-
Culture until cells reach 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the assay.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES).
-
Remove the starvation medium and add the dye loading buffer to each well.
-
Incubate for 30-60 minutes at 37°C in the dark.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of C18:1 cLPA and a positive control (e.g., C18:1 LPA) in the assay buffer.
-
Wash the cells gently with the assay buffer to remove excess dye.
-
-
Measurement:
-
Place the plate in a fluorescence plate reader equipped with an injection system.
-
Establish a stable baseline fluorescence reading.
-
Inject the compound solutions and immediately begin recording the fluorescence intensity over time to capture the transient calcium response.
-
Protocol 2: Cell Migration (Boyden Chamber) Assay
This protocol is for assessing the inhibitory effect of C18:1 cLPA on LPA-induced cell migration.
-
Cell Preparation:
-
Culture cells to 70-80% confluency and serum-starve overnight.
-
Harvest the cells and resuspend them in serum-free medium.
-
-
Assay Setup:
-
Add serum-free medium containing C18:1 LPA (at a concentration that induces migration, e.g., 1 µM) to the lower chamber of the Boyden apparatus.
-
In separate wells, add medium containing both C18:1 LPA and varying concentrations of C18:1 cLPA to test for inhibition. Include a negative control with serum-free medium only.
-
Add the cell suspension to the upper chamber of the inserts (e.g., with 8 µm pores).
-
-
Incubation:
-
Incubate the chamber at 37°C in a CO2 incubator for a period determined by the migratory rate of the cell type (typically 4-24 hours).
-
-
Quantification:
-
Remove the inserts and wipe the top side of the membrane to remove non-migrated cells.
-
Fix and stain the migrated cells on the bottom side of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Protocol 3: RhoA Activation (Pull-Down) Assay
This protocol details the procedure for measuring the effect of C18:1 cLPA on LPA-induced RhoA activation.
-
Cell Treatment:
-
Culture cells to 80-90% confluency and serum-starve.
-
Pre-incubate cells with desired concentrations of C18:1 cLPA for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with C18:1 LPA for the predetermined optimal time (e.g., 3 minutes).
-
-
Cell Lysis:
-
Immediately wash the cells with ice-cold PBS and lyse them in an ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates with Rhotekin-RBD agarose (B213101) beads at 4°C with gentle agitation for 1 hour. These beads will specifically bind to the active, GTP-bound form of RhoA.
-
-
Western Blotting:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an anti-RhoA antibody to detect the amount of activated RhoA. Also, run a sample of the total lysate to normalize for the total amount of RhoA in each sample.
-
Visualizations
Diagram 1: C18:1 cLPA Experimental Workflow
References
- 1. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. avantiresearch.com [avantiresearch.com]
- 3. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validation & Comparative
A Comparative Analysis of the Biological Activities of C18:1 Cyclic LPA and LPA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of C18:1 Cyclic Lysophosphatidic Acid (C18:1 cLPA) and C18:1 Lysophosphatidic Acid (LPA), two structurally related lipid signaling molecules with often opposing cellular effects. This document summarizes key differences in their receptor activation, downstream signaling, and impact on critical cellular processes, supported by experimental data and detailed methodologies.
At a Glance: C18:1 cLPA vs. LPA
| Feature | C18:1 Cyclic LPA (cLPA) | C18:1 LPA |
| Primary Biological Role | Often antagonistic to LPA; anti-proliferative, anti-migratory, anti-invasive. | Pro-proliferative, pro-migratory, pro-invasive. |
| Receptor Activation | Activates LPA receptors, but often with different potency and efficacy compared to LPA. It is a potent agonist for the LPA1 receptor.[1] | Potent agonist for a range of LPA receptors (LPA1-6).[2] |
| Cell Proliferation | Generally inhibits cell proliferation.[3][4] | Promotes cell proliferation in many cancer cell lines.[5][6] |
| Cell Migration & Invasion | Inhibits LPA-induced cell migration and invasion. A 25 µM concentration of a cLPA analog can inhibit LPA-induced invasion by 70-95%.[3][7] | Potent inducer of cell migration and invasion.[8][9] |
Receptor Binding and Activation
The biological effects of both C18:1 cLPA and LPA are primarily mediated through their interaction with a family of six G protein-coupled receptors (GPCRs), designated LPA1 through LPA6.[2] However, the nature of this interaction differs significantly between the two molecules.
While both molecules can bind to overlapping receptor populations, their affinity and the subsequent signaling cascades they trigger can be vastly different.[4] C18:1 LPA is a well-established high-affinity agonist for several LPA receptors, potently initiating downstream signaling.
In contrast, cyclic LPA (cPA), the parent compound of C18:1 cLPA, generally activates LPA1-4 receptors with a significantly higher EC50 (lower potency) than LPA.[3] However, it exhibits high efficacy at the LPA5 receptor, comparable to that of LPA.[3] One study has shown that C18:1 cLPA is a potent agonist of the LPA1 receptor, more so than 18:1 LPA in a calcium mobilization assay, albeit with modest intrinsic activity.[1]
Table 1: Comparative Receptor Activation Profile (Qualitative)
| Receptor | This compound (cLPA) | C18:1 LPA |
| LPA1 | Potent Agonist[1] | Potent Agonist[2] |
| LPA2 | Lower Potency Agonist (inferred from cPA data)[3] | Potent Agonist[2] |
| LPA3 | Lower Potency Agonist (inferred from cPA data)[3] | Potent Agonist[2] |
| LPA4 | Lower Potency Agonist (inferred from cPA data)[3] | Agonist[2] |
| LPA5 | High Efficacy Agonist (inferred from cPA data)[3] | Agonist |
| LPA6 | - | Agonist |
Signaling Pathways
Upon receptor binding, both C18:1 cLPA and LPA trigger intracellular signaling cascades that ultimately dictate the cellular response. The primary signaling pathways activated by LPA receptors involve the coupling to heterotrimeric G proteins, including Gαi/o, Gαq/11, Gα12/13, and Gαs.[2] These G proteins, in turn, modulate the activity of various downstream effectors such as phospholipase C (PLC), adenylyl cyclase, and the small GTPase Rho.
The differential activation of these pathways by C18:1 cLPA versus LPA likely underlies their opposing biological effects. For instance, LPA is a potent activator of the Rho/ROCK pathway, which is crucial for stress fiber formation and cell migration.[5] Conversely, some cLPA analogs have been shown to inhibit LPA-induced RhoA activation.[3]
Comparative Biological Effects
The divergent signaling initiated by C18:1 cLPA and LPA translates into contrasting effects on key cellular functions implicated in both normal physiology and disease, particularly in the context of cancer.
Cell Proliferation
C18:1 LPA is a well-documented mitogen, promoting the proliferation of a wide range of cell types, including various cancer cells.[5][6] In contrast, C18:1 cLPA and its parent compound, cPA, have been shown to exert anti-proliferative effects.[3][4] This makes cLPA a molecule of interest for its potential therapeutic applications in diseases characterized by uncontrolled cell growth.
Table 2: Comparative Effects on Cancer Cell Proliferation
| Compound | Effect on Proliferation | Typical Assay |
| This compound | Inhibitory | MTT Assay, BrdU Incorporation |
| C18:1 LPA | Stimulatory | MTT Assay, BrdU Incorporation |
Cell Migration and Invasion
A hallmark of metastatic cancer is the ability of tumor cells to migrate and invade surrounding tissues. C18:1 LPA is a potent chemoattractant, robustly stimulating the migration and invasion of cancer cells.[8][9] Conversely, C18:1 cLPA has demonstrated the ability to inhibit these processes.[4] Notably, a palmitoyl-cLPA analog was found to inhibit LPA-induced invasion of various tumor cell lines, with a 25 µM concentration achieving 93.8% inhibition in one study.[7] Another study reported that a 25 µM concentration of a cPA analog inhibited LPA-induced invasion by 70-95%.[3]
Table 3: Comparative Effects on Cancer Cell Migration and Invasion
| Compound | Effect on Migration/Invasion | Typical Assay |
| This compound | Inhibitory | Boyden Chamber Assay, Wound Healing (Scratch) Assay |
| C18:1 LPA | Stimulatory | Boyden Chamber Assay, Wound Healing (Scratch) Assay |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments used to assess the biological activities of C18:1 cLPA and LPA.
Receptor Binding Assay (GTPγS Binding Assay)
This functional assay measures the activation of G protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing a specific LPA receptor subtype.
-
Assay Buffer: Prepare an assay buffer typically containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 1 mM DTT.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (10-20 µg of protein), varying concentrations of C18:1 cLPA or LPA, and GDP (to reduce basal binding).
-
Initiation: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Quantification: Dry the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine EC50 values by plotting the specific binding against the logarithm of the agonist concentration.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with a fresh medium containing various concentrations of C18:1 cLPA or LPA. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control and determine the IC50 for inhibitory compounds or the EC50 for stimulatory compounds.
Cell Migration Assay (Boyden Chamber Assay)
The Boyden chamber assay, or transwell assay, is a widely used method to quantify cell migration towards a chemoattractant.
Protocol:
-
Chamber Setup: Place a porous membrane insert (e.g., 8 µm pores) into the wells of a 24-well plate.
-
Chemoattractant: Add a medium containing the chemoattractant (C18:1 LPA) or inhibitor (C18:1 cLPA) to the lower chamber. Use a serum-free medium as a negative control.
-
Cell Seeding: Seed serum-starved cells in a serum-free medium into the upper chamber of the insert.
-
Incubation: Incubate the plate for a period that allows for cell migration (typically 4-24 hours).
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with a fixative (e.g., methanol) and stain them with a staining solution (e.g., crystal violet).
-
Quantification: Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
Data Analysis: Compare the number of migrated cells in the treated groups to the control group.
Conclusion
This compound and C18:1 LPA, despite their structural similarities, exhibit distinct and often opposing biological activities. While C18:1 LPA generally promotes cell proliferation, migration, and invasion, C18:1 cLPA demonstrates inhibitory effects on these processes. These differences are rooted in their differential activation of LPA receptors and the subsequent downstream signaling cascades. The contrasting biological profiles of these two lysophospholipids highlight the potential of C18:1 cLPA as a therapeutic agent for diseases characterized by excessive cell growth and metastasis. Further research, particularly in elucidating the precise receptor binding affinities and signaling pathways of C18:1 cLPA, will be crucial for realizing its full therapeutic potential.
References
- 1. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. avantiresearch.com [avantiresearch.com]
- 4. LPA Induces Colon Cancer Cell Proliferation through a Cooperation between the ROCK and STAT-3 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid stimulates the proliferation and motility of malignant pleural mesothelioma cells through lysophosphatidic acid receptors, LPA1 and LPA2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to C18:1 Cyclic LPA and 18:1 LPA in Signaling Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the signaling properties of C18:1 Cyclic Lysophosphatidic Acid (cLPA) and 18:1 Lysophosphatidic Acid (LPA), also known as oleoyl-LPA. Both are bioactive phospholipids (B1166683) that modulate a wide array of cellular processes by activating a family of G protein-coupled receptors (GPCRs). Understanding their distinct signaling profiles is crucial for research and therapeutic development.
Introduction to C18:1 cLPA and 18:1 LPA
Lysophosphatidic acid (LPA) is a critical signaling molecule involved in processes like cell proliferation, migration, and survival.[1][2] 18:1 LPA is one of the most abundant and commonly studied species of LPA, featuring an oleoyl (B10858665) acyl chain at the sn-1 or sn-2 position.[1][3] Its signaling is mediated through at least six cognate GPCRs (LPA₁₋₆), which couple to various G proteins (Gαq/11, Gαi/o, Gα12/13, and Gαs) to initiate downstream cascades.[2][4][5]
C18:1 Cyclic LPA is a naturally occurring analog of LPA where the sn-2 hydroxyl group and the sn-3 phosphate (B84403) form a five-membered ring.[6][7] While cLPA can activate some of the same LPA receptors, it often elicits distinct and sometimes opposing cellular responses.[6][7] For instance, whereas LPA is typically mitogenic, cLPA has been shown to be anti-mitogenic and can inhibit cancer cell invasion and metastasis.[6][7]
Signaling Pathways Overview
Both 18:1 LPA and C18:1 cLPA exert their effects by binding to LPA receptors on the cell surface. This binding event triggers a conformational change in the receptor, leading to the activation of heterotrimeric G proteins and a cascade of downstream signaling events. The specific cellular response is determined by the LPA receptor subtype expressed on the cell, the G proteins it couples to, and the specific ligand.
-
Gαq/11 Pathway: Activation leads to the stimulation of phospholipase C (PLC), which hydrolyzes PIP₂ into IP₃ and DAG.[8][9] IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).[8]
-
Gαi/o Pathway: This pathway inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. It can also activate the Ras-MAPK/ERK pathway, promoting cell proliferation, and the PI3K-Akt pathway, which is crucial for cell survival.[2][9]
-
Gα12/13 Pathway: This pathway activates Rho GTPases, leading to stress fiber formation, cytoskeletal rearrangement, and cell migration.[1][2]
-
Gαs Pathway: Primarily associated with LPA₄ and LPA₅, this pathway stimulates adenylyl cyclase, increasing cAMP levels.[5][6]
Figure 1. Simplified overview of major LPA receptor signaling pathways.
Comparative Signaling Data
While both lipids can activate LPA receptors, they often do so with different potencies and efficacies, leading to biased signaling. 18:1 LPA is generally a full agonist at the LPA₁ receptor for both calcium mobilization and ERK phosphorylation pathways.[10] In contrast, C18:1 cLPA can exhibit ligand bias, showing different relative potencies for these two pathways.[10]
Many of the cellular effects of C18:1 cLPA oppose those of 18:1 LPA, despite activating similar receptors.[7] For example, cLPA can inhibit LPA-induced RhoA activation, which is a key mechanism behind its anti-metastatic effects.[6]
Table 1: Comparative Receptor Activity in Calcium Mobilization Assays
| Ligand | Target Receptor | Cell Line | EC₅₀ (nM) | Efficacy (vs. 18:1 LPA) |
|---|---|---|---|---|
| 18:1 LPA | LPA₁ | B103 neuroblastoma | 39.2 | 100% |
| 16:0 LPA | LPA₁ | B103 neuroblastoma | 146.3 | 86.7% |
| 18:1 LPA | LPA₃ | B103 neuroblastoma | 272.3 | 100% |
| 20:4 LPA | LPA₃ | B103 neuroblastoma | 148.3 | 97.8% |
| C18:1 cLPA | LPA₁ | Human Lung Fibroblasts | Less potent than 18:1 LPA | Partial Agonist |
Data synthesized from published studies.[10][11] EC₅₀ values can vary significantly based on the cell type and assay conditions.
Table 2: Qualitative Comparison of Cellular Responses
| Cellular Response | 18:1 LPA | C18:1 cLPA |
|---|---|---|
| Cell Proliferation | Stimulatory[12] | Inhibitory[6][7] |
| Cell Migration/Invasion | Stimulatory | Inhibitory[6][7] |
| RhoA Activation | Stimulatory | Inhibitory[6] |
| ERK Phosphorylation | Strong Activator[10] | Weaker Activator[10] |
| Calcium Mobilization | Strong Activator[11] | Activator (Potency varies)[10] |
| Stress Fiber Formation | Induces | Induces[7] |
Experimental Protocols
Accurate comparison of signaling molecules requires robust and standardized assays. Below are detailed methodologies for two key experiments used to characterize LPA receptor activation.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following GPCR activation, typically via the Gαq/11 pathway.[13][14]
Figure 2. General workflow for a no-wash calcium mobilization assay.
Detailed Protocol:
-
Cell Plating: Seed cells (e.g., CHO or HEK293 cells stably expressing a specific LPA receptor) into black-walled, clear-bottom 384-well microplates at an optimized density (e.g., 9,000 cells/well).[15] Allow cells to attach by incubating overnight at 37°C with 5% CO₂.
-
Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 2.5 mM probenecid).[15] Remove the cell culture medium and add the dye loading buffer to each well.
-
Incubation: Incubate the plate for 45-60 minutes at 37°C to allow for dye uptake and de-esterification.[13][15]
-
Compound Addition and Measurement: Place the plate into a real-time fluorescence plate reader (e.g., FLIPR Tetra®).[14] Measure baseline fluorescence, then use the instrument's integrated pipettor to add varying concentrations of 18:1 LPA or C18:1 cLPA.
-
Data Analysis: Immediately record the change in fluorescence intensity over time. The peak fluorescence response is used to determine concentration-response curves and calculate EC₅₀ values.
GTPγS Binding Assay
This functional assay measures the direct activation of G proteins by a GPCR agonist. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[16][17]
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the LPA receptor of interest. Homogenize cells in a cold buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in an assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membranes (5-20 µg protein/well), [³⁵S]GTPγS (0.1-0.5 nM), and GDP (10-30 µM) in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂).
-
Ligand Stimulation: Add varying concentrations of the agonist (18:1 LPA or C18:1 cLPA) to the wells. For non-specific binding determination, add a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound. Wash the filters quickly with ice-cold wash buffer.
-
Quantification: Dry the filter plate and add scintillation cocktail to each well. Count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from all values. Plot the specific binding against the logarithm of the agonist concentration to generate dose-response curves and calculate EC₅₀ and Eₘₐₓ values.[16]
Conclusion
The structural difference between C18:1 cLPA and 18:1 LPA, though subtle, results in significant functional divergence in cellular signaling. While 18:1 LPA acts as a potent agonist for multiple pro-proliferative and pro-migratory pathways, C18:1 cLPA often exhibits opposing, anti-mitogenic, and anti-invasive properties.[6][7] This ligand bias, where a ligand preferentially activates one signaling pathway over another at the same receptor, has profound implications.[10] For researchers and drug developers, recognizing these differences is paramount for accurately interpreting experimental data and for designing novel therapeutics that can selectively modulate LPA receptor signaling for conditions ranging from fibrosis to cancer.
References
- 1. Lysophosphatidic acid (LPA) signaling in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. avantiresearch.com [avantiresearch.com]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. benchchem.com [benchchem.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the Effects of C18:1 Cyclic LPA: A Comparative Guide to Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Cyclic lysophosphatidic acid (cLPA), particularly the C18:1 species, is a bioactive lipid that, while structurally similar to lysophosphatidic acid (LPA), often exhibits distinct and sometimes opposing biological effects.[1][2][3] These effects are mediated through its interaction with LPA receptors, making the validation of its receptor-specific actions crucial for understanding its physiological and pathological roles. This guide provides a comparative overview of receptor antagonists used to validate the effects of C18:1 cyclic LPA, supported by experimental data and detailed protocols.
Unraveling the Signaling of this compound
This compound has been shown to activate a subset of the six known G protein-coupled LPA receptors (LPA1-6).[4] Unlike C18:1 LPA, which is a potent agonist for LPA1 and LPA3, leading to robust downstream signaling, cyclic LPA can act as a weak agonist or even an antagonist at these receptors.[5] The cellular response to this compound is context-dependent and is determined by the specific LPA receptor subtypes expressed on the cell surface and their coupling to various heterotrimeric G proteins (Gαq/11, Gαi/o, and Gα12/13).
Key signaling pathways affected by this compound include:
-
Calcium Mobilization (Gαq/11 pathway): Activation of the Gαq/11 pathway by LPA receptor agonists leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores.[6] The inhibitory effect of antagonists on this compound-induced calcium mobilization is a primary method for validation.
-
ERK Phosphorylation (Gαi/o pathway): The Gαi/o pathway, when activated, can lead to the phosphorylation and activation of extracellular signal-regulated kinase (ERK), a key regulator of cell proliferation and survival.[7]
-
RhoA Activation (Gα12/13 pathway): The Gα12/13 pathway activation results in the stimulation of the small GTPase RhoA, a master regulator of the actin cytoskeleton, cell shape, and migration.[8][9][10] Notably, some forms of cyclic LPA have been shown to inhibit LPA-induced RhoA activation.[5]
Comparative Analysis of LPA Receptor Antagonists
Validating the specific LPA receptor mediating the effects of this compound requires the use of selective antagonists. The following table summarizes key antagonists, their receptor selectivity, and available quantitative data from studies on LPA and its analogues. It is important to note that much of the existing data is based on non-cyclic LPA species, and direct validation with this compound is a critical experimental step.
| Antagonist | Target Receptor(s) | Assay Type | Test Ligand | Cell Line | IC50 / Ki Value | Reference |
| Ki16425 | LPA1 / LPA3 > LPA2 | Inositol Phosphate Production | LPA | RH7777 | Ki: 0.34 µM (LPA1), 0.93 µM (LPA3), 6.5 µM (LPA2) | [11] |
| Calcium Mobilization | LPA | THP-1 cells | Ki: 0.17 µM | [2] | ||
| AM966 | LPA1 | Calcium Mobilization | C18:1 LPA | Human Lung Fibroblasts | Ki: 17 nM | [7] |
| ERK Phosphorylation | C18:1 LPA | Human Lung Fibroblasts | Ki: 3.8 nM | [7] | ||
| BMS-986020 | LPA1 | Not Specified | Not Specified | Not Specified | Not Specified | [11] |
| ONO-7300243 | LPA1 | Not Specified | Not Specified | Not Specified | IC50: 160 nM | [11] |
| LPA2 Antagonist 1 (C35) | LPA2 | Erk Phosphorylation, Cell Proliferation | LPA | HCT-116 | IC50: 17 nM | [12] |
| GRI977143 | LPA2 (Agonist) | Apoptosis Inhibition | Doxorubicin | MEF cells | EC50: 3.3 µM | [7] |
Mandatory Visualizations
To aid in the conceptualization of the experimental processes and signaling pathways, the following diagrams are provided.
Detailed Experimental Protocols
Reproducibility and accuracy are paramount in validating the effects of this compound. The following are detailed protocols for key in vitro assays.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following receptor activation.
-
Cell Preparation:
-
Seed cells known to express the target LPA receptor(s) (e.g., HEK293 cells stably expressing a specific LPA receptor) into a 96-well black, clear-bottom plate.
-
Culture overnight to allow for cell adherence.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer such as Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Aspirate the culture medium from the cells and add the dye-loading buffer.
-
Incubate for 1 hour at 37°C, protected from light.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of the LPA receptor antagonist.
-
Wash the cells with HBSS to remove excess dye.
-
Add the antagonist dilutions to the respective wells and incubate for 30 minutes at room temperature.
-
Prepare a solution of this compound at a concentration that elicits a submaximal response (e.g., EC80).
-
-
Signal Detection:
-
Use a fluorescence plate reader with an integrated liquid handler (e.g., FlexStation) to add the this compound solution to the wells.
-
Immediately begin recording fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).
-
-
Data Analysis:
-
The antagonist's potency is determined by the reduction in the this compound-induced fluorescence signal.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
RhoA Activation Assay (Pull-Down Method)
This assay measures the level of active, GTP-bound RhoA.[5][8][13]
-
Cell Culture and Treatment:
-
Culture cells of interest to near confluence.
-
Serum-starve the cells for several hours to reduce basal RhoA activity.
-
Pre-treat the cells with the desired concentrations of the LPA receptor antagonist for 30-60 minutes.
-
Stimulate the cells with this compound for a short period (e.g., 1-5 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a RhoA activation assay lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Pull-Down of Active RhoA:
-
Incubate the cell lysates with a Rho-binding domain (RBD) of a Rho effector protein (e.g., Rhotekin) that is conjugated to agarose (B213101) beads. The RBD specifically binds to GTP-bound (active) RhoA.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the agarose beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by adding SDS-PAGE sample buffer and boiling.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for RhoA.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) and a chemiluminescent substrate for detection.
-
Quantify the band intensity to determine the relative amount of active RhoA.
-
Cell Migration Assay (Transwell/Boyden Chamber)
This assay assesses the effect of this compound and its antagonists on cell motility.
-
Assay Setup:
-
Use a Transwell insert with a porous membrane (e.g., 8 µm pore size).
-
Add a chemoattractant solution (e.g., medium containing this compound) to the lower chamber of the well.
-
In the upper chamber, add a suspension of serum-starved cells in a serum-free medium.
-
-
Antagonist Treatment:
-
The LPA receptor antagonist can be added to either the upper chamber with the cells, the lower chamber with the chemoattractant, or both, depending on the experimental design.
-
-
Incubation:
-
Incubate the plate for a period sufficient for cell migration to occur (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
-
Cell Staining and Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis:
-
Compare the number of migrated cells in the antagonist-treated groups to the control group (stimulated with this compound alone) to determine the inhibitory effect of the antagonist.
-
By employing these methodologies and leveraging the comparative data on receptor antagonists, researchers can effectively validate the receptor-mediated effects of this compound, paving the way for a deeper understanding of its biological significance and therapeutic potential.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclic phosphatidic acid inhibits RhoA-mediated autophosphorylation of FAK at Tyr-397 and subsequent tumor-cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of lysophosphatidic acid-induced increase in intracellular calcium in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of RhoA by Lysophosphatidic Acid and Gα12/13 Subunits in Neuronal Cells: Induction of Neurite Retraction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of RhoA by lysophosphatidic acid and Galpha12/13 subunits in neuronal cells: induction of neurite retraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The G12/13-RhoA signaling pathway contributes to efficient lysophosphatidic acid-stimulated cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Dot and Graphviz [sheep-thrills.net]
Unraveling the Functional Dichotomy: A Comparative Guide to C18:1 Cyclic LPA and Other cLPA Species
For Immediate Publication
A Comprehensive Analysis of the Functional Distinctions Between Oleoyl (B10858665) (C18:1) Cyclic Lysophosphatidic Acid and Other Cyclic Lysophosphatidic Acid Variants for Researchers, Scientists, and Drug Development Professionals.
Cyclic lysophosphatidic acid (cLPA), a naturally occurring analog of lysophosphatidic acid (LPA), has emerged as a critical signaling molecule with a range of cellular functions that often oppose those of its well-studied counterpart, LPA. While LPA is typically associated with promoting cell proliferation and migration, cLPA has demonstrated anti-mitogenic and anti-metastatic properties.[1] The specific functions of cLPA are intricately linked to the structure of its acyl chain, with oleoyl (C18:1) cLPA exhibiting unique and potent activities compared to other cLPA species. This guide provides a detailed comparison of the functional differences between C18:1 cLPA and other cLPA variants, supported by experimental data and methodologies.
Functional Differences: A Comparative Overview
The length and saturation of the fatty acid chain in cLPA molecules significantly influence their biological activity. Notably, unsaturated cLPA species, such as C18:1 cLPA, have been shown to be more potent inhibitors of cancer cell migration compared to their saturated counterparts.
| cLPA Species | Acyl Chain | Key Functional Differences | References |
| C18:1 cLPA (Oleoyl) | 18 carbons, 1 double bond | Potent inhibitor of tumor cell migration and invasion. The presence of the double bond is associated with stronger anti-migratory effects compared to saturated cLPA species. | [1] |
| C16:0 cLPA (Palmitoyl) | 16 carbons, 0 double bonds | Inhibitor of tumor cell migration , but less potent than unsaturated species like C18:1 cLPA. It is one of the most abundant cLPA species found in human serum. | [1][2] |
| C18:0 cLPA (Stearoyl) | 18 carbons, 0 double bonds | A minor cLPA species found in human serum, its specific functional differences compared to C18:1 cLPA are less characterized, but as a saturated species, it is expected to have lower anti-migratory potency. | [2] |
| Other Unsaturated cLPAs (e.g., C16:1) | Variable carbons and double bonds | Generally exhibit stronger inhibition of tumor cell migration than saturated cLPA species. | [1] |
Note: While direct quantitative comparisons (e.g., IC50 values) for natural cLPA species are limited in the available literature, studies on their metabolically stabilized analogs (carba-cLPA or CCPA) provide strong evidence for the enhanced anti-migratory and anti-invasive properties of unsaturated species. For instance, CCPA 18:1 and CCPA 16:1 inhibit tumor cell migration more strongly than CCPA 16:0.[1]
Signaling Pathways: The Molecular Basis of Functional Divergence
The distinct biological effects of different cLPA species are rooted in their differential activation of downstream signaling pathways. This is primarily mediated through their interaction with various G-protein coupled receptors (GPCRs), particularly the LPA receptors (LPARs).
Unsaturated LPA species, including C18:1 LPA, have been shown to have a higher reactivity with the LPA3 receptor.[3][4][5] Activation of LPA3 is coupled to Gαq/11 and Gαi/o proteins, leading to the activation of downstream signaling cascades.[4][6] In contrast, other LPA receptors show broader ligand specificities.[3][5] The differential activation of these receptors and their subsequent G-protein coupling likely orchestrates the distinct cellular responses to various cLPA species.
One of the key signaling pathways implicated in the anti-migratory effects of cLPA is the inhibition of RhoA activation.[1] LPA is a known activator of the RhoA pathway, which promotes stress fiber formation and cell migration.[7][8] The inhibitory effect of cLPA on tumor cell migration is associated with its ability to counteract LPA-induced RhoA activation.[1]
Experimental Protocols
Transwell Migration/Invasion Assay
This assay is used to quantify the migratory or invasive potential of cells in response to different stimuli.
Workflow:
Detailed Methodology:
-
Cell Preparation: Culture cells to 80-90% confluency. Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate. For invasion assays, coat the inserts with a thin layer of Matrigel.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% fetal bovine serum or a specific concentration of LPA) to the lower chamber of the 24-well plate.
-
Cell Seeding and Treatment: Add the cell suspension to the upper chamber of the Transwell inserts. Treat the cells with different concentrations of C18:1 cLPA or other cLPA species. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator for a period determined by the cell type's migratory capacity (typically 6-24 hours).
-
Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope. The results can be expressed as the percentage of migration inhibition compared to the control.
RhoA Activation Assay (G-LISA)
This assay measures the amount of active, GTP-bound RhoA in cell lysates.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Plate cells and grow to desired confluency. Serum-starve the cells before treatment to reduce basal RhoA activity. Treat cells with different cLPA species, with or without co-stimulation with LPA, for a short period (e.g., 5-15 minutes).
-
Cell Lysis: Lyse the cells on ice with a lysis buffer provided in a commercial RhoA activation assay kit (e.g., G-LISA).
-
Assay Procedure:
-
Add the cell lysates to the wells of a 96-well plate that are coated with a Rho-GTP-binding protein.
-
Incubate to allow the active RhoA in the lysate to bind to the plate.
-
Wash the wells to remove unbound proteins.
-
Add a primary antibody specific for RhoA.
-
Add a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Add a colorimetric HRP substrate and measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis: The absorbance is proportional to the amount of active RhoA in the sample. Compare the levels of RhoA activation between different treatment groups.
Conclusion
The available evidence strongly indicates that the acyl chain composition of cyclic lysophosphatidic acid is a critical determinant of its biological function. C18:1 cLPA, with its unsaturated oleoyl chain, demonstrates superior anti-migratory and anti-invasive properties in cancer cells compared to its saturated counterparts like C16:0 cLPA. This functional divergence is likely mediated by the differential activation of LPA receptors and the subsequent modulation of downstream signaling pathways, particularly the inhibition of the pro-migratory RhoA pathway. Further research with a focus on generating direct quantitative comparisons of natural cLPA species and elucidating the precise molecular mechanisms of their receptor interactions will be invaluable for the development of novel therapeutic strategies targeting cancer metastasis and other diseases.
References
- 1. Differential activation of G protein-mediated signaling by synthetic cannabinoid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ARHGAP18, a GTPase-activating protein for RhoA, controls cell shape, spreading, and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The LPA3 Receptor: Regulation and Activation of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic Acid Receptor 3 (LPA3): Signaling and Phosphorylation Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.teikyo.jp [pure.teikyo.jp]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative Analysis of Multiple Proteins of Different Invasive Tumor Cell Lines at the Same Single-Cell Level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In-depth quantitative proteomics analysis revealed C1GALT1 depletion in ECC-1 cells mimics an aggressive endometrial cancer phenotype observed in cancer patients with low C1GALT1 expression - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: C18:1 Cyclic LPA vs. 2-carba-cPA in Stability and Activity
For researchers and professionals in drug development, the selection of appropriate lipid signaling molecules is paramount. This guide provides a detailed comparison of two analogs of cyclic lysophosphatidic acid (cPA): the naturally occurring C18:1 Cyclic LPA and the synthetic, stabilized 2-carba-cPA. We will delve into their relative stability and biological activity, supported by experimental data and detailed protocols to aid in your research endeavors.
Executive Summary
Cyclic LPA (cLPA) is a naturally occurring bioactive lipid that modulates a variety of cellular processes. However, its inherent instability can limit its therapeutic and research applications. 2-carba-cPA, a synthetic analog where the sn-2 oxygen in the glycerol (B35011) backbone is replaced with a methylene (B1212753) group, was designed to overcome this limitation. This guide demonstrates that while both molecules exhibit activity at LPA receptors, 2-carba-cPA offers significantly enhanced stability, particularly in acidic environments.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the key quantitative data comparing the stability and activity of this compound and 2-carba-cPA.
Table 1: Stability Comparison
| Compound | Condition | Half-life | Reference |
| This compound | Tissue Culture Medium | >75% remains after 24 hours | [1] |
| 2-carba-cPA (2ccPA) | Mouse Plasma | 16 minutes | [2][3] |
| 2-carba-cPA (2ccPA) | Acidic Conditions (e.g., stomach) | Unstable | [2] |
| 2-carba-cPA (2ccPA) | Neutral or Alkaline Conditions (e.g., intestine) | Stable | [2] |
Table 2: Biological Activity - LPA Receptor Activation
| Compound | Receptor | EC50 (nM) | Assay | Reference |
| This compound | LPA1-4 | Significantly higher than LPA | - | [1][4] |
| 2-carba-cPA (2ccPA 18:1) | LPA1-4 | Partial agonist | - | [4] |
| 2-carba-LPA (degradation product of 2-carba-cPA) | LPA1 | 54.8 | TGF-α shedding assay | [5][6] |
| LPA2 | 256.4 | TGF-α shedding assay | [5][6] | |
| LPA3 | 11.6 | TGF-α shedding assay | [5][6] | |
| LPA4 | 1.0 | TGF-α shedding assay | [5][6] | |
| LPA5 | 50.2 | TGF-α shedding assay | [5][6] | |
| LPA6 | 90.9 | TGF-α shedding assay | [5][6] |
Note: Direct comparative EC50 values for this compound and 2-carba-cPA under identical experimental conditions are limited in the reviewed literature. The data for 2-carba-LPA is included as it is the bioactive metabolite of 2-carba-cPA.
Stability Profile: Enhanced Durability of 2-carba-cPA
The primary advantage of 2-carba-cPA lies in its enhanced chemical stability compared to the naturally occurring this compound. The replacement of the sn-2 oxygen with a methylene group renders the molecule resistant to hydrolysis, particularly in acidic environments.[2] While this compound shows reasonable stability in neutral pH environments like tissue culture media, its susceptibility to degradation under more varied physiological conditions can be a significant drawback.[1]
A pharmacokinetic study in mice revealed that 2-carba-cPA has a plasma half-life of 16 minutes.[2][3] This in vivo stability, although seemingly short, is a significant improvement over what is expected for natural cLPA, allowing for more sustained biological effects after administration. The instability of 2-carba-cPA in acidic conditions suggests that for oral delivery, a gastro-resistant formulation would be necessary to ensure it reaches its target in an active form.[2]
Activity at LPA Receptors: A Comparative Overview
Both this compound and 2-carba-cPA exert their biological effects primarily through interaction with the family of G protein-coupled lysophosphatidic acid (LPA) receptors.
This compound is known to activate LPA receptors 1 through 5.[1] However, its potency is generally lower than that of LPA, requiring significantly higher concentrations to elicit a response at LPA1-4 receptors.[1][4]
2-carba-cPA also interacts with LPA receptors. Studies have shown that 2-carba-cPA acts as a partial agonist at LPA1-4 receptors.[4] It is important to note that 2-carba-cPA can be metabolized to 2-carba-LPA, which is a potent agonist at all six LPA receptors, with particularly high activity at LPA3 and LPA4.[5][6] This suggests that the biological activity of 2-carba-cPA in vivo may be a combination of the parent compound and its more active metabolite.
Signaling Pathways and Experimental Workflows
To understand the functional consequences of receptor activation by these compounds, it is crucial to visualize the downstream signaling pathways and the experimental workflows used to assess their activity.
LPA Receptor Signaling Pathway
LPA receptors couple to various G proteins, primarily Gq/11, Gi/o, and G12/13, to initiate a cascade of intracellular events. Activation of these pathways can lead to diverse cellular responses such as calcium mobilization, cell proliferation, migration, and cytoskeletal changes.
LPA Receptor Signaling Cascade
Experimental Workflow: Stability Assay using LC-MS
A common method to assess the stability of these compounds is through incubation in a relevant biological matrix followed by quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Stability Assay Workflow
Experimental Workflow: TGF-α Shedding Assay for Receptor Activation
The TGF-α shedding assay is a robust method to quantify G protein-coupled receptor (GPCR) activation.
TGF-α Shedding Assay Workflow
Experimental Protocols
In Vitro Stability Assay
Objective: To determine the half-life of this compound and 2-carba-cPA in a biological matrix (e.g., plasma).
Materials:
-
This compound and 2-carba-cPA
-
Human plasma (or other relevant biological matrix)
-
Phosphate-buffered saline (PBS)
-
Organic solvents for extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of this compound and 2-carba-cPA in a suitable solvent.
-
Spike the compounds into pre-warmed human plasma to a final concentration of 1 µM.
-
Incubate the samples at 37°C.
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), collect aliquots of the plasma samples.
-
Immediately stop the reaction by adding ice-cold methanol.
-
Perform a lipid extraction using a modified Bligh-Dyer method.
-
Dry the organic phase under nitrogen and reconstitute in a suitable solvent for LC-MS analysis.
-
Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Plot the concentration of the parent compound versus time and calculate the half-life.
TGF-α Shedding Assay for LPA Receptor Activation
Objective: To determine the EC50 values of this compound and 2-carba-cPA for LPA receptors.[5][7][8][9][10]
Materials:
-
HEK293 cells
-
Plasmids encoding the LPA receptor of interest and alkaline phosphatase-tagged pro-transforming growth factor-α (AP-TGF-α)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and 2-carba-cPA
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Microplate reader
Procedure:
-
Co-transfect HEK293 cells with the expression plasmids for the specific LPA receptor and AP-TGF-α.
-
After 24 hours, seed the transfected cells into 96-well plates.
-
Wash the cells and replace the medium with a serum-free medium.
-
Add serial dilutions of this compound or 2-carba-cPA to the wells and incubate for 1 hour at 37°C.
-
Transfer the conditioned medium to a new 96-well plate.
-
Add pNPP solution to the conditioned medium and incubate at 37°C.
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced, which is proportional to the amount of shed AP-TGF-α.
-
Plot the absorbance values against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Conclusion
The choice between this compound and 2-carba-cPA will depend on the specific requirements of the research. This compound, as the endogenous form, may be preferable for studies aiming to understand native physiological processes. However, for applications requiring greater stability and a more sustained biological effect, the synthetic analog 2-carba-cPA presents a clear advantage. Its enhanced resistance to degradation, particularly in acidic environments, makes it a more robust tool for in vivo studies and for the development of potential therapeutics. The finding that its degradation product, 2-carba-LPA, is a potent LPA receptor agonist adds another layer of complexity and potential therapeutic benefit to its profile. Researchers should carefully consider these stability and activity profiles when designing their experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the pharmacokinetics of 2-carba-cyclic phosphatidic acid by liquid chromatography-triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Carba-lysophosphatidic acid is a novel β-lysophosphatidic acid analogue with high potential for lysophosphatidic acid receptor activation and autotaxin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGFα shedding assay: an accurate and versatile method for detecting GPCR activation | Springer Nature Experiments [experiments.springernature.com]
Decoding Specificity: A Comparative Guide to C18:1 Cyclic LPA and its Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1-oleoyl-sn-glycero-2,3-cyclic-phosphate (C18:1 cyclic LPA), a naturally occurring analog of lysophosphatidic acid (LPA), with other LPA species. Understanding the nuanced specificity of this compound for its cellular targets is crucial for elucidating its unique biological functions and exploring its therapeutic potential. Often exhibiting effects that oppose its non-cyclic counterpart, this compound's distinct signaling profile presents both challenges and opportunities in drug development. This document summarizes key quantitative data, details experimental protocols for assessing specificity, and visualizes the complex signaling pathways involved.
Data Presentation: Unveiling the Nuances of Receptor Affinity and Potency
The specificity of this compound is best understood through a direct comparison of its binding affinities and functional potencies with other major LPA species across a range of targets. While comprehensive datasets are still emerging, the following tables summarize available quantitative information.
Table 1: Comparative Potency (EC50) of LPA Species on LPA Receptors
| Ligand | LPA1 (EC50) | LPA2 (EC50) | LPA3 (EC50) | LPA4 (EC50) | LPA5 (EC50) | LPA6 (EC50) |
| This compound | Higher than LPA | Higher than LPA | Higher than LPA | Higher than LPA | Similar to LPA | Data not available |
| C18:1 LPA | ~39.2 nM[1] | Data not available | Potent agonist[2] | Data not available | ~78 nM[3] | Data not available |
| C16:0 LPA | ~146.3 nM[1] | Data not available | Less potent than C18:1 LPA[2] | Data not available | Data not available | Data not available |
| C18:0 LPA | Less potent than C18:1 LPA[2] | Data not available | Less potent than C18:1 LPA[2] | Data not available | Data not available | Data not available |
| C20:4 LPA | ~20.8 nM[1] | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: "Higher than LPA" indicates a less potent activation compared to the corresponding non-cyclic LPA species. Specific EC50 values for this compound are not consistently reported across all receptor subtypes in the reviewed literature.
Table 2: Binding Affinity (Kd) of LPA Species for LPA1 Receptor
| Ligand | LPA1 (Kd) |
| This compound | Data not available |
| Unlabeled, natural LPA | pKd = 9[4] |
| C18:1 LPA | Data not available |
Table 3: Activity of this compound on Non-GPCR Target PPARγ
| Ligand | Target | Activity | IC50 |
| This compound | PPARγ | Antagonist[5] | Data not available |
| Unsaturated acyl forms of LPA | PPARγ | Agonist | Data not available |
Experimental Protocols: Methodologies for Confirming Target Specificity
Accurate assessment of this compound's specificity relies on robust and reproducible experimental protocols. The following sections detail key assays used to characterize ligand-receptor interactions.
Radioligand Binding Assay for Determining Binding Affinity (Ki)
This competitive binding assay quantifies the affinity of a non-radiolabeled ligand, such as this compound, for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific LPA receptor.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably overexpressing a human LPA receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled LPA receptor agonist (e.g., [3H]LPA).
-
Test Compounds: this compound and other LPA species for comparison.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., GF/C filters).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the target LPA receptor to high density. Harvest, homogenize in cold lysis buffer, and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend it in binding buffer. Determine the protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, combine the membrane preparation (10-50 µg of protein), various concentrations of the test compound, and a fixed concentration of the radioligand (at or below its Kd).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters to separate bound from unbound radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled LPA) from total binding. Plot the specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Potency (EC50)
This functional assay measures the ability of a ligand to stimulate Gq-coupled LPA receptors, leading to an increase in intracellular calcium concentration ([Ca2+]i).
Objective: To determine the half-maximal effective concentration (EC50) of LPA species for activating LPA receptors.
Materials:
-
Cells: Cell lines endogenously expressing or engineered to overexpress a specific LPA receptor (e.g., SH-SY5Y, PC12, or transfected HEK293 cells).
-
Assay Plates: Black-walled, clear-bottom 96-well plates.
-
Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with HEPES.
-
LPA species: this compound and other LPA analogs.
-
Fluorescence Plate Reader.
Procedure:
-
Cell Preparation: Seed cells into the 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium indicator dye in the dark at 37°C for 30-60 minutes.
-
Compound Preparation: Prepare serial dilutions of the LPA species in the assay buffer.
-
Measurement of [Ca2+]i: Use a fluorescence plate reader to record the baseline fluorescence. Add the different concentrations of the LPA species to the wells and continue recording the fluorescence to measure the change in [Ca2+]i.
-
Data Analysis: Calculate the change in fluorescence from baseline. Plot the response against the log concentration of the LPA species and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Dynamic Mass Redistribution (DMR) Assay for Holistic Cellular Response
DMR is a label-free technology that measures the redistribution of cellular matter upon receptor activation, providing a holistic view of the cellular response.
Objective: To characterize the integrated cellular response to LPA receptor activation by different LPA species.
Materials:
-
Cells: Adherent cell lines expressing the LPA receptor of interest.
-
DMR-compatible microplates.
-
Assay Buffer: HBSS with 20 mM HEPES.
-
LPA species.
-
DMR instrument (e.g., Epic system).
Procedure:
-
Cell Seeding: Seed cells onto the DMR microplates and culture overnight.
-
Assay Preparation: Wash the cells with assay buffer and allow them to equilibrate in the DMR instrument for 1 hour at 37°C.
-
Agonist Stimulation: Establish a baseline reading for a few minutes, then add the LPA species at various concentrations.
-
Data Acquisition: Monitor the DMR signal in real-time for a defined period (e.g., 60-90 minutes).
-
Data Analysis: Analyze the kinetic response of the DMR signal. Plot the dose-response curve of a specific parameter of the DMR signal (e.g., peak amplitude) against the log concentration of the agonist to determine the EC50 value.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound signaling and its experimental characterization is essential for a clear understanding.
Caption: this compound Signaling Pathways.
Caption: Experimental Workflow for Specificity Analysis.
Caption: this compound Target Relationships.
References
- 1. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. jscimedcentral.com [jscimedcentral.com]
A Comparative Guide to the Cross-Reactivity of C18:1 Cyclic LPA with Lipid Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the interaction of 1-oleoyl-sn-glycero-2,3-cyclic-phosphate (C18:1 cyclic LPA) with various lysophosphatidic acid (LPA) receptors and other lipid-activated G protein-coupled receptors. Understanding the cross-reactivity of this unique signaling molecule is crucial for elucidating its physiological functions and for the development of targeted therapeutics.
Cyclic phosphatidic acid (cPA) is a naturally occurring analog of lysophosphatidic acid (LPA).[1][2] While structurally similar, this compound often elicits cellular responses that are distinct from, and sometimes opposite to, those of its non-cyclic counterpart, 18:1 LPA, despite activating overlapping receptor populations.[1][2] This guide summarizes the available quantitative data, details the experimental protocols for assessing receptor activity, and illustrates the key signaling pathways involved.
Quantitative Comparison of Receptor Activation
The following table summarizes the potency (EC₅₀) and efficacy of this compound and, for comparison, the well-characterized 18:1 LPA at various LPA receptors. It is important to note that direct comparative studies across all receptors are limited, and the data presented here is compiled from multiple sources. Experimental conditions may vary between studies.
| Ligand | Receptor | Assay Type | Potency (EC₅₀) | Efficacy | Reference |
| This compound | LPA₁ | Calcium Mobilization | >20-fold less potent than 18:1 LPA | Partial Agonist | [3] |
| LPA₁ | ERK Phosphorylation | Lower potency than in Calcium Assay | Partial Agonist | [3] | |
| LPA₂ | Data Not Available | Data Not Available | Data Not Available | ||
| LPA₃ | Data Not Available | Data Not Available | Data Not Available | ||
| LPA₄ | cAMP Accumulation | Higher EC₅₀ than 18:1 LPA | Agonist | [2] | |
| LPA₅ | cAMP Accumulation | Similar efficacy to 18:1 LPA | Full Agonist | [2] | |
| LPA₆ | Data Not Available | Data Not Available | Data Not Available | ||
| 18:1 LPA (Oleoyl-LPA) | LPA₁ | Calcium Mobilization | ~1-10 nM | Full Agonist | [4][5] |
| LPA₁ | GTPγS Binding | ~18 nM (Kᵢ) | Agonist | ||
| LPA₂ | Calcium Mobilization | ~10-100 nM | Full Agonist | [6] | |
| LPA₃ | Calcium Mobilization | ~1-10 nM | Full Agonist | [5] | |
| LPA₄ | cAMP Accumulation | Nanomolar range | Agonist | [7] | |
| LPA₅ | Calcium Mobilization | ~10-100 nM | Agonist | [4] | |
| LPA₆ | Multiple Assays | Micromolar range | Agonist | [8] |
Note: Data Not Available indicates that specific quantitative values for this compound were not found in the surveyed literature. The potency of this compound at LPA₁₋₄ receptors is generally reported to be significantly lower than that of 18:1 LPA.[2] Stabilized analogs of 18:1 cyclic LPA have been shown to be partial agonists at LPA₁₋₄ receptors.
Signaling Pathways
This compound, through its interaction with various LPA receptors, can activate a range of intracellular signaling cascades. The specific pathway engaged depends on the receptor subtype and the cellular context. LPA receptors are known to couple to at least four major families of G proteins: Gαi/o, Gαq/11, Gα12/13, and Gαs.[8]
Below are diagrams illustrating the primary signaling pathways activated by LPA receptors.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An LPA species (18:1 LPA) plays key roles in the self-amplification of spinal LPA production in the peripheral neuropathic pain model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of C18:1 Cyclic LPA and Lysophosphatidic Acid Receptor Agonists
A Guide for Researchers, Scientists, and Drug Development Professionals
Lysophosphatidic acid (LPA) is a bioactive phospholipid that orchestrates a multitude of cellular processes by activating a family of six G protein-coupled receptors (GPCRs), designated LPA₁₋₆.[1] These signaling events are implicated in both normal physiological functions and various pathologies, including cancer, fibrosis, and neuropathic pain.[1][2] Oleoyl-LPA (C18:1 LPA) is a common, potent endogenous agonist for these receptors.[3] A naturally occurring analog, C18:1 cyclic LPA (cLPA), where the sn-2 hydroxy group forms a ring with the sn-3 phosphate, exhibits distinct biological activities, often opposing those of LPA despite activating similar receptors.[4][5] This guide provides a comparative analysis of C18:1 cLPA and other LPA receptor agonists, focusing on quantitative data, signaling pathways, and the experimental protocols used for their characterization.
Quantitative Comparison of LPA Receptor Agonists
The potency and efficacy of LPA receptor agonists are typically quantified by their half-maximal effective concentration (EC₅₀) or their binding affinity (Kᵢ or K₋). These values vary depending on the specific LPA receptor subtype and the functional assay employed. While comprehensive comparative data for C18:1 cLPA across all receptor subtypes is limited in single studies, the available information indicates it often acts as a partial or biased agonist compared to the canonical C18:1 LPA. For instance, C18:1 cLPA was found to be over 20-fold more potent in inducing calcium mobilization compared to ERK phosphorylation, suggesting biased signaling at the LPA₁ receptor.[6]
Below are tables summarizing the activity of various LPA receptor agonists, including the standard oleoyl (B10858665) LPA, to provide a baseline for comparison.
Table 1: Potency (pEC₅₀) of LPA in Functional Assays
| Cell Line | Receptor | Functional Assay | pEC₅₀ (Mean) |
|---|---|---|---|
| CHO | LPA₁ | Calcium Mobilization | 7.25[7] |
| CHO | LPA₁ | Dynamic Mass Redistribution | 7.16[7] |
| CHO | LPA₂ | Calcium Mobilization | 7.97[7] |
| CHO | LPA₂ | Dynamic Mass Redistribution | 6.87[7] |
pEC₅₀ is the negative logarithm of the EC₅₀ value.
Table 2: Activity of Selected Synthetic LPA₁ Receptor Agonists
| Compound | Target Receptor | Functional Assay | EC₅₀ (µM) | Efficacy (Eₘₐₓ %) |
|---|---|---|---|---|
| UCM-05194 ((S)-17) | LPA₁ | Calcium Mobilization | 0.24 | 118[2] |
| Compound 6 | LPA₁ | Calcium Mobilization | 1.7 | 33[2] |
| Compound 7 | LPA₁ | Calcium Mobilization | 6.0 | 74[2] |
Data derived from studies on stably transfected RH7777 cells.[2]
Signaling Pathways of LPA Receptors
LPA receptors couple to at least four main families of heterotrimeric G proteins (Gαq/11, Gαi/o, Gα₁₂/₁₃, and Gαₛ), initiating diverse downstream signaling cascades.[1][8] The specific G protein engaged depends on the receptor subtype, the agonist, and the cell type. This differential coupling is the basis for the varied and sometimes opposing cellular responses observed with different agonists like LPA and cLPA.[4][5]
-
Gαq/11 Pathway : Activation leads to phospholipase C (PLC) stimulation, which hydrolyzes PIP₂ into IP₃ and DAG. IP₃ triggers the release of intracellular calcium (Ca²⁺), a key event in many cellular processes.[9][10]
-
Gαi/o Pathway : This pathway inhibits adenylyl cyclase, leading to decreased cAMP levels. It can also activate the PI3K/Akt and MAPK/ERK pathways, promoting cell survival and proliferation.[1]
-
Gα₁₂/₁₃ Pathway : This pathway is primarily linked to the activation of the small GTPase RhoA, which regulates the actin cytoskeleton, influencing cell shape, migration, and stress fiber formation.[8][11]
-
Gαₛ Pathway : Less commonly, LPA receptors can couple to Gαₛ, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.
The diagram below illustrates the major signaling pathways activated by LPA receptors.
Canonical LPA receptor signaling pathways.
Key Experimental Protocols
Characterizing the pharmacological profile of LPA receptor agonists involves a suite of in vitro functional assays. Below are detailed methodologies for three cornerstone experiments.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium following the activation of Gαq/11-coupled receptors.[12]
Objective: To determine the potency (EC₅₀) and efficacy (Eₘₐₓ) of an agonist by measuring changes in intracellular Ca²⁺.
Methodology:
-
Cell Culture: Seed cells stably expressing the target LPA receptor (e.g., CHO-LPA₁ or HEK293-LPA₂) into black-walled, clear-bottom 96- or 384-well microplates and culture overnight.[9][10]
-
Dye Loading: Aspirate the culture medium. Add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., 3 µM Fluo-4 AM) and often a dispersing agent like Pluronic F-127 (0.01%).[10][13] Incubate at 37°C for 30-60 minutes in the dark.
-
Cell Washing: Gently wash the cells with an assay buffer (e.g., HBSS with 20 mM HEPES) to remove excess dye.[10]
-
Compound Addition & Measurement: Place the plate in a fluorescence plate reader (e.g., FLIPR). Establish a stable baseline fluorescence reading.[10]
-
Agonist Stimulation: Use the instrument's integrated fluidics to add serial dilutions of the test agonist (e.g., C18:1 cLPA) to the wells.
-
Data Acquisition: Immediately measure the fluorescence intensity kinetically over time. The peak fluorescence response corresponds to the intracellular calcium concentration.[9]
-
Data Analysis: Plot the peak fluorescence response against the logarithm of the agonist concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to calculate EC₅₀ and Eₘₐₓ values.
GTPγS Binding Assay
This functional assay provides a direct measure of G protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor stimulation.[14][15] It is particularly useful for studying Gαi/o-coupled receptors.[16]
Objective: To measure receptor-mediated G protein activation and determine agonist potency and efficacy.
Methodology:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the target LPA receptor. Store aliquots at -80°C.[15]
-
Assay Setup: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (to a final concentration of 10-100 µM), and serial dilutions of the test agonist in an assay buffer.[15] Include a control for non-specific binding containing unlabeled GTPγS (10 µM).
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.[15]
-
Reaction Initiation: Add [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to all wells to start the reaction.[15]
-
Incubation: Incubate at 30°C for 60 minutes with gentle shaking to allow the binding of [³⁵S]GTPγS to activated G proteins.[15]
-
Termination and Separation: Terminate the reaction by rapid filtration through a filter plate, washing away unbound [³⁵S]GTPγS. Alternatively, for a homogeneous assay, use SPA beads that capture the membranes.[14][17]
-
Detection: Add scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.[15]
-
Data Analysis: Subtract non-specific binding from all measurements. Plot the specific binding against the agonist concentration to determine EC₅₀ and Eₘₐₓ.
RhoA Activation Assay
This assay is used to quantify the activation of the Gα₁₂/₁₃ pathway by measuring the amount of active, GTP-bound RhoA.
Objective: To determine if an agonist activates the RhoA signaling pathway.
Methodology:
-
Cell Lysis: Culture cells to 80-90% confluence and stimulate with the desired agonist for a specified time.[18] Wash cells with ice-cold PBS and lyse them in an ice-cold lysis buffer.[19]
-
Lysate Clarification: Centrifuge the lysates to pellet cellular debris and collect the supernatant. Determine the protein concentration.
-
Pull-down of Active RhoA: Incubate the cell lysates (~1 mg of protein) with Rhotekin-RBD (Rho-binding domain) agarose (B213101) beads.[19][20] Rhotekin-RBD specifically binds to the active, GTP-bound form of RhoA.
-
Incubation: Incubate the mixture at 4°C for 1 hour with gentle agitation.[18]
-
Washing: Pellet the beads by centrifugation and wash them multiple times with lysis buffer to remove non-specifically bound proteins.[18]
-
Elution: Resuspend the final bead pellet in 2X SDS-PAGE sample buffer and boil for 5 minutes to elute the bound proteins.[18]
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for RhoA.
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the bands. The intensity of the band corresponds to the amount of active RhoA in the initial lysate.
General Experimental Workflow
The process of comparing LPA receptor agonists follows a standardized workflow, from initial cell preparation to final data analysis and interpretation.
Workflow for in vitro agonist characterization.
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel agonist of the type 1 lysophosphatidic acid receptor (LPA1), UCM-05194, shows efficacy in neuropathic pain amelioration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. avantiresearch.com [avantiresearch.com]
- 5. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endogenous lysophosphatidic acid (LPA1) receptor agonists demonstrate ligand bias between calcium and ERK signalling pathways in human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. RhoA Activation Assay Kit (ab173237) is not available | Abcam [abcam.com]
- 19. cellbiolabs.com [cellbiolabs.com]
- 20. biocat.com [biocat.com]
Validating the Anti-Invasive Effects of C18:1 Cyclic LPA In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-invasive properties of C18:1 Cyclic Lysophosphatidic Acid (C18:1 cLPA) against other relevant compounds, supported by experimental data from in vitro studies. We delve into the molecular pathways underpinning its mechanism of action and provide detailed protocols for key experiments to facilitate the replication and validation of these findings.
Comparative Analysis of Anti-Invasive Efficacy
Cyclic Lysophosphatidic Acid (cLPA) and its derivatives have emerged as potent inhibitors of cancer cell invasion, often exhibiting effects that counteract the pro-invasive actions of Lysophosphatidic Acid (LPA). While direct quantitative comparisons for C18:1 cLPA are limited in the available literature, data from closely related cLPA analogs provide strong evidence of their anti-invasive potential.
Metabolically stabilized carba-derivatives of cLPA (ccPA), where a phosphate (B84403) oxygen is replaced by a methylene (B1212753) group, have shown enhanced stability and, in some cases, greater potency. Studies have indicated that ccPA derivatives with unsaturated fatty acids, such as C18:1, inhibit tumor cell migration more effectively than their saturated counterparts like C16:0 ccPA.[1]
| Compound | Concentration | Cell Line | Invasion Model | % Inhibition of Invasion | Reference |
| Palmitoyl-cLPA (C16:0) | 25 µM | MM1 rat ascites hepatoma | Transcellular Migration Assay | 93.8% | [2] |
| C18:1 carba-cLPA (2ccPA 18:1) | Not Specified | A2058 melanoma | Not Specified | Potent inhibitor | [3] |
| C16:0 cLPA | 25 µM | Various (MM1, OC-10, PSN-1, B16) | Transcellular Migration Assay | 70-95% | [4] |
Note: The table highlights the potent anti-invasive effects of cLPA derivatives. While a specific percentage of inhibition for C18:1 cLPA is not provided in the search results, the finding that unsaturated fatty acid derivatives of carba-cLPA are more potent than saturated ones suggests that C18:1 cLPA is a highly effective anti-invasive agent.
Unveiling the Mechanism of Action: Signaling Pathways
The anti-invasive effects of C18:1 cLPA are primarily attributed to its ability to counteract the signaling pathways induced by LPA, a known promoter of cell invasion. The two key mechanisms are the inhibition of the RhoA signaling pathway and the elevation of intracellular cyclic AMP (cAMP).
1. Inhibition of the LPA-RhoA Signaling Pathway:
LPA binding to its G protein-coupled receptors (GPCRs) on the cell surface activates the small GTPase RhoA.[2][5] Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), leading to cytoskeletal rearrangements, stress fiber formation, and ultimately, enhanced cell motility and invasion.[6][7] C18:1 cLPA acts as an antagonist to this pathway, inhibiting the activation of RhoA and thereby preventing the downstream signaling events that promote invasion.[1]
2. Elevation of Intracellular cAMP:
Cyclic AMP is a crucial second messenger that has been shown to inhibit cancer cell migration and invasion.[8] C18:1 cLPA is believed to stimulate the activity of adenylyl cyclase, the enzyme responsible for synthesizing cAMP from ATP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets that ultimately suppress the cellular machinery required for invasion.
Experimental Protocols
To validate the anti-invasive effects of C18:1 cLPA in your own research, the following detailed protocols for the Transwell Invasion Assay are provided.
Transwell Invasion Assay (Boyden Chamber Assay)
This assay measures the ability of cells to migrate through a layer of extracellular matrix (ECM), mimicking the in vivo process of invasion.
Materials:
-
24-well Transwell inserts (e.g., 8.0 µm pore size)
-
Matrigel™ or other basement membrane extract
-
Cell culture medium (serum-free and serum-containing)
-
C18:1 cLPA and other test compounds
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol, paraformaldehyde)
-
Staining solution (e.g., Crystal Violet, DAPI)
-
Cotton swabs
-
Inverted microscope
Procedure:
-
Coating of Transwell Inserts:
-
Thaw Matrigel™ on ice overnight.
-
Dilute Matrigel™ with cold, serum-free medium to the desired concentration.
-
Add the diluted Matrigel™ solution to the upper chamber of the Transwell inserts.
-
Incubate at 37°C for at least 4-6 hours to allow for gelation.
-
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours before the assay.
-
Trypsinize and resuspend the cells in serum-free medium.
-
Perform a cell count and adjust the concentration to the desired density.
-
-
Assay Setup:
-
Remove any excess medium from the rehydrated Matrigel™ layer.
-
In the lower chamber of the 24-well plate, add medium containing a chemoattractant (e.g., 10% FBS).
-
In the upper chamber, add the cell suspension in serum-free medium.
-
Add C18:1 cLPA or other test compounds to the upper and/or lower chambers at the desired concentrations. Include appropriate vehicle controls.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a duration appropriate for the cell type (typically 12-48 hours).
-
-
Quantification of Invasion:
-
After incubation, carefully remove the medium from the upper chamber.
-
Use a cotton swab to gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.
-
Fix the invaded cells on the lower surface of the membrane with a fixation solution.
-
Stain the fixed cells with a staining solution.
-
Wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
Count the number of stained, invaded cells in several random fields of view using an inverted microscope.
-
Calculate the percentage of invasion inhibition relative to the control.
-
Experimental Workflow
The following diagram illustrates the general workflow for conducting a Transwell invasion assay to assess the anti-invasive effects of C18:1 cLPA.
Conclusion
The in vitro evidence strongly supports the role of C18:1 Cyclic LPA as a potent inhibitor of cancer cell invasion. Its dual mechanism of action, involving the suppression of the pro-invasive LPA-RhoA pathway and the activation of the anti-invasive cAMP signaling cascade, makes it a compelling candidate for further investigation in the development of novel anti-metastatic therapies. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers to validate and expand upon these findings. Further studies focusing on direct quantitative comparisons with other inhibitors and in vivo models are warranted to fully elucidate the therapeutic potential of C18:1 cLPA.
References
- 1. Inhibition of transcellular tumor cell migration and metastasis by novel carba-derivatives of cyclic phosphatidic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Carba analogs of cyclic phosphatidic acid are selective inhibitors of autotaxin and cancer cell invasion and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Lysophosphatidic Acid in Cancer: The Issues in Moving from Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The lysophosphatidic acid-regulated signal transduction network in ovarian cancer cells and its role in actomyosin dynamics, cell migration and entosis [thno.org]
- 8. Inhibition of tumor invasion and metastasis by a novel lysophosphatidic acid (cyclic LPA) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: C18:1 Cyclic LPA vs. Synthetic LPA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
Lysophosphatidic acid (LPA) is a critical signaling phospholipid involved in a multitude of physiological and pathological processes, including cell proliferation, migration, wound healing, fibrosis, and cancer.[1][2] Its effects are mediated through at least six G protein-coupled receptors (GPCRs), designated LPA1–6.[2] This wide range of activity has made the LPA signaling axis a compelling target for therapeutic intervention. Modulation of this pathway is approached through various molecules, including the naturally occurring analog C18:1 Cyclic LPA (cPA) and a growing arsenal (B13267) of synthetic LPA receptor modulators. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tools for their studies.
Molecular Profiles: A Tale of Two Structures
The fundamental difference between C18:1 cPA and canonical LPA lies in the phosphate (B84403) headgroup. While LPA possesses a linear phosphate group, C18:1 cPA features a cyclic phosphate ester linking the sn-2 and sn-3 positions of the glycerol (B35011) backbone.[3][4] This seemingly minor structural alteration dramatically impacts its biological activity.
Synthetic LPA receptor modulators are a diverse group of small molecules designed to selectively target one or more LPA receptors. They are broadly classified as agonists, which activate the receptor, or antagonists, which block the receptor's activity. Unlike the endogenous ligands, these synthetic compounds often possess non-lipid scaffolds, enhancing their drug-like properties such as stability and oral bioavailability.[5][6]
Mechanism of Action: Divergent Paths in LPA Signaling
This compound (cPA): A Pleiotropic Modulator
C18:1 cPA exhibits a complex pharmacological profile. While it can interact with LPA receptors (LPA1-5), its effects are often opposite to those of LPA.[3][7] It typically acts as a weak partial agonist or even an antagonist at certain LPA receptors.[3] For instance, cPA inhibits LPA-induced platelet aggregation, a stark contrast to LPA's pro-aggregatory role.[3]
Furthermore, a significant aspect of cPA's mechanism is its ability to inhibit autotaxin (ATX), the primary enzyme responsible for producing extracellular LPA from lysophosphatidylcholine (B164491) (LPC).[8] By reducing the synthesis of LPA, cPA can indirectly dampen overall LPA signaling. This dual action—direct receptor modulation and indirect inhibition of ligand production—makes its biological effects multifaceted. Many of the cellular responses to cPA, such as its anti-mitogenic and anti-metastatic properties, are contrary to the effects of LPA.[3][7]
Synthetic LPA Receptor Modulators: Targeted Intervention
Synthetic modulators are engineered for specificity and a defined mode of action.
-
Antagonists: These are the most developed class for therapeutic purposes. They bind to specific LPA receptors and prevent the binding of endogenous LPA, thereby blocking downstream signaling. Prominent examples include:
-
Ki16425 (B1673634): A competitive antagonist with a preference for LPA1 and LPA3 over LPA2.[9][10][11] It is widely used to probe the roles of these receptors in various processes, including neuropathic pain and inflammation.[9][12]
-
AM095: A potent and selective antagonist of LPA1.[13][14] It has demonstrated anti-fibrotic activity in preclinical models of lung and kidney fibrosis.[14][15]
-
-
Agonists: Synthetic agonists are designed to mimic the action of LPA, but often with greater receptor selectivity or improved stability. These are valuable tools for elucidating the function of specific LPA receptor subtypes.
The canonical LPA signaling pathway, which both cPA and synthetic modulators influence, involves the activation of heterotrimeric G proteins, leading to diverse downstream effects.
Comparative Performance: A Quantitative Look
The efficacy and potency of these modulators are determined by various assays, such as receptor binding and functional downstream signaling assays. The data below, compiled from multiple studies, highlights the quantitative differences between C18:1 cPA and representative synthetic antagonists.
| Compound | Target(s) | Assay Type | Cell Line/System | Parameter | Value (µM) | Reference(s) |
| C18:1 cPA | LPA1-5 | Receptor Activation | - | EC50 | Higher than LPA | [3] |
| Autotaxin | Enzyme Inhibition | - | - | Inhibits | [3] | |
| Ki16425 | LPA1 | Receptor Binding (Ki) | RH7777 cells | Ki | 0.34 | [9] |
| LPA2 | Receptor Binding (Ki) | RH7777 cells | Ki | 6.5 | [9] | |
| LPA3 | Receptor Binding (Ki) | RH7777 cells | Ki | 0.93 | [9][11] | |
| AM095 | LPA1 (human) | GTPγS Binding (IC50) | CHO cell membranes | IC50 | 0.98 | [13][14][15] |
| LPA1 (mouse) | GTPγS Binding (IC50) | CHO cell membranes | IC50 | 0.73 | [13][14][15] | |
| LPA1 (human) | Ca2+ Flux (IC50) | CHO cells | IC50 | 0.025 | [13] | |
| LPA1 (mouse) | Chemotaxis (IC50) | CHO cells | IC50 | 0.778 | [14][15] |
Note: Direct comparison of values across different studies and assay types should be done with caution due to variations in experimental conditions.
Experimental Protocols: Methodologies for Key Experiments
GTPγS Binding Assay for LPA Receptor Antagonism
This functional assay measures the first step in G protein activation following receptor engagement. It is used to determine the potency (IC50) of antagonists in preventing agonist-stimulated G protein activation.[16][17]
Objective: To determine the IC50 value of a test compound (e.g., AM095) for inhibiting LPA-induced G protein activation at the LPA1 receptor.
Materials:
-
Membranes: CHO cell membranes overexpressing recombinant human LPA1.[13]
-
Radioligand: [³⁵S]GTPγS (non-hydrolyzable GTP analog).[17]
-
Agonist: 18:1 LPA.
-
Test Compound: Synthetic modulator (e.g., AM095).
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.5.[13]
-
Other Reagents: GDP, Saponin (B1150181).[13]
-
Apparatus: Scintillation counter, 96-well filter plates.
Procedure:
-
Preparation: Thaw LPA1-expressing cell membranes on ice. Dilute the test compound and LPA to desired concentrations in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes (25-40 µg protein), GDP (5 µM), saponin (50 µg/mL), and varying concentrations of the test antagonist (e.g., AM095).[13]
-
Stimulation: Add a fixed concentration of LPA (e.g., 900 nM) to stimulate the receptor. For baseline measurement, add buffer instead of LPA.[13]
-
Binding Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS (e.g., 0.1 nM).[13]
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle shaking.
-
Termination: Terminate the reaction by rapid filtration through a filter plate using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate and add scintillation fluid to each well. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding (in the presence of excess unlabeled GTPγS) from total binding. Plot the percent inhibition of LPA-stimulated binding against the log concentration of the antagonist. Determine the IC50 value using non-linear regression.
Summary and Conclusion
The choice between this compound and a synthetic LPA receptor modulator depends entirely on the research objective.
-
This compound is a valuable tool for studying the broader physiological consequences of modulating the LPA axis in a pleiotropic manner. Its dual action on LPA receptors and autotaxin can reveal complex biological insights that might be missed with a highly specific agent. However, its multifaceted mechanism can make interpreting results challenging. Its effects are often contrary to those of LPA, making it an interesting molecule for exploring anti-proliferative or anti-metastatic pathways.[3][7]
-
Synthetic LPA Receptor Modulators offer precision. Antagonists like Ki16425 and AM095 are indispensable for dissecting the specific role of individual LPA receptors (LPA1, LPA3, etc.) in a given biological process.[9][13] Their high potency, selectivity, and often favorable pharmacokinetic properties make them suitable for in vivo studies and as starting points for drug development.[1][15]
References
- 1. Lysophosphatidic Acid Receptor Antagonists and Cancer: The Current Trends, Clinical Implications, and Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclic phosphatidic acid - a unique bioactive phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LPA receptor agonists and antagonists (WO2010051053) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 7. avantiresearch.com [avantiresearch.com]
- 8. Lysophosphatidic acid produced by autotaxin acts as an allosteric modulator of its catalytic efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. Ki16425, a subtype-selective antagonist for EDG-family lysophosphatidic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysophosphatidic acid receptor 1 antagonist ki16425 blunts abdominal and systemic inflammation in a mouse model of peritoneal sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. Pharmacokinetic and pharmacodynamic characterization of an oral lysophosphatidic acid type 1 receptor-selective antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]
Validating C18:1 Cyclic LPA Targets: A Comparative Guide to Knockdown and Knockout Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of knockdown and knockout methodologies for validating the targets of C18:1 Cyclic Lysophosphatidic Acid (cLPA). It summarizes experimental data, details relevant protocols, and visualizes key pathways and workflows to assist researchers in designing and interpreting their own studies.
Cyclic lysophosphatidic acid (cLPA), a naturally occurring analog of lysophosphatidic acid (LPA), is a bioactive phospholipid that modulates a variety of cellular processes. Unlike LPA, which typically promotes cell proliferation, cLPA often exhibits anti-proliferative and anti-metastatic effects.[1] Validating the specific molecular targets of C18:1 cLPA is crucial for understanding its mechanism of action and for the development of novel therapeutics. Gene knockdown using small interfering RNA (siRNA) and gene knockout using CRISPR-Cas9 are powerful tools for this purpose.
Comparison of Target Validation Approaches: siRNA vs. CRISPR-Cas9
While both siRNA and CRISPR-Cas9 are used for loss-of-function studies, they operate at different levels and offer distinct advantages and disadvantages.
| Feature | siRNA Knockdown | CRISPR-Cas9 Knockout |
| Mechanism | Post-transcriptional gene silencing by degrading target mRNA. | Permanent gene disruption at the genomic DNA level. |
| Effect | Transient reduction in gene expression. | Permanent loss of gene function. |
| Specificity | Can have off-target effects by partially binding to unintended mRNAs. | Can have off-target effects by cleaving unintended genomic sites. |
| Efficiency | Variable knockdown efficiency depending on cell type and siRNA design. | Can achieve complete gene knockout. |
| Applications | Ideal for studying the effects of transient gene suppression and for targets where complete knockout is lethal. | Suitable for creating stable cell lines or animal models with permanent gene inactivation. |
Validated Targets of Cyclic LPA using Knockdown Studies
Research has identified several potential targets of cyclic LPA through the use of siRNA-mediated knockdown. This section highlights two key examples: Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and LPA Receptor 6 (LPA6).
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)
Cyclic LPA has been identified as an endogenous antagonist of PPARγ, a nuclear hormone receptor involved in adipogenesis, inflammation, and cell proliferation.[2][3] Studies have shown that by inhibiting PPARγ, cLPA can suppress tumor cell growth. The production of cellular cPA is dependent on Phospholipase D2 (PLD2).
Knockdown of PLD2, the enzyme responsible for cPA synthesis, has been shown to reduce cPA levels and subsequently impact PPARγ-mediated cellular responses.
| Cell Line | Knockdown Target | Effect on cPA Production | Downstream Effect on PPARγ Activity | Reference |
| RAW264.7 Macrophages | PLD2 | >75% reduction in PMA-stimulated cPA 18:1 production | Attenuation of PPARγ inhibition | [4] |
| 3T3-L1 Preadipocytes | PLD2 | >75% reduction in insulin-stimulated cPA 18:1 production | Attenuation of PPARγ inhibition | [4] |
LPA Receptor 6 (LPA6)
In human dermal lymphatic endothelial cells (HDLECs), LPA6 has been identified as a key receptor mediating the lymphangiogenic actions of cyclic LPA.
| Cell Line | Knockdown Target | Effect of cPA on Tube Formation | Reference |
| HDLECs | LPA6 | Attenuated cPA-mediated tube formation | [5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
siRNA-mediated Knockdown of PLD2 in Macrophages
This protocol is adapted from a study investigating the role of PLD2 in cPA production.[4]
1. Cell Culture and Transfection:
-
Culture RAW264.7 macrophages in DMEM supplemented with 10% FBS.
-
For transfection, seed cells in 6-well plates to reach 50-60% confluency on the day of transfection.
-
Use a commercially available siRNA targeting mouse PLD2 and a non-targeting control siRNA.
-
Prepare siRNA-lipid complexes using a suitable transfection reagent according to the manufacturer's instructions.
-
Add the complexes to the cells and incubate for 48-72 hours.
2. Confirmation of Knockdown:
-
Harvest cells and perform quantitative real-time PCR (qRT-PCR) to measure PLD2 mRNA levels.
-
Perform Western blotting to assess PLD2 protein levels.
3. Measurement of cPA Production:
-
Following knockdown, stimulate cells with a relevant agonist (e.g., Phorbol 12-myristate 13-acetate - PMA).
-
Extract lipids from the cell lysate and quantify C18:1 cPA levels using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
siRNA-mediated Knockdown of LPA6 in Endothelial Cells
This protocol is based on a study of cPA-induced lymphangiogenesis.[5]
1. Cell Culture and Transfection:
-
Culture Human Dermal Lymphatic Endothelial Cells (HDLECs) in endothelial cell growth medium.
-
For transfection, use a reverse transfection method. Prepare siRNA-lipid complexes with a suitable transfection reagent.
-
Add the complexes to the wells of a culture plate, followed by seeding the HDLECs.
-
Incubate for 24-48 hours.
2. Confirmation of Knockdown:
-
Assess LPA6 mRNA and protein levels using qRT-PCR and Western blotting, respectively.
3. Tube Formation Assay:
-
Coat a 96-well plate with Matrigel.
-
Seed the transfected HDLECs onto the Matrigel-coated plate.
-
Treat the cells with C18:1 cLPA.
-
After a suitable incubation period (e.g., 12-24 hours), visualize the tube-like structures under a microscope and quantify the tube length.
General Protocol for CRISPR-Cas9 Mediated Knockout
While specific studies validating C18:1 cLPA targets using CRISPR-Cas9 were not identified, the following general protocol can be adapted for this purpose.
1. gRNA Design and Vector Construction:
-
Design guide RNAs (gRNAs) targeting the gene of interest (e.g., LPAR6 or PPARG) using online design tools.
-
Clone the designed gRNA sequences into a Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the Cas9-gRNA vector into the target cell line using a suitable transfection method (e.g., lipofection or electroporation).
-
Select for transfected cells using an appropriate selection marker (e.g., puromycin (B1679871) or fluorescence-activated cell sorting).
3. Validation of Knockout:
-
Isolate single-cell clones.
-
Extract genomic DNA and perform PCR followed by sequencing to confirm the presence of insertions or deletions (indels) at the target site.
-
Perform Western blotting to confirm the absence of the target protein.
4. Functional Assays:
-
Use the validated knockout cell lines in functional assays (e.g., cell proliferation, migration, or signaling assays) to assess the effect of gene knockout on the cellular response to C18:1 cLPA.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathways of this compound.
Caption: Experimental workflow for siRNA-mediated knockdown.
Caption: General experimental workflow for CRISPR-Cas9 mediated knockout.
References
- 1. PPARγ Networks in Cell Signaling: Update and Impact of Cyclic Phosphatidic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. mdpi.com [mdpi.com]
- 4. siRNA knockdown of gene expression in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophospholipid-Related Diseases and PPARγ Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of C18:1 Cyclic LPA and C16:0 Cyclic LPA for Researchers and Drug Development Professionals
An In-depth Analysis of Two Key Bioactive Lipids
Cyclic lysophosphatidic acid (cLPA) is a naturally occurring analog of lysophosphatidic acid (LPA), a well-characterized signaling phospholipid. Unlike LPA, cLPA possesses a cyclic phosphate (B84403) group, which confers unique biological activities that are often contrary to those of LPA, despite acting on some of the same receptors. The length and saturation of the acyl chain attached to the glycerol (B35011) backbone significantly influence the bioactivity of cLPA molecules. This guide provides a detailed side-by-side comparison of two prominent cLPA species: C18:1 cyclic LPA, which has an unsaturated oleoyl (B10858665) chain, and C16:0 cyclic LPA, which has a saturated palmitoyl (B13399708) chain.
Quantitative Data Summary
Direct quantitative comparisons of C18:1 cLPA and C16:0 cLPA in the same experimental settings are limited in publicly available literature. However, based on existing studies, a qualitative and semi-quantitative comparison can be drawn.
| Parameter | This compound | C16:0 Cyclic LPA | References |
| Chemical Structure | Glycerol backbone, an 18-carbon monounsaturated (oleic) acyl chain, and a cyclic phosphate group. | Glycerol backbone, a 16-carbon saturated (palmitic) acyl chain, and a cyclic phosphate group. | N/A |
| Receptor Binding Affinity | Binds to LPA receptors (LPA1-5). Specific Kd values for the cyclic form are not readily available in comparative studies. | Binds to LPA receptors (LPA1-5). Among naturally occurring cPA species, C16:0 is the most abundant in human serum. Specific Kd values for the cyclic form are not readily available in comparative studies. | [1] |
| Anti-proliferative Activity | Possesses anti-proliferative activity, a characteristic feature of cLPA molecules. | The cyclic phosphate group is essential for the anti-proliferative activity of cLPA. | [2] |
| Inhibition of Tumor Cell Invasion | Reported to be a more potent inhibitor of tumor cell migration than C16:0 cLPA. | Described as the most potent inhibitor of LPA-induced tumor cell invasion among naturally occurring cLPA species. At 25 µM, it inhibited LPA-induced invasion in various cancer cell lines by 70–95%. | [2] |
| Neuronal Effects | cLPA, in general, promotes neurite outgrowth and enhances neuronal cell survival. Specific comparative data for C18:1 cLPA is not available. | cLPA, in general, promotes neurite outgrowth and enhances neuronal cell survival. Specific comparative data for C16:0 cLPA is not available. | [2] |
| Platelet Aggregation | cLPA with an acyl chain inhibits LPA-induced platelet aggregation. | cLPA with an acyl chain inhibits LPA-induced platelet aggregation. | [2] |
Signaling Pathways
Both C18:1 cLPA and C16:0 cLPA are known to exert their effects by binding to a family of G protein-coupled receptors (GPCRs), primarily the LPA receptors (LPA1-5). The activation of these receptors can trigger a cascade of intracellular signaling events. While the general pathways are understood for cLPA, the specific nuances and differential activation by C18:1 and C16:0 forms are still under investigation. A key downstream effector for cLPA's effects on cell migration and cytoskeletal rearrangement is the RhoA pathway.
References
Unraveling the Binding Affinity of C18:1 Cyclic LPA: A Comparative Guide Using Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between lipids and proteins is paramount for therapeutic innovation. This guide provides a comparative analysis of the binding affinity of C18:1 cyclic lysophosphatidic acid (cLPA), a unique signaling lipid, utilizing Isothermal Titration Calorimetry (ITC). Due to the limited availability of direct ITC data for C18:1 cLPA, this guide uses thermodynamic data for the structurally related oleic acid (C18:1) as a reference for quantitative comparison and presents a comprehensive framework for conducting such studies.
Cyclic lysophosphatidic acid (cPA) is a naturally occurring analog of lysophosphatidic acid (LPA), a well-known signaling phospholipid.[1] While structurally similar, C18:1 cLPA often exhibits biological activities that are distinct from, and sometimes opposite to, those of C18:1 LPA, despite appearing to activate overlapping receptor populations.[1][2] These divergent functions—ranging from anti-mitogenic regulation of the cell cycle and inhibition of tumor cell invasion by cLPA to the promotion of cell proliferation by LPA—underscore the importance of characterizing the specific binding thermodynamics of each ligand.[2][3]
Isothermal Titration Calorimetry (ITC) is a powerful technique to directly measure the heat changes that occur during molecular interactions, providing a complete thermodynamic profile of a binding event in a single experiment.[4][5] This includes the binding affinity (Kd), enthalpy change (ΔH), entropy change (ΔS), and stoichiometry (n).[4]
Quantitative Comparison of Binding Affinities
| Ligand | Protein | Kd (μM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | n (Stoichiometry) |
| Oleic Acid (18:1) | Bovine β-lactoglobulin | 1.03 | -3.9 | -4.2 | ~1.0 |
Table 1: Thermodynamic parameters for the binding of oleic acid to bovine β-lactoglobulin as determined by Isothermal Titration Calorimetry. This data serves as a representative example for the type of quantitative information that can be obtained for lipid-protein interactions. Data sourced from[6].
This table will be updated with data for C18:1 cLPA and C18:1 LPA as it becomes available through ongoing research.
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Lipid-Protein Interaction
This protocol provides a detailed methodology for determining the binding affinity of C18:1 cLPA to a target protein, such as a G protein-coupled receptor (GPCR) or a carrier protein like serum albumin.
1. Sample Preparation:
-
Protein: The target protein should be purified to >95% homogeneity. Dialyze the protein extensively against the chosen experimental buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) to ensure buffer matching. The final protein concentration should be accurately determined.
-
Ligand (C18:1 cLPA): Prepare a stock solution of C18:1 cLPA in a suitable solvent. For the experiment, prepare the final ligand solution in the same dialysis buffer used for the protein to minimize heats of dilution.
-
Buffer Matching: It is critical that the protein and ligand solutions are in identical buffer to avoid large heats of dilution that can obscure the binding signal.[7]
2. ITC Instrument Setup:
-
Thoroughly clean the sample and reference cells of the ITC instrument with detergent and water.
-
Fill the reference cell with the experimental buffer.
-
Load the protein solution into the sample cell.
-
Load the C18:1 cLPA solution into the injection syringe.
3. Experimental Parameters:
-
Concentrations: The concentration of the protein in the cell and the ligand in the syringe should be optimized based on the expected binding affinity (Kd). A general guideline is to have the 'c-parameter' (c = n * [Protein] / Kd) between 5 and 500 for a reliable measurement. For an unknown affinity, a starting point could be 10-50 µM protein in the cell and a 10-20 fold higher concentration of the ligand in the syringe.[7]
-
Titration Schedule: A typical experiment consists of an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by 19-28 injections of a larger volume (e.g., 2 µL) at regular intervals (e.g., 150 seconds) to allow for a return to baseline.
-
Temperature: The experiment should be conducted at a constant temperature, typically 25°C or 37°C.
4. Data Acquisition and Analysis:
-
The ITC instrument measures the differential power required to maintain a zero temperature difference between the sample and reference cells as the ligand is injected.
-
The raw data (heat pulses) are integrated to obtain the heat change per injection.
-
A control experiment, titrating the ligand into buffer alone, should be performed to determine the heat of dilution, which is then subtracted from the experimental data.
-
The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., one set of sites) using the manufacturer's software to determine the thermodynamic parameters: Kd, ΔH, ΔS, and n.[4]
Visualizing the Framework
To better understand the experimental process and the biological context of C18:1 cLPA, the following diagrams have been generated.
Caption: Experimental workflow for Isothermal Titration Calorimetry.
Caption: LPA receptor signaling pathways.[8][9][10][11]
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. teapot.lib.ocha.ac.jp [teapot.lib.ocha.ac.jp]
- 4. Probing the thermodynamics of protein-lipid interactions by isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thermodynamic Analysis of Protein-Lipid Interactions by Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Binding of 18-carbon unsaturated fatty acids to bovine β-lactoglobulin--structural and thermodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. G-Protein-Coupled Lysophosphatidic Acid Receptors and Their Regulation of AKT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Differential Gene Expression Analysis: A Comparative Guide to C18:1 Cyclic LPA Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression following treatment with C18:1 Cyclic Lysophosphatidic Acid (cLPA). Due to a lack of direct comparative transcriptomic studies, this document leverages data from the closely related C18:1 LPA and contrasts the known divergent biological activities of cyclic LPA and LPA to infer potential differences in gene regulation. This guide also furnishes detailed experimental protocols for researchers aiming to conduct direct comparative studies.
Contrasting Biological Activities: C18:1 Cyclic LPA vs. LPA
Cyclic LPA (cLPA) is a structural analog of lysophosphatidic acid (LPA), characterized by a cyclic phosphate (B84403) group. While both molecules can act on LPA receptors, their downstream cellular effects are often distinct and even opposing. For instance, while LPA is typically mitogenic, cLPA can be anti-mitogenic.[1][2] These functional divergences suggest that their impact on global gene expression is also likely to differ significantly.
Gene Expression Profile: C18:1 LPA in Human Gingival Fibroblasts
Below is a summary of key genes regulated by C18:1 LPA treatment. It is hypothesized that C18:1 cLPA would regulate a partially overlapping yet distinct set of genes, potentially with opposing effects on proliferative and inflammatory pathways.
| Gene Symbol | Gene Name | Function | Regulation by C18:1 LPA |
| IL-6 | Interleukin 6 | Pro-inflammatory cytokine | Upregulated |
| IL-8 (CXCL8) | Interleukin 8 | Pro-inflammatory chemokine | Upregulated |
| IL-11 | Interleukin 11 | Anti-inflammatory cytokine | Upregulated |
| SOCS2 | Suppressor of cytokine signaling 2 | Regulator of cytokine signaling | Upregulated |
Experimental Protocols
To facilitate direct comparative studies, detailed methodologies for a typical differential gene expression experiment are provided below.
Cell Culture and Treatment
-
Cell Line: Primary human gingival fibroblasts (GFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin.
-
Treatment Conditions:
-
Cells are seeded and grown to 80% confluency.
-
Prior to treatment, cells are serum-starved for 24 hours in serum-free DMEM.
-
Treatment groups:
-
Vehicle control (e.g., 0.1% fatty acid-free BSA in DMEM)
-
This compound (e.g., 10 µM)
-
C18:1 LPA (e.g., 10 µM)
-
-
Incubation time: 24 hours.
-
RNA Isolation and Quality Control
-
Total RNA is extracted from cell lysates using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA quantity and purity are assessed using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios should be ~2.0.
-
RNA integrity is evaluated using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). RNA Integrity Number (RIN) values should be >8.0.
RNA Sequencing (RNA-Seq)
-
Library Preparation: mRNA is enriched from total RNA using oligo(dT) magnetic beads. The enriched mRNA is then fragmented and used as a template for first-strand cDNA synthesis, followed by second-strand synthesis. The resulting double-stranded cDNA is end-repaired, A-tailed, and ligated with sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Raw sequencing reads are quality-controlled using tools like FastQC.
-
Reads are aligned to a reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Gene expression levels are quantified using tools such as HTSeq or featureCounts.
-
Differential gene expression analysis is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are considered significantly differentially expressed.
-
Visualizing Workflows and Pathways
To further elucidate the experimental process and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. avantiresearch.com [avantiresearch.com]
- 2. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Major Human Oral Lysophosphatidic Acid Species, LPA 18:1, Regulates Novel Genes in Human Gingival Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lysophosphatidic acid (LPA) 18:1 transcriptional regulation of primary human gingival fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of C18:1 Cyclic LPA: A Guide for Laboratory Professionals
Understanding the Compound: Safety and Handling
Before disposal, it is imperative to understand the potential hazards associated with C18:1 Cyclic LPA. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, data from similar lysophosphatidic acids suggest that caution should be exercised. Some related compounds are classified as corrosive and can cause severe skin burns and eye damage. Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All handling should be performed in a well-ventilated area, preferably within a chemical fume hood.
Disposal Procedures: A Step-by-Step Approach
The primary and most recommended method for the disposal of this compound is to treat it as a chemical waste and entrust it to a licensed professional waste disposal service. This ensures that all federal, state, and local environmental regulations are met.
Step 1: Segregation and Labeling
-
Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, properly labeled, and chemically compatible waste container.
-
Proper Labeling: The waste container must be clearly labeled with the full chemical name: "C18:1 Cyclic Lysophosphatidic Acid," the concentration (if in solution), and the appropriate hazard symbols.
Step 2: Storage
-
Secure Storage: Store the waste container in a designated, secure area for chemical waste, away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
Step 3: Professional Disposal
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal. Provide them with all necessary information about the waste, including its chemical identity and any available safety data.
Potential Inactivation Method (for consideration and validation)
For laboratories that wish to explore a potential chemical inactivation method prior to disposal, it is crucial to note that the following procedure is based on the general chemical properties of phospholipids (B1166683) and has not been formally validated for this compound . This procedure should be performed by trained personnel in a controlled laboratory setting, and the efficacy of the inactivation should be verified before the treated waste is disposed of.
Principle of Inactivation: Hydrolysis The phosphate (B84403) ester and the cyclic phosphate ester in this compound are susceptible to hydrolysis under acidic or basic conditions. This process would break down the molecule into less biologically active components.
Experimental Protocol: Alkaline Hydrolysis
-
Preparation: In a chemical fume hood, prepare a 1 M solution of sodium hydroxide (B78521) (NaOH) in a solvent in which this compound is soluble (e.g., ethanol/water mixture).
-
Reaction Setup: In a chemically resistant container, dissolve the this compound waste in a suitable solvent.
-
Hydrolysis: Slowly add the 1 M NaOH solution to the this compound solution while stirring. A typical starting point would be to use a 10-fold molar excess of NaOH.
-
Heating (Optional): Gently heat the mixture to 50-60°C to accelerate the hydrolysis. The reaction time will need to be determined empirically, but several hours may be required.
-
Neutralization: After the reaction is complete, cool the solution to room temperature and neutralize it by slowly adding a 1 M solution of hydrochloric acid (HCl) until the pH is between 6 and 8.
-
Disposal of Treated Waste: The neutralized solution should still be considered chemical waste and disposed of through a professional waste management service, but it is now in a likely less hazardous form.
Quantitative Data for Inactivation (Hypothetical)
| Parameter | Recommended Value | Notes |
| Inactivating Agent | 1 M Sodium Hydroxide (NaOH) | A strong base to promote hydrolysis. |
| Molar Excess of NaOH | ≥ 10-fold | To ensure complete reaction. |
| Reaction Temperature | 50-60°C | To accelerate the reaction rate. |
| Reaction Time | To be determined empirically | Monitor the reaction for completion. |
| Final pH | 6 - 8 | Neutralize before final disposal. |
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these guidelines, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling C18:1 Cyclic LPA
FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides critical safety and logistical information for the handling and disposal of C18:1 Cyclic Lysophosphatidic Acid (LPA). Adherence to these procedures is essential for ensuring laboratory safety and maintaining the integrity of the product.
Product Identification and Properties
C18:1 Cyclic LPA is a bioactive lysophospholipid involved in various cellular signaling pathways.[1] It is supplied as a powder and requires careful handling to prevent degradation and ensure user safety.
| Property | Value |
| Chemical Name | 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic-phosphate (ammonium salt) |
| Molecular Formula | C₂₁H₄₄NO₅P |
| Molecular Weight | 421.55 g/mol |
| CAS Number | 799268-69-2 |
| Physical Form | Powder |
| Storage Temperature | -20°C |
Hazard Identification and Personal Protective Equipment (PPE)
While a specific hazard classification for this compound is not detailed in readily available safety data sheets, it is prudent to handle it as a potentially hazardous compound. A safety data sheet for the similar compound 1-Hexadecyl Lysophosphatidic Acid indicates it is not classified as a hazardous substance. However, as a precaution, the following PPE is mandatory when handling this compound in its powdered form or in solution.
| PPE Category | Required Equipment | Specifications and Rationale |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from airborne powder and splashes. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not generally required for small quantities | Use in a well-ventilated area. For bulk quantities or when creating aerosols, a NIOSH-approved respirator may be necessary. |
Operational Plan: From Receipt to Experiment
A systematic workflow is critical for the safe and effective use of this compound. The following diagram outlines the key steps from receiving the compound to its experimental application.
Experimental Protocols
Weighing and Dissolving the Compound:
-
Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation, which can degrade the lipid.
-
Handle the powdered form in a well-ventilated area or a chemical fume hood to minimize inhalation of any fine particles.
-
Use appropriate tools, such as a micro-spatula, for transferring the powder.
-
Consult relevant literature for the appropriate solvent for your specific application. Many lysophospholipids have limited solubility in aqueous solutions and may require organic solvents.
Disposal Plan
Proper disposal of unused this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with local regulations.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste in a designated, labeled container. Do not discard down the drain or in regular trash. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated chemical waste container. |
| Empty Vials | Rinse with an appropriate solvent three times. Dispose of the rinsate as chemical waste. The empty, triple-rinsed vial can then be discarded as regular laboratory glass waste. |
| Contaminated PPE (e.g., gloves) | Remove and discard in a designated chemical waste bin immediately after handling the compound. |
The following flowchart details the decision-making process for the disposal of materials contaminated with this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
